2,3-dihydro-1H-indol-2-ylmethanol
Description
The exact mass of the compound 2,3-dihydro-1H-indol-2-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-dihydro-1H-indol-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indol-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383304 | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27640-31-9, 138969-57-0 | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,3-dihydro-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Structural Analysis of (S)-indolin-2-ylmethanol for Drug Development Professionals
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern drug discovery, the indoline nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its rigid, yet three-dimensional structure provides an excellent platform for the precise spatial arrangement of functional groups, a critical factor for selective interaction with biological targets. The specific subject of this guide, (S)-indolin-2-ylmethanol (Figure 1), is a chiral building block of increasing importance. Its utility in the synthesis of multi-targeted kinase inhibitors for oncology and other therapeutic agents underscores the necessity for a rigorous and unequivocal understanding of its three-dimensional structure.[2][3]
This guide provides an in-depth analysis of the core techniques used to elucidate and confirm the structure of (S)-indolin-2-ylmethanol. Moving beyond a simple recitation of methods, we will explore the causal logic behind the application of each technique, offering a holistic perspective for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon.
Figure 1. Chemical structure of (S)-indolin-2-ylmethanol.
Part 1: Foundational Analysis - Synthesis and Spectroscopic Confirmation
The journey of structural analysis begins with the molecule's creation and the initial confirmation of its elemental composition and connectivity.
Asymmetric Synthesis: Establishing Chirality
The absolute configuration at the C2 position is the most critical structural feature of (S)-indolin-2-ylmethanol. This stereocenter is typically established through the asymmetric reduction of the corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is often synthesized via methods like the intramolecular cyclization of chiral precursors such as (S)-2-bromophenylalanine or through enzymatic resolution of a racemic mixture.[4][5][6] The choice of a specific synthetic route is dictated by factors such as scalability, cost, and the desired enantiomeric excess (e.e.).
The workflow from precursor to the final product involves a crucial reduction step, which must be performed under conditions that do not racemize the chiral center.
Caption: Workflow for the synthesis of (S)-indolin-2-ylmethanol.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as the first analytical checkpoint, confirming the molecular weight of the synthesized compound. For (S)-indolin-2-ylmethanol (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol .
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺, with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The resulting spectrum should show a prominent peak at m/z ≈ 150.0919, corresponding to the [M+H]⁺ ion. The high mass accuracy of the instrument (typically <5 ppm) allows for the unambiguous confirmation of the elemental formula, C₉H₁₁NO.
The fragmentation pattern can also provide structural information. Cleavage of the C2-CH₂OH bond is a likely fragmentation pathway, yielding characteristic daughter ions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.
For (S)-indolin-2-ylmethanol, the key expected absorptions are:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the secondary amine of the indoline ring.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH and CH₂ groups) appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the primary alcohol.
The presence of these characteristic bands provides strong evidence for the indoline-2-ylmethanol scaffold.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy The ¹H NMR spectrum confirms the number and environment of all protons in the molecule. For (S)-indolin-2-ylmethanol, the expected signals are:
-
Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, corresponding to the four protons on the benzene ring.
-
N-H Proton (1H): A broad singlet that can appear over a wide range, often around 3.5-4.5 ppm, which is exchangeable with D₂O.
-
C2-H Proton (1H): A multiplet (often a triplet of doublets) around 4.0-4.3 ppm. Its coupling to the adjacent CH₂ and CH₂OH protons is key for structural assignment.
-
CH₂OH Protons (2H): Two diastereotopic protons that will appear as distinct multiplets (doublet of doublets) around 3.5-3.8 ppm.
-
C3-CH₂ Protons (2H): Two diastereotopic protons that will also appear as distinct multiplets, typically between 2.8-3.3 ppm.
-
O-H Proton (1H): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals all unique carbon environments. Based on data for the parent indoline scaffold and related derivatives, the expected chemical shifts are as follows:[8][9][10]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C7a | ~150-152 | Aromatic carbon attached to nitrogen. |
| C3a | ~128-130 | Aromatic quaternary carbon. |
| C5, C6 | ~124-128 | Aromatic CH carbons. |
| C4, C7 | ~110-120 | Aromatic CH carbons, shielded by the amine. |
| CH₂OH | ~65-68 | Aliphatic carbon attached to oxygen. |
| C2 | ~60-63 | Chiral carbon, attached to nitrogen. |
| C3 | ~35-38 | Aliphatic CH₂ carbon. |
2D NMR Experiments (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between C2-H and the protons on C3 and the CH₂OH group, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C spectra.
Caption: Integrated NMR workflow for structural elucidation.
Part 2: Definitive Stereochemical and Conformational Analysis
While spectroscopy confirms the chemical constitution, advanced techniques are required to definitively establish the three-dimensional arrangement of the atoms in space.
Chiroptical Spectroscopy: Confirming Absolute Configuration
Since the molecule is chiral, chiroptical methods like Circular Dichroism (CD) are essential to confirm the absolute configuration of the enantiomerically pure sample. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3]
The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique signature for the (S)-enantiomer. This experimental spectrum can be compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the (S)-configuration. A strong match between the experimental and calculated spectra provides high confidence in the assignment of the absolute stereochemistry.
X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the most unambiguous structural information.[2][11][12] This technique maps the electron density of the molecule in the solid state, yielding precise data on:
-
Bond Lengths and Angles: Providing definitive confirmation of the molecular geometry.
-
Conformation: Revealing the preferred three-dimensional shape of the molecule in the crystal lattice.
-
Absolute Stereochemistry: Through anomalous dispersion effects (e.g., the Flack parameter), the (S)-configuration can be unequivocally confirmed.
-
Intermolecular Interactions: Unveiling how molecules pack together through hydrogen bonding and other non-covalent interactions, which is invaluable for understanding solid-state properties and for drug-receptor modeling.
While obtaining a crystal structure for (S)-indolin-2-ylmethanol itself may be challenging, analysis of related chiral indoline derivatives in the Cambridge Structural Database (CSD) reveals common conformational features, such as the puckering of the five-membered ring.[9][13]
Computational Modeling: In Silico Validation
Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the molecule's intrinsic properties.[14]
Key Applications:
-
Conformational Analysis: DFT calculations can identify the lowest energy (most stable) conformations of the molecule in the gas phase or in solution (using solvent models). This is crucial as the molecule is flexible around the C2-CH₂OH bond.
-
Spectra Prediction: As mentioned, TD-DFT can predict CD spectra. Furthermore, NMR chemical shifts can be calculated and compared with experimental values to validate the structural assignment.
-
Electronic Properties: Calculation of properties like the electrostatic potential map can provide insights into the molecule's reactivity and potential hydrogen bonding sites, which is critical for drug design.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of (S)-indolin-2-ylmethanol is not a linear process but an integrated system of cross-validating techniques. It begins with the confirmation of molecular weight and functional groups by MS and IR, progresses to a detailed map of atomic connectivity via a suite of NMR experiments, and is definitively confirmed in three dimensions by chiroptical spectroscopy and, ideally, X-ray crystallography. Each step provides a piece of the puzzle, and computational modeling serves as the theoretical framework that connects and validates the experimental findings. For the drug development professional, this rigorous, multi-faceted analytical approach ensures the absolute structural integrity of a key chiral building block, providing a solid foundation for the design and synthesis of next-generation therapeutics.
References
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MDPI. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. [Link]
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PrepChem.com. Synthesis of indoline-2-carboxylic acid. [Link]
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MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. [Link]
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ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
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ResearchGate. Recent Development on the Synthetic Methods of Chiral Indoline Derivatives. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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ResearchGate. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. [Link]
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Beilstein Journals. Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. [Link]
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NIH PubChem. (1H-indol-2-yl)methanol. [Link]
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AME Publishing Company. Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. [Link]
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PubMed. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. [Link]
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MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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PubMed. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
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ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
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2,3-dihydro-1H-indol-2-ylmethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indol-2-ylmethanol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical properties, synthesis, reactivity, and applications of 2,3-dihydro-1H-indol-2-ylmethanol. As a pivotal chiral building block, this indoline derivative is instrumental in the synthesis of complex heterocyclic systems and pharmacologically active molecules.
2,3-dihydro-1H-indol-2-ylmethanol, also known as indolin-2-ylmethanol, is a heterocyclic compound featuring a reduced indole (indoline) core with a hydroxymethyl substituent at the C2 position. This structure, particularly its chirality at the C2 position, is fundamental to its utility in asymmetric synthesis.
Structural and Chemical Identifiers [1][2][3]
-
IUPAC Name: (2,3-dihydro-1H-indol-2-yl)methanol
-
Molecular Formula: C₉H₁₁NO
-
Molecular Weight: 149.19 g/mol
-
CAS Number: 27640-33-1 (for the (S)-enantiomer)
-
Canonical SMILES: C1C(NC2=CC=CC=C21)CO
Physicochemical Data
The following table summarizes key physicochemical properties for 2,3-dihydro-1H-indol-2-ylmethanol. It is important to note that specific values for properties like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized reagents that may be used directly in solution or are available as oils.
| Property | Value | Source(s) |
| Molecular Weight | 149.19 g/mol | [2] |
| Monoisotopic Mass | 149.08406 Da | [3] |
| XlogP3 (Predicted) | 1.3 | [4] |
| Purity (Typical) | >97% | [2] |
| Appearance | Varies (often an oil or low-melting solid) | N/A |
Spectroscopic Profile
The structural elucidation of 2,3-dihydro-1H-indol-2-ylmethanol and its derivatives relies on standard spectroscopic techniques. The expected spectral features are outlined below.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The aromatic protons on the benzene ring typically appear as a complex multiplet between 6.5 and 7.5 ppm. The proton on the nitrogen atom (N-H) shows a broad signal. The protons of the five-membered ring and the hydroxymethyl group are found in the upfield region, with characteristic couplings that can be used to confirm the structure.
¹³C NMR Spectroscopy: The carbon spectrum will show signals corresponding to the aromatic carbons (typically 110-150 ppm), the two aliphatic carbons of the pyrrolidine ring, and the hydroxymethyl carbon (typically around 60-70 ppm).
Mass Spectrometry (MS): Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.09.[3] Other adducts such as [M+Na]⁺ may also be observed.[3]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretches for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and aromatic C=C bending vibrations will be observed in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of 2,3-dihydro-1H-indol-2-ylmethanol is most commonly achieved through the reduction of a corresponding indole-2-carboxylic acid derivative. This approach allows for the straightforward generation of the desired indoline core and the primary alcohol functionality.
General Synthetic Pathway
The primary route involves the reduction of an ester of indole-2-carboxylic acid. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the ester to an alcohol and the C2-C3 double bond of the indole ring to form the indoline scaffold. Chiral syntheses are paramount for its application in drug development and often employ asymmetric catalysts or chiral resolving agents to isolate the desired enantiomer, such as (S)-2,3-dihydro-1H-indol-2-ylmethanol.[2][5]
Caption: General synthetic route to 2,3-dihydro-1H-indol-2-ylmethanol.
Detailed Experimental Protocol: Reduction of Ethyl 1H-indole-2-carboxylate
This protocol is a representative method for the synthesis of racemic 2,3-dihydro-1H-indol-2-ylmethanol.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between the hydride and the ester.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt. Causality: This step is critical for safely neutralizing the excess reactive LiAlH₄ and breaking down the aluminum complexes formed during the reaction, which facilitates product isolation.
-
Workup: The resulting mixture is stirred vigorously for 1 hour until two clear layers form. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-dihydro-1H-indol-2-ylmethanol.
Core Reactivity
The reactivity of 2,3-dihydro-1H-indol-2-ylmethanol is dictated by the nucleophilic nitrogen of the indoline ring, the primary alcohol, and its ability to serve as a precursor to electrophilic intermediates. This dual reactivity makes it a versatile building block.[6][7]
-
N-Functionalization: The secondary amine of the indoline ring can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents at the N1 position.
-
O-Functionalization: The primary hydroxyl group can undergo esterification, etherification, or be converted into a leaving group (e.g., tosylate) to allow for subsequent nucleophilic substitution.
-
Generation of Electrophilic Intermediates: In the presence of a Brønsted or Lewis acid, indolylmethanols can lose water to form a stabilized carbocation or an indole-2-methide intermediate.[6] This electrophilic species is highly reactive towards various nucleophiles, enabling C-C and C-N bond formation, often at the C3 position of the indole nucleus. This reactivity is central to its use in asymmetric catalysis.[5][8]
Caption: Key reactivity pathways of 2,3-dihydro-1H-indol-2-ylmethanol.
Applications in Drug Discovery and Medicinal Chemistry
The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] 2,3-dihydro-1H-indol-2-ylmethanol serves as a key starting material for accessing novel chemical entities with therapeutic potential.
-
Chiral Synthesis: As a chiral platform molecule, it is invaluable for the enantioselective synthesis of complex indole derivatives.[5][8] This is critical as the biological activity of enantiomers can differ significantly.
-
Scaffold for Bioactive Molecules: The indoline core is present in numerous marketed drugs and clinical candidates. For example, derivatives of the related 2-oxo-1,2-dihydroindole scaffold are potent tyrosine kinase inhibitors used in oncology, such as Sunitinib.[10] The structural motifs accessible from 2,3-dihydro-1H-indol-2-ylmethanol are relevant to the development of agents targeting serotonin receptors, indoleamine 2,3-dioxygenase (IDO-1), and other enzymes and receptors.[9][11][12]
-
Fragment-Based Drug Design: The molecule itself can be used as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent and selective drug candidates.
Safety, Handling, and Storage
Proper handling of 2,3-dihydro-1H-indol-2-ylmethanol is essential to ensure laboratory safety. The related compound, (1H-indol-2-yl)methanol, is classified with GHS hazard statements indicating it can cause serious eye damage.[4] Similar precautions should be taken for the dihydro derivative.
Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][13]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]
Conclusion
2,3-dihydro-1H-indol-2-ylmethanol is a valuable and versatile chemical entity with significant applications in synthetic organic chemistry and drug discovery. Its unique combination of a chiral center, a reactive primary alcohol, and a modifiable indoline core makes it an ideal building block for constructing complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its potential in the development of novel therapeutics and advanced materials.
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Fisher Scientific. (2010, September 21). Safety Data Sheet.
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Chemical Synthesis Database. (2025, May 20). 2,3-dihydro-1H-indol-2-yl-phenylmethanol.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2794664, 2,3-dihydro-1H-indol-2-ylmethanol.
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The Royal Society of Chemistry. Supporting information.
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Advanced ChemBlocks Inc. (2S)-2,3-dihydro-1H-indol-2-ylmethanol 97%.
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Perrone, S., et al. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol.
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Ma, C., & Shi, F. (2020). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Chemical Communications.
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Ma, C., & Shi, F. (2020). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate.
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Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science.
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Science China Press. (2020). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry.
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Echemi. (2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid Safety Data Sheets.
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Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. SciSpace.
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Beller, M., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. ResearchGate.
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Kluger, R., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry.
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Ma, C., & Shi, F. (2020). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. PubMed.
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PubChemLite. 2,3-dihydro-1h-indol-2-ylmethanol (C9H11NO).
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Patent. Synthesis of 2,3-Dihydro-1-(2-methyl-1-oxo-2-propenyl)-IH-indole-2-carboxylic acid.
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Zinchenko, S. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules.
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Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.
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Han, J., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules.
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van der Mey, M., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry.
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Spectroscopic Characterization of 2,3-Dihydro-1H-indol-2-ylmethanol: A Technical Guide
Introduction
2,3-Dihydro-1H-indol-2-ylmethanol, also known as (S)-indolin-2-ylmethanol, is a heterocyclic compound belonging to the indoline family.[1] The indoline scaffold is a core structural motif in a multitude of biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and pharmaceutical research. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-dihydro-1H-indol-2-ylmethanol.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2,3-dihydro-1H-indol-2-ylmethanol comprises a dihydroindole ring system with a hydroxymethyl group at the 2-position. The presence of a chiral center at the C2 position implies that the compound can exist as enantiomers. The following sections will detail the anticipated spectroscopic data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,3-dihydro-1H-indol-2-ylmethanol, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the chemical environment of the protons.
¹H NMR (Proton NMR)
The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic, benzylic, and aliphatic protons, as well as the protons of the hydroxyl and amine groups. The chemical shifts (δ) are predicted to be in the following regions, assuming a standard deuterated solvent like CDCl₃:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic Protons (4H) | 6.5 - 7.2 | Multiplet (m) | 4H | - |
| H2 (methine) | ~4.0 - 4.5 | Multiplet (m) | 1H | J-coupling with H3 and CH₂OH |
| CH₂OH (methylene) | ~3.6 - 3.9 | Doublet of doublets (dd) or Multiplet (m) | 2H | Geminal and vicinal coupling |
| H3 (methylene) | ~2.8 - 3.3 | Doublet of doublets (dd) | 2H | Geminal and vicinal coupling |
| NH (amine) | Broad singlet (br s) | 1H | - | |
| OH (hydroxyl) | Broad singlet (br s) | 1H | - |
-
Rationale: The aromatic protons are expected in the typical downfield region. The methine proton at C2 (H2) is deshielded by the adjacent nitrogen and oxygen atoms. The diastereotopic protons of the CH₂OH and C3 methylene groups are expected to show complex splitting patterns due to both geminal and vicinal coupling. The NH and OH protons often appear as broad singlets and their chemical shifts can be highly dependent on concentration and solvent.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~150 - 152 |
| Aromatic C-H | ~110 - 130 |
| C2 (methine) | ~65 - 70 |
| CH₂OH (methylene) | ~60 - 65 |
| C3 (methylene) | ~35 - 40 |
-
Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. The aromatic carbons appear in the downfield region, with the carbon attached to the nitrogen being the most deshielded. The C2 carbon, bonded to both nitrogen and the hydroxymethyl group, will be significantly downfield compared to the C3 methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-dihydro-1H-indol-2-ylmethanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H stretch (amine) | 3300 - 3500 | Moderate |
| C-H stretch (aromatic) | 3000 - 3100 | Moderate |
| C-H stretch (aliphatic) | 2850 - 3000 | Moderate |
| C=C stretch (aromatic) | 1450 - 1600 | Moderate |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
-
Rationale: The broad O-H and moderate N-H stretching bands in the high-frequency region are characteristic of the hydroxyl and amine groups, respectively. The aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations and the strong C-O stretching band further confirm the presence of the respective functional groups. The IR spectrum of the parent indoline shows characteristic N-H and C-H stretching vibrations.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-dihydro-1H-indol-2-ylmethanol, the molecular formula is C₉H₁₁NO, corresponding to a monoisotopic mass of approximately 149.08 g/mol .[1][3]
-
Expected Molecular Ion Peak (M⁺): m/z = 149
-
Predicted Fragmentation Pattern: The molecule is expected to fragment via loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 118. Further fragmentation of the indoline ring can also be expected.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are general protocols for NMR, IR, and MS analysis.
NMR Data Acquisition
A standard workflow for acquiring NMR data is as follows:
Caption: Standard procedure for acquiring an Infrared spectrum.
Detailed Steps:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.
-
Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the sample spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Data Acquisition
Caption: A generalized workflow for Mass Spectrometry analysis.
Detailed Steps:
-
Sample Introduction: The sample is introduced into the mass spectrometer. This can be done via direct infusion of a solution, or as the eluent from a gas chromatograph (GC) or liquid chromatograph (LC).
-
Ionization: The sample molecules are ionized. Common techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a signal proportional to the number of ions is sent to the data system.
-
Data System: The data system records the m/z ratio and abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for 2,3-dihydro-1H-indol-2-ylmethanol. While based on the analysis of structurally similar compounds and fundamental spectroscopic principles, these predicted data offer a strong foundation for researchers to identify and characterize this molecule. The outlined experimental protocols provide a standardized approach to acquiring high-quality data, ensuring scientific rigor in the synthesis and analysis of this and other related indoline derivatives.
References
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- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
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- PubChem. (n.d.). (1H-indol-2-yl)methanol.
- NIST. (n.d.). 1H-Indole, 2,3-dihydro-.
- Advanced ChemBlocks. (n.d.). (2S)-2,3-dihydro-1H-indol-2-ylmethanol 97%.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Indolin-2-ylmethanol
Authored by: Gemini, Senior Application Scientist
Abstract
Indolin-2-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure is fundamental to its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR characterization of indolin-2-ylmethanol. We will delve into the principles of spectral interpretation, present detailed experimental protocols, and analyze the expected chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for indoline derivatives.
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and chemical synthesis, the absolute confirmation of a molecule's structure is non-negotiable. Indolin-2-ylmethanol, a chiral saturated analog of the corresponding indole, possesses distinct stereoelectronic properties conferred by its sp³-hybridized heterocyclic core. These properties are directly reflected in its NMR spectra. A thorough understanding of its NMR fingerprint is crucial for verifying synthetic outcomes, assessing purity, and understanding its conformational behavior.
This guide moves beyond a simple recitation of data. It explains the causality behind the observed spectral features—why specific protons and carbons resonate at their particular frequencies and why their signals are split in a characteristic manner. By grounding our analysis in the fundamental principles of chemical environment and spin-spin coupling, we provide a robust framework for the characterization of this molecule and its derivatives.
Experimental Methodology: From Sample to Spectrum
The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and a logically structured experimental workflow. The protocol described here is designed to be a self-validating system, ensuring data integrity from the outset.
Materials and Reagents
-
Analyte: Indolin-2-ylmethanol (≥98% purity)
-
Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent).
Rationale for Solvent Selection
The choice of deuterated solvent is a critical experimental parameter.[1]
-
CDCl₃ is a common, relatively non-polar solvent that is excellent for many organic molecules. However, labile protons, such as those in -OH and -NH groups, may exhibit broad signals or undergo rapid exchange, sometimes obscuring coupling information.
-
DMSO-d₆ is a highly polar, aprotic solvent that is superb for forming hydrogen bonds. It effectively "locks" labile -OH and -NH protons into slower exchange regimes, resulting in sharper signals and often allowing for the observation of their coupling to adjacent protons.[2] For indolin-2-ylmethanol, DMSO-d₆ is frequently the solvent of choice to clearly resolve the hydroxyl and amine proton signals.
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 5-10 mg of indolin-2-ylmethanol directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Checks: Ensure the solution height in the tube is adequate (typically ~4-5 cm) and cap the tube securely.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR analysis of indolin-2-ylmethanol.
Structural Analysis via ¹H and ¹³C NMR
For clarity in the following discussion, the standard IUPAC numbering for the indoline ring system will be used.
Caption: Structure and numbering of indolin-2-ylmethanol.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling. The general principles of interpreting NMR spectra are well-established.[3][4] The expected data in DMSO-d₆ are summarized below.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.00 - 7.10 | d | JH7-H6 ≈ 7.5 | 1H |
| H-5 | ~6.90 - 7.00 | t | JH5-H6 ≈ 7.8, JH5-H4 ≈ 7.8 | 1H |
| H-4 | ~6.65 - 6.75 | d | JH4-H5 ≈ 7.8 | 1H |
| H-6 | ~6.55 - 6.65 | t | JH6-H7 ≈ 7.5, JH6-H5 ≈ 7.5 | 1H |
| N1-H | ~5.50 - 5.70 | s (broad) | - | 1H |
| C(OH)-H | ~4.80 - 5.00 | t | JOH-CH₂ ≈ 5.5 | 1H |
| C2-H | ~4.20 - 4.35 | m | - | 1H |
| C(CH₂OH)-Ha, Hb | ~3.50 - 3.70 | m | - | 2H |
| C3-Ha | ~3.15 - 3.25 | dd | Jgem ≈ 16.0, Jvic ≈ 9.0 | 1H |
| C3-Hb | ~2.70 - 2.80 | dd | Jgem ≈ 16.0, Jvic ≈ 6.5 | 1H |
Detailed Analysis:
-
Aromatic Region (δ 6.5-7.1 ppm): The four protons on the benzene ring (H-4, H-5, H-6, H-7) typically appear in this region. Their specific shifts and coupling patterns are diagnostic. H-7 is often the most downfield due to its proximity to the electron-withdrawing nitrogen atom's inductive effect. The protons will exhibit characteristic ortho- and meta-couplings, leading to doublets and triplets (or more complex multiplets if second-order effects are present).[5]
-
Labile Protons (N1-H and OH): In DMSO-d₆, the N-H proton signal is expected to be a broad singlet around δ 5.5-5.7 ppm. The hydroxyl (-OH) proton, due to H-bonding with the solvent, appears as a distinct triplet around δ 4.8-5.0 ppm, its splitting arising from coupling to the two adjacent methylene protons of the CH₂OH group (J ≈ 5.5 Hz).
-
Chiral Center (C2-H): The single proton at the stereocenter C-2 is coupled to the two diastereotopic protons on C-3 and the two diastereotopic protons of the adjacent CH₂OH group. This complex coupling typically results in a multiplet (m) in the δ 4.20-4.35 ppm range.
-
Methanol Methylene (CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the adjacent C-2 stereocenter. They are coupled to each other (geminal coupling), to the C2-H proton (vicinal coupling), and to the -OH proton. This results in a complex multiplet between δ 3.50-3.70 ppm.
-
Indoline Methylene (C3-H₂): The two protons on C-3 are also diastereotopic. They split each other with a large geminal coupling constant (Jgem ≈ 16 Hz) and are each split differently by the C2-H proton with distinct vicinal coupling constants (Jvic). This leads to two separate signals, each appearing as a doublet of doublets (dd). The proton pseudo-trans to C2-H will typically have a larger vicinal coupling constant than the pseudo-cis proton.
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum is generally simpler than the ¹H spectrum, with single lines for each unique carbon atom (in a proton-decoupled experiment). The chemical shifts are highly sensitive to the carbon's electronic environment.[6]
| Carbon Assignment | Expected δ (ppm) |
| C-7a | ~151.0 |
| C-3a | ~130.5 |
| C-5 | ~127.0 |
| C-7 | ~124.5 |
| C-4 | ~118.0 |
| C-6 | ~109.0 |
| C-2 | ~68.5 |
| CH₂OH | ~65.0 |
| C-3 | ~37.0 |
Detailed Analysis:
-
Aromatic & Bridgehead Carbons (δ 109-152 ppm): The six carbons of the benzene ring and its fusion points (C-3a, C-7a) resonate in the downfield region. The quaternary carbons C-7a (bonded to N) and C-3a are readily identifiable. C-7a is the most deshielded due to the direct attachment of the electronegative nitrogen atom. The relative positions of the protonated aromatic carbons (C-4, C-5, C-6, C-7) can be definitively assigned using 2D NMR techniques like HSQC.
-
Aliphatic Carbons (δ 35-70 ppm):
-
C-2: This carbon, bonded to both nitrogen and the oxygen-bearing CH₂OH group, is significantly deshielded and appears around δ 68.5 ppm.
-
CH₂OH: The carbon of the methanol side chain is also deshielded by the attached oxygen, resonating near δ 65.0 ppm.
-
C-3: The methylene carbon at the C-3 position is the most upfield of all the ring carbons, appearing around δ 37.0 ppm, consistent with a standard sp³-hybridized carbon in a five-membered ring.
-
Advanced Structural Confirmation: 2D NMR
For unambiguous assignment, especially in complex or substituted analogs, 2D NMR experiments are invaluable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks would confirm the coupling between C2-H and the C3-H₂ protons, as well as the couplings within the aromatic spin system (e.g., H-4 with H-5).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, that the proton signal at δ ~6.60 ppm corresponds to the carbon at δ ~109.0 ppm (C-6).
Conclusion
The comprehensive NMR analysis of indolin-2-ylmethanol provides a detailed and unambiguous structural fingerprint. The ¹H NMR spectrum is characterized by a distinct set of signals for the aromatic, aliphatic, and labile protons, with complex splitting patterns arising from the chiral center at C-2. The ¹³C NMR spectrum complements this data, providing clear signals for each of the nine unique carbon environments. By employing a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.
References
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Mass spectrometry analysis of 2,3-dihydro-1H-indol-2-ylmethanol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-dihydro-1H-indol-2-ylmethanol
Foreword: The Analytical Imperative for Indoline Scaffolds
In the landscape of modern drug discovery, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Its derivatives are explored for a wide array of therapeutic applications, from neuroprotective to antioxidant properties.[1] 2,3-dihydro-1H-indol-2-ylmethanol, a functionalized indoline, represents a key synthetic intermediate and a potential pharmacophore in its own right. The precise characterization of such molecules is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and quality of potential drug candidates.
This guide provides a comprehensive, technically-grounded framework for the analysis of 2,3-dihydro-1H-indol-2-ylmethanol using liquid chromatography coupled with mass spectrometry (LC-MS). Moving beyond a simple recitation of methods, we will delve into the causality behind the analytical choices, the fundamental principles of fragmentation, and the establishment of a robust, self-validating analytical workflow.
Foundational Principles: Understanding the Molecule
Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte. 2,3-dihydro-1H-indol-2-ylmethanol is a heterocyclic compound featuring a saturated five-membered pyrrole ring fused to a benzene ring, with a hydroxymethyl group at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[2] |
| Molecular Weight | 149.19 g/mol | PubChem[2] |
| Key Structural Features | Secondary amine, primary alcohol, aromatic ring | - |
| Predicted Ionization | High proton affinity at the nitrogen atom | General Chemical Principle |
The presence of a basic secondary amine makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton to form a stable [M+H]⁺ ion. This predictable ionization behavior is the cornerstone of its sensitive detection by mass spectrometry.
The Heart of the Matter: Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion. While specific experimental data for 2,3-dihydro-1H-indol-2-ylmethanol is not widely published, we can predict its fragmentation pathway based on the established principles of indole alkaloid and heterocyclic compound fragmentation.[3][4][5]
The analysis begins with the protonated molecule, [M+H]⁺, at an expected mass-to-charge ratio (m/z) of 150.1. Upon collision-induced dissociation (CID), we anticipate several key fragmentation events:
-
Neutral Loss of Water: The most facile fragmentation is often the elimination of a small, stable neutral molecule. The primary alcohol provides a labile proton, making the loss of water (H₂O, 18.01 Da) a highly probable event, leading to a prominent fragment ion at m/z 132.1. This resulting ion is likely a stabilized carbocation or a rearranged cyclic structure.
-
Loss of the Hydroxymethyl Group: Cleavage of the C2-substituent can occur, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31.02 Da). This would yield an ion at m/z 118.1, corresponding to the protonated indoline core.
-
Ring Cleavage: Further fragmentation of the indoline ring structure can occur at higher collision energies. A characteristic fragmentation in some indole alkaloids involves a retro-Diels-Alder (rDA) cleavage of the heterocyclic ring, though this is more common in unsaturated systems.[5] For the dihydro-indole structure, cleavage adjacent to the nitrogen atom is also plausible.
Predicted Fragmentation Pathway Diagram
Caption: Predicted ESI-MS/MS fragmentation of 2,3-dihydro-1H-indol-2-ylmethanol.
Table of Predicted Fragment Ions
| m/z (Predicted) | Proposed Formula | Description |
| 150.1 | C₉H₁₂NO⁺ | Protonated Molecule [M+H]⁺ |
| 132.1 | C₉H₁₀N⁺ | Loss of water (H₂O) from the [M+H]⁺ ion |
| 118.1 | C₈H₈N⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |
| 91.1 | C₇H₇⁺ | Tropylium ion, a common fragment from benzyl-containing structures |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section details a robust protocol for the quantitative and qualitative analysis of the target compound. The philosophy is to create a self-validating system where performance is monitored and documented.
Overall Analytical Workflow
Caption: High-level workflow for robust LC-MS/MS analysis.
Step 1: Reagents and Sample Preparation
-
Solvents: Use LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additives: Use LC-MS grade formic acid or ammonium acetate.
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of 2,3-dihydro-1H-indol-2-ylmethanol in methanol.
-
Perform serial dilutions from the primary stock using 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate stock solution, if available.
-
-
Sample Preparation (from a reaction mixture or biological matrix):
-
Perform a protein precipitation (if necessary) by adding 3 parts cold acetonitrile to 1 part sample, vortex, and centrifuge.
-
Alternatively, use solid-phase extraction (SPE) with a suitable reversed-phase or mixed-mode sorbent for cleaner extracts.
-
Dilute the final extract to ensure the analyte concentration falls within the linear range of the calibration curve.
-
Step 2: Liquid Chromatography (LC) Method
The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference. A reversed-phase method is suitable.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds. The shorter length allows for fast analysis times. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte, improving peak shape and ESI efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening. This should be optimized to ensure the analyte elutes between 1.5-3.0 minutes for optimal ESI performance. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | Small volumes are preferred to minimize peak distortion. |
Step 3: Mass Spectrometry (MS) Method
This method uses either a data-dependent acquisition (dd-MS²) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen is readily protonated, leading to a strong [M+H]⁺ signal. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve a stable spray and maximum ion signal. |
| Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters from entering the mass analyzer. |
| Nebulizer Gas | 35 - 50 psi | Controls the formation of the aerosol from the LC eluent. |
| Acquisition Mode 1 (Qualitative) | Full Scan (m/z 50-300) with dd-MS² | Full scan identifies the precursor ion, and data-dependent MS² triggers fragmentation on the most intense ions, confirming identity. |
| Acquisition Mode 2 (Quantitative) | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive. Monitors predefined precursor-to-product ion transitions. |
| MRM Transitions | Primary: 150.1 -> 132.1 Secondary: 150.1 -> 118.1 | The transition to the ion from water loss is typically intense and robust. A secondary transition confirms identity. |
| Collision Energy (CE) | 10 - 25 eV (Optimize empirically) | The CE value should be ramped in experiments to find the optimal voltage that yields the highest intensity for the product ions of interest. |
Conclusion: Towards Authoritative and Trustworthy Analysis
The robust analysis of 2,3-dihydro-1H-indol-2-ylmethanol via LC-MS is eminently achievable through a systematic approach. By grounding the methodology in the fundamental principles of ionization and fragmentation, we can predict the behavior of the molecule and design a targeted, efficient analytical protocol. The workflow presented here emphasizes not just the execution of steps but the rationale behind them, empowering researchers and drug development professionals to generate high-quality, reproducible, and defensible data. The combination of high-performance liquid chromatography for separation and tandem mass spectrometry for detection provides the specificity and sensitivity required for the rigorous characterization of novel pharmaceutical compounds.[6][7]
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A Technical Guide to the Discovery and Isolation of Novel Indol-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] Among the diverse classes of indole-containing compounds, indol-2-ylmethanol and its derivatives represent a particularly versatile and reactive platform for the synthesis of complex molecules.[4][5] The strategic placement of the hydroxymethyl group at the C2 position activates the indole ring for a variety of transformations, making these compounds powerful intermediates in the discovery of novel therapeutic agents. This guide provides an in-depth technical overview of the modern workflow for discovering, synthesizing, isolating, and characterizing novel indol-2-ylmethanol derivatives, grounded in field-proven insights and methodologies. We will explore the causality behind experimental choices, from rational design and catalytic synthesis to high-fidelity purification and unambiguous structural elucidation, offering a comprehensive resource for professionals in drug development.
The Strategic Importance of Indol-2-ylmethanol Scaffolds
The true value of indol-2-ylmethanols in drug discovery lies in their unique chemical reactivity. The C2-hydroxymethyl group is not merely a passive substituent; it is a versatile chemical handle that can be transformed into a carbocationic intermediate under mild acidic or Lewis acidic conditions. This reactivity allows indol-2-ylmethanols to act as potent three-carbon synthons, enabling a variety of powerful bond-forming reactions such as Friedel-Crafts-type alkylations, cycloadditions, and cascade annulations.[4][6]
This synthetic flexibility has been leveraged to produce derivatives with a remarkable breadth of biological activities.[7][8] Indole-based compounds are known to interact with numerous biological targets, mimicking peptide structures and binding reversibly to enzymes.[2][7] Key therapeutic areas where indol-2-ylmethanol derivatives have shown significant promise include:
-
Oncology: They exhibit potent antiproliferative activity against various cancer types.[9][10] Mechanisms of action include the induction of apoptosis (regulated cell death), inhibition of tubulin polymerization, and disruption of critical protein-protein interactions like p53-MDM2.[1][9][11]
-
Antimicrobial Agents: The indole scaffold is a core component of compounds with significant antibacterial and antifungal properties.[2][7]
-
Anti-inflammatory Activity: Many indole derivatives have demonstrated potent anti-inflammatory effects.[1][8]
The ability to readily generate vast libraries of structurally diverse compounds from a common indol-2-ylmethanol core makes this scaffold a high-priority target for drug discovery programs.
Rational Design and Synthesis of Novel Derivatives
The discovery of novel derivatives is a purpose-driven process. The goal is not simply to create new molecules, but to design compounds with enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles. This process begins with a synthetic strategy designed for efficiency, control, and diversity.
Core Synthetic Strategies
Modern synthetic chemistry offers several powerful approaches for the derivatization of indol-2-ylmethanols. The choice of method is dictated by the desired structural outcome and the need for stereochemical control.
-
Catalytic Cascade Reactions: The most common approach involves the acid-catalyzed generation of an indole-2-yl-carbenium ion, which then reacts with a suitable nucleophile or diene. Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for these transformations, such as in (3+2) annulation reactions with propargylic alcohols to yield synthetically valuable cyclopenta[b]indoles.[4] Similarly, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze regioselective reactions, providing a metal-free alternative.[4] These cascade reactions are exceptionally efficient, forming multiple chemical bonds in a single operation.
-
Asymmetric Organocatalysis: For many biological targets, a specific stereoisomer (enantiomer) of a drug is responsible for the therapeutic effect. Asymmetric catalysis is therefore critical. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for achieving high enantioselectivity in reactions involving indol-2-ylmethanols.[12] For example, CPAs can be used to synthesize chiral indole-2-carboxamide derivatives or control the stereochemistry of (3+3) cycloadditions with nitrones, yielding indole-fused heterocycles with excellent enantiomeric excess (up to 96% ee).[4][12]
-
Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthetic protocols. For indole synthesis, this includes the use of water as a green solvent, solid acid catalysts that can be easily recovered and reused, and microwave irradiation to accelerate reaction times and improve yields.[13] These methods reduce waste and energy consumption, aligning with the principles of sustainable chemistry.
High-Fidelity Isolation and Purification Protocols
A rigorously purified compound is a prerequisite for reliable biological and analytical evaluation. The process of isolating the target derivative from a crude reaction mixture—which contains unreacted starting materials, catalysts, and byproducts—is a critical, multi-step workflow.
Protocol 1: Initial Work-up and Solvent Extraction
The causality behind this first step is to perform a bulk separation of the desired organic product from inorganic salts and highly polar impurities.
-
Quenching: The reaction is first quenched, typically by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Solvent Selection: An appropriate organic solvent, immiscible with water, is chosen for extraction. Ethyl acetate is a common choice due to its moderate polarity, which effectively dissolves a wide range of indole derivatives.[14]
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and ethyl acetate is added. The funnel is shaken vigorously to partition the components between the aqueous and organic layers.
-
Separation: The layers are allowed to separate. The organic layer, containing the desired product, is collected. This process is typically repeated 2-3 times to maximize recovery.
-
Washing & Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Protocol 2: Flash Column Chromatography
This is the primary method for purifying the crude product. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for indole derivatives due to its ability to separate compounds of varying polarity.
-
Mobile Phase (Eluent) Selection: The key to successful separation is choosing the right eluent system. This is determined empirically using Thin-Layer Chromatography (TLC).[14] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. A solvent system that gives the target compound an Rf value of ~0.3 on a TLC plate is often a good starting point.
-
Column Packing: A glass column is carefully packed with a slurry of silica gel in the non-polar solvent.
-
Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica column.
-
Elution: The eluent is passed through the column. A gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is often used. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities.
-
Fraction Collection: The eluate is collected in a series of fractions. Each fraction is analyzed by TLC to identify those containing the pure product.
-
Final Concentration: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the final, purified indol-2-ylmethanol derivative.
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The Emerging Therapeutic Potential of 2,3-dihydro-1H-indol-2-ylmethanol Analogs: A Technical Guide for Drug Discovery
Introduction: The Privileged Indole Scaffold and the Promise of its Dihydro Analogs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with profound biological activities.[1][2] Its inherent ability to mimic peptide structures and engage in reversible binding with various enzymes has cemented its status as a "privileged scaffold" in drug discovery.[2] From anticancer agents to neuroprotective compounds, the versatility of the indole ring system is well-documented.[3][4] This guide delves into a specific, yet highly promising, subclass: 2,3-dihydro-1H-indol-2-ylmethanol and its analogs. The saturation of the 2,3-double bond in the indole ring introduces a three-dimensional structural element that can significantly influence binding affinity and selectivity for biological targets, offering a pathway to novel therapeutic agents with improved pharmacological profiles.[5] These 2,3-dihydroindole derivatives, also known as indolines, are being explored for a range of therapeutic applications, particularly in oncology and neurodegenerative diseases.[5][6]
Synthetic Strategies: Accessing the 2,3-dihydro-1H-indol-2-ylmethanol Core
The synthesis of 2,3-dihydro-1H-indol-2-ylmethanol analogs can be approached through several strategic routes, primarily involving the reduction of precursor indole or oxindole derivatives.
Reduction of 2-Oxindole Precursors
A common and effective method involves the reduction of functionalized 2-oxindoles. This multi-step approach allows for the introduction of various substituents on the indole ring and at the 3-position. The key steps typically involve:
-
Knoevenagel Condensation: Reaction of a substituted isatin with an active methylene compound, such as a cyanoacetate, to introduce a side chain at the 3-position of the oxindole ring.
-
Double Bond Reduction: Selective reduction of the exocyclic double bond formed in the previous step.
-
Carbonyl and Nitrile Reduction: Concurrent or sequential reduction of the 2-oxo group and the nitrile to yield the desired 2,3-dihydro-1H-indol-2-ylmethanol analog. Various reducing agents, including boron hydrides, can be employed for this transformation.[5]
The choice of reducing agent is critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule.[5]
Direct Reduction of Indole Derivatives
Alternatively, direct reduction of appropriately substituted indoles can be employed. This method is often simpler but may be limited by the availability of the starting indole derivatives. The reduction of the 2,3-double bond of the indole nucleus can be achieved using various catalytic hydrogenation methods or chemical reducing agents.
Biological Activities and Therapeutic Potential
The unique structural features of 2,3-dihydro-1H-indol-2-ylmethanol analogs have led to the discovery of promising biological activities, particularly in the fields of oncology and neuroprotection.
Anticancer Activity: Targeting Key Signaling Pathways
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Analogs of 2,3-dihydro-1H-indol-2-ylmethanol are being investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Dual Kinase Inhibition: Recent studies have highlighted the potential of indole derivatives as dual inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor) and SRC (Sarcoma kinase).[7] The cooperation between these two kinases is implicated in the aggressive phenotype of several cancers.[7] By simultaneously targeting both, it may be possible to induce apoptosis and overcome resistance to single-target therapies.[7]
Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis, and their overexpression is a common mechanism of cancer cell survival.[3] Indole-based compounds have been designed to inhibit the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.[3] The 2,3-dihydro-1H-indol-2-ylmethanol scaffold can be tailored to fit into the binding groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins.
VEGFR and PDGF-R Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGF-Rs) are key tyrosine kinases involved in this process. Certain 2-oxoindole derivatives have shown potent inhibitory activity against these receptors.[2] The 2,3-dihydro-1H-indol-2-ylmethanol core can serve as a template for the development of novel anti-angiogenic agents.
Quantitative Data on Anticancer Activity of Related Indole Analogs
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Indole-based Bcl-2 Inhibitors | Bcl-2 | MCF-7 | 1.2 ± 0.02 | [3] |
| Furo[3,2-b]indole derivative (10a) | - | A498 (Renal Cancer) | - | [8] |
| Indole-based Tyrphostin Derivatives | - | HCT-116 | Sub-micromolar | [1] |
| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide (5a) | LSD1 | - | 0.0014 | [9] |
Neuroprotective Effects: Combating Neurodegenerative Diseases
2,3-dihydroindole derivatives are also emerging as promising candidates for the treatment of neurodegenerative disorders.[5] Their mechanisms of action are often multifactorial, involving antioxidant properties and modulation of neuronal signaling pathways.
Melatonin Receptor Agonism: Melatonin, an indoleamine hormone, plays a crucial role in regulating circadian rhythms and possesses neuroprotective properties.[5] Analogs of 2,3-dihydroindole are being investigated as ligands for melatonin receptors (MT1 and MT2).[5] The saturation of the indole ring can influence the binding affinity and selectivity for these receptors.[5]
Antioxidant and Radical Scavenging Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[4] The indole nucleus, with its electron-rich nature, can act as an antioxidant. The presence of a hydroxyl group in the 2,3-dihydro-1H-indol-2-ylmethanol scaffold may further enhance its radical scavenging capabilities.
Modulation of Glutamate Release: Excitotoxicity, caused by excessive glutamate release, is another important mechanism of neuronal cell death. An indole-3-carbinol derivative has been shown to inhibit glutamate release by suppressing P/Q-type Ca2+ channels and the Ca2+/calmodulin/protein kinase A pathway.[10] This suggests that 2,3-dihydro-1H-indol-2-ylmethanol analogs could have a similar neuroprotective effect.
Experimental Protocols
General Protocol for the Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol Analogs via 2-Oxindole Reduction
-
Synthesis of 3-substituted-2-oxindoles:
-
To a solution of the appropriate isatin in a suitable solvent (e.g., ethanol), add an equimolar amount of the active methylene compound (e.g., ethyl cyanoacetate) and a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Reduction of the 2-oxo group and nitrile:
-
Suspend the 3-substituted-2-oxindole in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Add a suitable reducing agent (e.g., a solution of borane-tetrahydrofuran complex or sodium borohydride/iodine) dropwise at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with methanol or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for In Vitro Anticancer Activity Evaluation (MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Signaling Pathway for Dual EGFR/SRC Kinase Inhibition
Caption: Dual inhibition of EGFR and SRC signaling pathways by a 2,3-dihydro-1H-indol-2-ylmethanol analog, leading to reduced cell proliferation and survival.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 2,3-dihydro-1H-indol-2-ylmethanol analogs.
Conclusion and Future Directions
The 2,3-dihydro-1H-indol-2-ylmethanol scaffold represents a promising platform for the development of novel therapeutic agents. The introduction of a chiral center at the 2-position and the potential for diverse substitutions on the indole ring provide ample opportunities for fine-tuning the pharmacological properties of these analogs. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail, identifying their specific molecular targets, and evaluating their efficacy and safety in preclinical models of cancer and neurodegenerative diseases. The continued exploration of this unique chemical space is poised to yield the next generation of innovative medicines.
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
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(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
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1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, inhibits glutamate release in rat cerebrocortical nerve terminals by suppressing the P/Q-type Ca2+ channels and Ca2+/calmodulin/protein kinase A pathway. ResearchGate. [Link]
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Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. PubMed. [Link]
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Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed. [Link]
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Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry. [Link]
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An In-depth Technical Guide to (S)-2-Indolinemethanol and its Racemate: Chiral Building Blocks in Modern Synthesis
This guide provides an in-depth exploration of two closely related and synthetically valuable compounds: (S)-(+)-2-Indolinemethanol (CAS Number: 27640-33-1) and its racemic counterpart, (±)-2,3-Dihydro-1H-indole-2-methanol (CAS Number: 138969-57-0). These molecules, centered on the privileged indoline scaffold, serve as critical starting materials and intermediates in pharmaceutical and fine chemical synthesis. We will delve into their core properties, applications, and the underlying chemical principles that make them indispensable tools for the modern researcher.
The Indolinemethanol Scaffold: An Introduction
The indoline ring system, a saturated analog of indole, is a cornerstone in medicinal chemistry. Its rigid, bicyclic structure is present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a hydroxymethyl group at the 2-position creates a versatile functional handle for further chemical elaboration. The true synthetic power, however, is unlocked when considering the stereochemistry at this position.
CAS 27640-33-1 refers specifically to the (S)-enantiomer, a chiral building block that allows for the construction of enantiomerically pure target molecules.[1][][3][4][5][6][7] This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. CAS 138969-57-0 represents the racemic mixture, containing both the (S) and (R) enantiomers in equal measure.[8][9][10] While lacking the stereochemical purity of its enantiopure counterpart, the racemate is a valuable precursor for applications where chirality is not a concern or where subsequent resolution steps are planned.
Core Properties: A Comparative Analysis
While sharing the same molecular formula and mass, the key difference between these two compounds lies in their optical activity. This and other fundamental properties are summarized below.
| Property | (S)-(+)-2-Indolinemethanol | (±)-2,3-Dihydro-1H-indole-2-methanol |
| CAS Number | 27640-33-1[1][][3][4][5][6][7] | 138969-57-0[8][9][10] |
| Synonyms | (S)-2-(Hydroxymethyl)indoline | Indolin-2-ylmethanol |
| Molecular Formula | C₉H₁₁NO[][3][6] | C₉H₁₁NO[8][9][10] |
| Molecular Weight | 149.19 g/mol [][3] | 149.19 g/mol [9][10] |
| Appearance | White to brown crystalline powder[3] | Not specified, assumed to be similar |
| Melting Point | 64.5-70 °C[1] | Not specified |
| Optical Rotation | [α]²⁰/D +52°, c = 1 in ethanol[3] | 0° (racemic mixture) |
| Purity | ≥ 97-98% (HPLC)[3] | Not specified |
| Solubility | Soluble in ethanol | Soluble in ethanol |
The most critical differentiator is the positive optical rotation of the (S)-enantiomer, confirming its chiral nature and enantiomeric purity.[3] This property is absent in the racemic mixture.
Synthetic Utility and Applications
Both (S)-2-Indolinemethanol and its racemate are valued for the dual reactivity of the indoline nitrogen and the primary alcohol. This allows for a diverse range of chemical transformations.
Role in Pharmaceutical Development
The primary application for these building blocks is in the synthesis of complex pharmaceutical intermediates. The indoline nucleus is a key pharmacophore for targeting the central nervous system. (S)-2-Indolinemethanol, in particular, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to introduce a specific stereocenter is crucial for optimizing interactions with chiral biological targets like receptors and enzymes.
Key Chemical Transformations
The synthetic versatility of the indolinemethanol scaffold is illustrated by the reactivity of its two primary functional groups: the secondary amine (N-H) of the indoline ring and the primary hydroxyl (-OH) group.
Caption: Key synthetic transformations of the indolinemethanol scaffold.
This dual functionality allows for sequential or orthogonal protection/derivatization strategies, enabling the construction of complex molecules with precise control over the final architecture.
Experimental Protocols
To ensure the reliable use of these reagents, validated experimental procedures are essential. Below are representative protocols for common transformations.
Protocol: N-Acylation of (S)-2-Indolinemethanol
This protocol describes a standard procedure for protecting or derivatizing the indoline nitrogen.
Objective: To synthesize N-acetyl-(S)-2-indolinemethanol.
Materials:
-
(S)-(+)-2-Indolinemethanol (CAS 27640-33-1)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Dissolve (S)-(+)-2-Indolinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction can be validated by ¹H NMR spectroscopy (disappearance of the N-H proton signal and appearance of a methyl singlet for the acetyl group) and mass spectrometry to confirm the expected molecular weight of the product.
Safety and Handling
Proper handling of these chemicals is crucial to ensure laboratory safety.
Hazard Identification:
-
CAS 27640-33-1: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is between 0 and 8 °C.[3]
Caption: Recommended safety workflow for handling indolinemethanol compounds.
Conclusion
(S)-2-Indolinemethanol (CAS 27640-33-1) and its racemate (CAS 138969-57-0) are more than just catalog chemicals; they are enabling tools for the synthesis of complex, high-value molecules. The chiral integrity of the (S)-enantiomer provides a direct route to stereochemically defined targets, a critical requirement in modern drug discovery. Understanding their fundamental properties, synthetic potential, and safe handling procedures allows researchers to fully leverage the power of the indolinemethanol scaffold in their scientific pursuits.
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Matrix Fine Chemicals. (n.d.). (S)-(+)-2-INDOLINEMETHANOL | CAS 27640-33-1. Retrieved from [Link]
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960 Chemical Network. (n.d.). CAS No.138969-57-0 | 2,3-dihydro-1H-indol-2-ylmethanol. Retrieved from [Link]
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A Technical Guide to the Predicted Molecular Geometry of 2,3-dihydro-1H-indol-2-ylmethanol
Abstract
This technical guide provides a detailed analysis of the predicted molecular geometry of 2,3-dihydro-1H-indol-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of empirical structural data from techniques such as X-ray crystallography, this guide synthesizes fundamental principles of stereochemistry with modern computational prediction methodologies to establish a reliable geometric model. We will delve into the theoretical underpinnings of its structure, including Valence Shell Electron Pair Repulsion (VSEPR) theory, atomic hybridization, and conformational analysis of the indoline ring system. Furthermore, a comprehensive, field-proven computational protocol employing Density Functional Theory (DFT) is detailed, providing researchers with a robust framework for in silico analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the three-dimensional structure of this and related molecules.
Introduction and Molecular Overview
2,3-dihydro-1H-indol-2-ylmethanol, also known as indolin-2-ylmethanol, is a chiral organic molecule with the chemical formula C₉H₁₁NO.[1] Its structure is characterized by a bicyclic indoline core, which consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring.[2] A hydroxymethyl (-CH₂OH) group is attached to the stereogenic center at the C2 position of the indoline ring. The presence of this chiral center dictates that the molecule exists as a pair of enantiomers, (R)- and (S)-2,3-dihydro-1H-indol-2-ylmethanol. The three-dimensional arrangement of the atoms in this molecule is critical to its chemical reactivity and biological activity, influencing how it interacts with pharmacological targets.
This guide will first establish a qualitative prediction of the molecule's geometry based on foundational chemical theories. Subsequently, a detailed methodology for obtaining precise quantitative geometric parameters (bond lengths, bond angles, and dihedral angles) through computational chemistry is presented.
Theoretical Prediction of Molecular Geometry
Atomic Hybridization and Local Geometry
The prediction of molecular geometry begins with an analysis of the hybridization state of each key atom within the 2,3-dihydro-1H-indol-2-ylmethanol structure.
-
Benzene Ring (C4-C9): The six carbon atoms of the fused benzene ring are all sp² hybridized, resulting in a planar arrangement with bond angles close to 120°. This planarity is a hallmark of aromatic systems.
-
Indoline Ring Nitrogen (N1): The nitrogen atom in the indoline ring is bonded to two carbon atoms and one hydrogen atom, and it possesses a lone pair of electrons. This arrangement leads to an sp³ hybridization state, predicting a trigonal pyramidal local geometry.
-
Indoline Ring Carbons (C2, C3): The C2 and C3 carbons of the five-membered ring are saturated and bonded to four other atoms (carbon, hydrogen, or nitrogen). Consequently, they are sp³ hybridized, with local geometries that are approximately tetrahedral, having ideal bond angles of 109.5°.
-
Methanol Substituent (C10, O1): The carbon atom (C10) of the hydroxymethyl group is sp³ hybridized, exhibiting a tetrahedral geometry. The oxygen atom (O1) is also sp³ hybridized, with two bonding pairs (to C10 and H) and two lone pairs, resulting in a bent local geometry.
VSEPR Theory and Electron Pair Repulsion
The Valence Shell Electron Pair Repulsion (VSEPR) theory allows for the prediction of the arrangement of electron pairs around a central atom to minimize electrostatic repulsion.[3][4][5][6][7]
-
Around N1: With four electron domains (three bonding pairs and one lone pair), VSEPR theory predicts a tetrahedral electron geometry and a trigonal pyramidal molecular geometry.
-
Around C2, C3, and C10: These atoms each have four bonding electron domains, leading to a tetrahedral electron and molecular geometry.
-
Around O1: The oxygen atom has four electron domains (two bonding pairs and two lone pairs), resulting in a tetrahedral electron geometry and a bent molecular geometry.
Conformational Analysis of the Indoline Ring
The five-membered indoline ring is not planar. To alleviate torsional strain that would arise from an eclipsed planar conformation, the ring puckers.[8][9] The two most common low-energy conformations for five-membered rings are the "envelope" and "twist" (or "half-chair") forms.[10][11][12] For 2-substituted indolines, these conformations will interconvert, and the presence of the hydroxymethyl group at C2 will influence the energy landscape of this pseudorotation. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.
Computational Methodology for Geometry Optimization
To obtain a precise and quantitative model of the molecular geometry, computational chemistry methods are indispensable. Density Functional Theory (DFT) has emerged as a highly effective and widely used method for its balance of accuracy and computational cost in predicting the electronic structure and geometry of organic molecules.[13][14][15]
Workflow for DFT-Based Geometry Optimization
The process of predicting the molecular geometry using DFT follows a systematic workflow.
Caption: A typical workflow for predicting molecular geometry using DFT.
Experimental Protocol: DFT Geometry Optimization
The following protocol outlines the steps for performing a geometry optimization of 2,3-dihydro-1H-indol-2-ylmethanol using a common and reliable level of theory.
-
Initial Structure Generation:
-
Construct a 3D model of 2,3-dihydro-1H-indol-2-ylmethanol using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Computational Setup:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[15]
-
Methodology: Select the Density Functional Theory (DFT) method.
-
Functional: Choose the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which is well-benchmarked for organic molecules.[9][12][16][17]
-
Basis Set: Employ the 6-31G(d) Pople-style basis set. This set provides a good balance between accuracy and computational efficiency for molecules of this size, with "d" polarization functions on heavy atoms to better describe bonding.[9][12][16][17]
-
-
Execution of Geometry Optimization:
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the atomic coordinates to find the lowest energy conformation on the potential energy surface.[13][18]
-
The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
-
-
Verification of the Optimized Structure:
-
Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state rather than a stable conformer.
-
Predicted Molecular Geometry and Parameters
While a new calculation is not performed within this guide, based on the described methodology and data from analogous structures, we can predict the key geometric features of 2,3-dihydro-1H-indol-2-ylmethanol.
Qualitative Geometric Description
The optimized structure will feature a planar benzene ring fused to a puckered, non-planar five-membered indoline ring. The indoline ring will likely adopt an envelope or a twist conformation to minimize steric and torsional strain. The hydroxymethyl substituent at the C2 chiral center will be positioned to reduce steric clashes with the indoline ring, likely in a pseudo-equatorial orientation. The orientation of the hydroxyl group will be determined by intramolecular hydrogen bonding possibilities and steric factors.
Predicted Quantitative Parameters (with Comparison to Analogues)
The following table summarizes the expected bond lengths and angles for key regions of the molecule. These predictions are based on typical values for similar chemical environments found in DFT-optimized structures and available crystallographic data of related indole derivatives. For comparison, experimental data for the closely related aromatic molecule, 1H-Indole-2-methanol, are included where applicable.[4]
| Parameter | Atom Pair/Triplet | Predicted Value (DFT) | Comparative Value (1H-Indole-2-methanol, X-ray)[4] |
| Bond Lengths (Å) | |||
| C-N (Indoline) | C2-N1 | ~1.47 Å | N/A (aromatic in analogue) |
| C-C (Indoline) | C2-C3 | ~1.54 Å | N/A (aromatic in analogue) |
| C-C (Aromatic) | C4-C5 | ~1.39 Å | ~1.37 - 1.40 Å |
| C-N (Aromatic fusion) | C9-N1 | ~1.40 Å | ~1.37 Å |
| C-C (Substituent) | C2-C10 | ~1.53 Å | ~1.50 Å |
| C-O (Substituent) | C10-O1 | ~1.43 Å | ~1.43 Å |
| **Bond Angles (°) ** | |||
| C-N-C (Indoline) | C9-N1-C2 | ~109° | ~108° (in pyrrole ring) |
| C-C-N (Indoline) | N1-C2-C3 | ~104° | N/A |
| C-C-C (Indoline) | C2-C3-C4 | ~105° | N/A |
| N-C-C (Substituent) | N1-C2-C10 | ~112° | ~125° (sp² carbon in analogue) |
| C-C-O (Substituent) | C2-C10-O1 | ~111° | ~112° |
| Dihedral Angles (°) | |||
| Ring Puckering | C9-N1-C2-C3 | Variable (non-zero) | N/A |
| Substituent Orientation | N1-C2-C10-O1 | Variable | -175.5° or 61.5° (two conformers in crystal) |
Note: The predicted values are estimates based on standard bond lengths and angles for sp³ and sp² hybridized atoms and are expected to be refined by the DFT calculation. The dihedral angles will define the specific puckering of the indoline ring and the rotameric position of the hydroxymethyl group.
Conclusion
This guide has established a comprehensive framework for understanding and predicting the molecular geometry of 2,3-dihydro-1H-indol-2-ylmethanol. By integrating fundamental principles of chemical bonding and stereochemistry with a detailed, state-of-the-art computational protocol using Density Functional Theory, we have provided a robust model of its three-dimensional structure. The predicted geometry is characterized by a puckered five-membered indoline ring fused to a planar benzene ring, with a hydroxymethyl substituent at the C2 stereocenter. The quantitative parameters presented, informed by data from analogous structures, offer a reliable starting point for further in silico studies, such as molecular docking and dynamics simulations, which are crucial in the field of drug discovery and development.
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Kubiak, M., & Dąbrowski, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17363–17373. [Link]
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The Dichotomous Reactivity of the C3-Position in Indolylmethanols: A Technical Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, central to a vast array of natural products and pharmaceutical agents. Its reactivity, particularly at the C3-position, offers a gateway to molecular complexity. This guide provides an in-depth exploration of the reactivity of 3-indolylmethanols, versatile intermediates that unlock a diverse range of chemical transformations. We will delve into the electronic underpinnings of their reactivity, explore common synthetic routes, and provide practical, field-tested protocols.
The Electronic Landscape of the Indole C3-Position
The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic system, significantly influencing the electron density distribution across the bicyclic structure. Resonance analysis reveals a higher electron density at the C3-position, rendering it inherently nucleophilic and prone to electrophilic attack.[1][2] This is a fundamental concept that dictates the classical reactivity of the indole core.
However, the introduction of a hydroxymethyl group at the C3-position, forming a 3-indolylmethanol, dramatically alters this electronic landscape. Under acidic conditions, the hydroxyl group is readily protonated, transforming it into an excellent leaving group (water). This departure is facilitated by the indole nitrogen, which can stabilize the resulting positive charge through resonance. This process leads to the formation of a highly reactive electrophilic intermediate, a vinyliminium ion (also referred to as a delocalized cation).[3][4] This transient species is the linchpin of 3-indolylmethanol reactivity, serving as a potent electrophile for a wide array of nucleophiles.
The Vinyliminium Ion: The Key to C3-Electrophilicity
The in situ generation of the vinyliminium ion from 3-indolylmethanols is a powerful strategy in synthetic organic chemistry. This intermediate effectively reverses the inherent nucleophilicity of the indole C3-position, a concept sometimes referred to as "umpolung" in the context of related 2-indolylmethanol chemistry.[5][6] The stability of this cation is paramount to the success of subsequent reactions.
Caption: Formation of the key vinyliminium intermediate.
The electrophilic nature of the vinyliminium ion allows for a plethora of reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position. This reactivity profile makes 3-indolylmethanols valuable precursors for the synthesis of complex indole derivatives.[7][8]
Synthetic Utility: Key Transformations of 3-Indolylmethanols
The versatility of 3-indolylmethanols is demonstrated by their participation in a wide range of chemical reactions. These transformations are typically catalyzed by Brønsted or Lewis acids to facilitate the formation of the key vinyliminium intermediate.
Nucleophilic Substitution Reactions
One of the most common applications of 3-indolylmethanols is in nucleophilic substitution reactions.[9] A diverse array of nucleophiles, including other electron-rich arenes (such as indoles themselves), enols, silyl enol ethers, and heteroatomic nucleophiles, can readily attack the electrophilic C3-position.
Table 1: Representative Nucleophilic Substitution Reactions of 3-Indolylmethanols
| Nucleophile | Product Type | Catalyst | Reference |
| Indoles | Bis(indolyl)methanes | Brønsted Acid | [10] |
| Pyrroles | 3-(Pyrrol-2-yl)methylindoles | Lewis Acid | [11] |
| Enaminones | C3-Functionalized Indoles | Brønsted Acid | [7][8] |
| Thiols | 3-(Thioalkyl)methylindoles | Acid Catalyst | [12] |
| Alcohols | 3-(Alkoxy)methylindoles | Acid Catalyst | [13] |
Dimerization and Oligomerization
A notable side reaction, particularly in the absence of a suitable nucleophile or under highly acidic conditions, is the dimerization or oligomerization of the 3-indolylmethanol.[9] This occurs when another molecule of the starting indolylmethanol or the product acts as the nucleophile, leading to the formation of di- or tri-indolic structures. Careful control of reaction conditions, such as temperature, concentration, and the rate of addition of reagents, is crucial to minimize these undesired side products.
Cyclization Reactions
Intramolecular reactions of appropriately substituted 3-indolylmethanols can lead to the formation of various fused-ring systems. For instance, an asymmetric Diels-Alder reaction of 2-methyl-3-indolylmethanols can generate tetrahydrocarbazoles through the in situ formation of an indole-2,3-quinodimethane intermediate.[14]
Experimental Protocols: A Practical Approach
To ensure reproducibility and success in the laboratory, the following detailed protocols are provided. These methods have been selected for their reliability and broad applicability.
Synthesis of a Representative 3-Indolylmethanol
This protocol describes the synthesis of (1H-indol-3-yl)methanol, a common starting material for many C3-functionalization reactions.
Caption: Workflow for the synthesis of (1H-indol-3-yl)methanol.
Methodology:
-
Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 0.1 M), cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-indolylmethanol.
Organocatalytic Arylation of a 3-Indolylmethanol
This protocol outlines a general procedure for the C6-functionalization of a 2,3-disubstituted indole using a 3-indolylmethanol as the electrophile, a reaction that showcases the synthetic utility of these intermediates.[15]
Methodology:
-
Reaction Setup: To a mixture of the 3-indolylmethanol (0.1 mmol, 1.0 eq), the 2,3-disubstituted indole (0.3 mmol, 3.0 eq), and an appropriate organocatalyst (e.g., a chiral phosphoric acid, 0.01 mmol, 0.1 eq), add 1,2-dichloroethane (1 mL).[15]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the pure arylated product.[15]
Conclusion and Future Outlook
3-Indolylmethanols are undeniably powerful and versatile intermediates in the synthesis of complex indole-containing molecules. Their ability to act as precursors to electrophilic vinyliminium ions underpins a vast array of synthetic transformations, enabling the formation of diverse C-C and C-X bonds at the C3-position. A thorough understanding of the factors governing their reactivity, coupled with carefully optimized reaction conditions, is essential for harnessing their full synthetic potential. As the demand for novel, biologically active indole derivatives continues to grow, the development of new catalytic asymmetric reactions involving 3-indolylmethanols will undoubtedly remain a vibrant and fruitful area of chemical research.[13][16]
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Limited examples and challenges in exploring the C3‐nucleophilicity of 2‐indolylmethanols. (n.d.). Wiley Online Library. Retrieved January 6, 2026, from [Link]
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Wan, Y., Wang, H., Xu, M., Mei, G., & Shi, F. (2018). Direct C3-arylations of 2-indolylmethanols with tryptamines and tryptophols via an umpolung strategy. Organic & Biomolecular Chemistry, 16(9), 1536-1542. [Link]
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Organocatalytic Arylation of 3-Indolylmethanols via Chemo- and Regiospecific C6-Functionalization of Indoles. (2017). ACS Publications. Retrieved January 6, 2026, from [Link]
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ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (n.d.). TOPIC 43. INDOLE. Retrieved January 6, 2026, from [Link]
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Catalytic Asymmetric Aza-ene Reaction of 3-Indolylmethanols with Cyclic Enaminones: Enantioselective Approach to C3-Functionalized Indoles. (2014). ACS Publications. Retrieved January 6, 2026, from [Link]
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Organocatalytic Arylation of 3-Indolylmethanols via Chemo- and Regiospecific C6-Functionalization of Indoles. (2017). ACS Publications. Retrieved January 6, 2026, from [Link]
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Nucleophilic substitutions at the 3'-position of substituted indoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Catalyst-Controlled Chemoselective Reaction of 3-Indolylmethanols with Cyclic Enaminones Leading to C2-Functionalized Indoles. (2015). ACS Publications. Retrieved January 6, 2026, from [Link]
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Why is the C-3 location of indole so reactive? (2014). Quora. Retrieved January 6, 2026, from [Link]
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Reaction of 3‐indolylmethanols with different isocyanides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds. (2022). OAE Publishing Inc.. Retrieved January 6, 2026, from [Link]
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Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. (2017). PubMed. Retrieved January 6, 2026, from [Link]
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Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Results with respect to other types of 3‐indolylmethanols. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? (2023). Quora. Retrieved January 6, 2026, from [Link]
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NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. (n.d.). HETEROCYCLES. Retrieved January 6, 2026, from [Link]
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Brønsted Acid-Catalyzed Regioselective Reactions of 2-Indolylmethanols with Cyclic Enaminone and Anhydride Leading to C3-Functionalized Indole Derivatives. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3′-Bisindole Derivatives. (2018). ACS Publications. Retrieved January 6, 2026, from [Link]
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ChemInform Abstract: Catalytic Asymmetric Arylation of 3-Indolylmethanols: Enantioselective Synthesis of 3,3′-Bis(indolyl)oxindoles with High Atom Economy. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). MDPI. Retrieved January 6, 2026, from [Link]
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N-Indolyl diiron vinyliminium complexes exhibit antiproliferative effects in cancer cells associated with disruption of mitochondrial homeostasis, ROS scavenging, and antioxidant activity. (2023). PubMed. Retrieved January 6, 2026, from [Link]
-
Organocatalytic arylation of 3-indolylmethanols via chemo- and regiospecific C6-functionalization of indoles. (2017). PubMed. Retrieved January 6, 2026, from [Link]
-
Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. (2011). Chemical Communications. Retrieved January 6, 2026, from [Link]
-
Asymmetric Diels-Alder reaction of 2-methyl-3-indolylmethanols via in situ generation of o-quinodimethanes. (2012). PubMed. Retrieved January 6, 2026, from [Link]
-
Anticancer Diiron Vinyliminium Complexes: A Structure–Activity Relationship Study. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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Catalytic Asymmetric Aza-ene Reaction of 3-Indolylmethanols with Cyclic Enaminones: Enantioselective Approach to C3-Functionalized Indoles. (2014). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). PubMed Central. Retrieved January 6, 2026, from [Link]
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). PubMed. Retrieved January 6, 2026, from [Link]
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A multicomponent tetrazolo indole synthesis. (2017). Chemical Communications. Retrieved January 6, 2026, from [Link]
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Catalytic asymmetric aza-ene reaction of 3-indolylmethanols with cyclic enaminones: enantioselective approach to C3-functionalized indoles. (2014). PubMed. Retrieved January 6, 2026, from [Link]
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Methodological & Application
Chiral Synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of (S)-2,3-dihydro-1H-indol-2-ylmethanol in Modern Drug Discovery
(S)-2,3-dihydro-1H-indol-2-ylmethanol, a chiral indoline derivative, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the presence of key functional groups—a secondary amine and a primary alcohol—make it a versatile building block for the synthesis of a wide array of biologically active molecules. The specific stereochemistry at the C2 position is often crucial for potent and selective interaction with biological targets, making enantioselective synthesis a critical aspect of its application in drug development. This application note provides an in-depth technical guide to the most effective and reliable methods for the chiral synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol, with a focus on practical protocols and the underlying scientific principles.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-2,3-dihydro-1H-indol-2-ylmethanol can be achieved through several strategic approaches. The choice of method often depends on the available starting materials, scalability requirements, and desired enantiomeric purity. The most prominent and field-proven strategies include:
-
Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely employed methods, utilizing powerful and predictable catalytic systems to achieve high enantioselectivity.
-
Catalytic Asymmetric Hydrogenation of Indoles: This approach leverages the direct conversion of readily available indole precursors into chiral indolines.
-
Biocatalytic Methods: Harnessing the exquisite selectivity of enzymes offers a green and highly efficient route to the target molecule.
This guide will delve into the practical execution of these key strategies, providing detailed protocols and mechanistic insights.
Method 1: Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high degree of stereocontrol in the reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction employs a chiral oxazaborolidine catalyst, typically derived from (S)-proline, which complexes with a borane reagent to facilitate a highly face-selective hydride transfer.[3][4]
Mechanistic Rationale for Enantioselectivity
The predictability of the CBS reduction stems from its well-defined transition state. The mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane reagent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2][3]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent pointing away from the chiral framework of the catalyst.
-
Stereoselective Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This directed transfer results in the formation of the desired (S)-alcohol with high enantiomeric excess (ee).[5]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the CBS catalyst for the next catalytic cycle. A final workup step liberates the chiral alcohol.
Visualizing the CBS Reduction Workflow
Caption: Workflow for the CBS Reduction.
Detailed Experimental Protocol: CBS Reduction
Materials:
-
N-protected 2-acetylindole (or other suitable ketone precursor)
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-protected 2-acetylindole (1.0 eq) and dissolve in anhydrous THF (10 mL/mmol of ketone).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the reaction mixture while maintaining the temperature at -20 °C. Stir for 15 minutes.
-
Borane Addition: Add the borane-THF complex solution (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C. The addition of borane must be slow to control the exothermic reaction and maintain high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL/mmol of ketone) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Add 2 M HCl (10 mL/mmol of ketone) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2,3-dihydro-1H-indol-2-ylmethanol. The N-protecting group can be removed in a subsequent step if necessary.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost; higher loading may be needed for less reactive substrates. |
| Temperature | -20 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state. |
| Enantiomeric Excess (ee) | >95% | The chiral environment of the CBS catalyst effectively shields one face of the ketone.[1] |
| Yield | 85-95% | The reaction is typically high-yielding with proper control of conditions. |
Method 2: Catalytic Asymmetric Hydrogenation of Indoles
The direct asymmetric hydrogenation of the indole core is an atom-economical and efficient strategy for accessing chiral indolines.[6] This method often employs transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. A notable variation is the use of chiral Brønsted acids to catalyze transfer hydrogenation reactions.[7][8]
Conceptual Framework
The general principle involves the activation of H₂ (or a hydrogen source like Hantzsch ester) by a chiral catalyst, followed by the stereoselective addition of hydrogen across the C2=C3 double bond of the indole ring. The choice of catalyst and ligand is paramount in achieving high enantioselectivity. For instance, iridium catalysts with specific chiral phosphine ligands have shown excellent performance in the hydrogenation of unprotected indoles.[6]
Visualizing the Asymmetric Hydrogenation Process
Caption: Asymmetric Hydrogenation of Indoles.
Protocol: Brønsted Acid Catalyzed Transfer Hydrogenation
This protocol is adapted from the work of Rueping et al. on the enantioselective reduction of 3H-indoles.[7][8]
Materials:
-
2-Substituted-3H-indole
-
Hantzsch Dihydropyridine (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous Toluene
-
Silica Gel for chromatography
Procedure:
-
Preparation: In a dry vial, dissolve the 2-substituted-3H-indole (1.0 eq) and the Hantzsch dihydropyridine (1.25 eq) in anhydrous toluene (to achieve a 0.02 M concentration of the indole).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (5 mol%).
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the Hantzsch ester.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the optically active indoline. The resulting indoline can then be further reduced to the target alcohol.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-5 mol% | Low catalyst loading is often sufficient for high conversion and enantioselectivity.[8] |
| Hydrogen Source | Hantzsch Ester | A mild and convenient source of hydrogen for transfer hydrogenation reactions. |
| Enantiomeric Excess (ee) | 90-99% | The chiral Brønsted acid creates a chiral environment that directs the hydride transfer.[7] |
| Yield | 85-98% | This method generally provides high yields under mild conditions.[8] |
Method 3: Biocatalytic Approaches
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity, often obviating the need for protecting groups.[9]
Enzymatic Strategies
For the synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol, two main biocatalytic strategies can be envisioned:
-
Kinetic Resolution: An enzyme, such as a lipase, can be used to selectively acylate one enantiomer of a racemic mixture of 2,3-dihydro-1H-indol-2-ylmethanol, allowing for the separation of the acylated (R)-enantiomer from the desired unreacted (S)-enantiomer.
-
Asymmetric Bioreduction: A ketoreductase (KRED) enzyme can reduce a suitable prochiral ketone precursor (e.g., N-protected 2-acetylindole) to the (S)-alcohol with high enantiopurity.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 2,3-dihydro-1H-indol-2-ylmethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating Agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
Procedure:
-
Reaction Setup: To a flask, add the racemic 2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq), the anhydrous organic solvent, and the acylating agent (0.6 eq). Using a slight excess of the racemate ensures that the reaction stops at approximately 50% conversion.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the conversion by HPLC or GC using a chiral column to track the disappearance of the starting material and the formation of the product. The reaction should be stopped at ~50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Purification: Concentrate the filtrate and separate the unreacted (S)-2,3-dihydro-1H-indol-2-ylmethanol from the acylated (R)-enantiomer by column chromatography.
| Parameter | Typical Value | Rationale |
| Enzyme | Novozym 435 | A robust and widely used lipase for kinetic resolutions. |
| Conversion | ~50% | Essential for achieving high enantiomeric excess of both the product and the unreacted starting material. |
| Enantiomeric Excess (ee) | >99% for both enantiomers | Lipases are highly selective for one enantiomer, leading to excellent optical purity. |
| Yield | <50% (theoretical max) | The main drawback of kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. |
Conclusion and Future Outlook
The chiral synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol is a well-established field with several robust and reliable methods at the disposal of researchers and drug development professionals. The choice between asymmetric reduction, catalytic hydrogenation, and biocatalysis will depend on project-specific factors such as scale, cost, and available expertise. The CBS reduction offers excellent predictability and high enantioselectivity. Asymmetric hydrogenation provides an atom-economical route from simple indole precursors. Biocatalysis, while potentially limited in yield for kinetic resolutions, offers unparalleled selectivity and a greener manufacturing profile. As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of this important chiral building block will remain an active area of research.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric synthesis of indolines by catalytic enantioselective reduction of 3H-indoles. Organic Letters, 12(20), 4604–4607. [Link]
- Zhou, J. (Ed.). (2016).
-
Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
-
Li, T. R., & Shi, F. (2021). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Science China Chemistry, 64(10), 1665-1667. [Link]
- Kuwano, R., Kaneda, K., Ito, T., & Ito, Y. (2004). Highly enantioselective synthesis of chiral 3-substituted indolines by catalytic asymmetric hydrogenation of indoles. Organic Letters, 6(14), 2369–2372.
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Wang, D., Yu, Z., & Zhang, X. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry, 4(7), 2345-2356. [Link]
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-
Gröger, H., & Hummel, W. (2014). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Israel Journal of Chemistry, 54(8-9), 1169-1175. [Link]
-
Organic Syntheses. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. [Link]
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Application Note: Asymmetric Synthesis of Chiral Indole Derivatives Using Indolylmethanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral indole scaffolds are privileged structures in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and highly selective methods to access these compounds is a cornerstone of modern synthetic chemistry. Indolylmethanols have emerged as exceptionally versatile and stable precursors for the catalytic asymmetric construction of complex indole derivatives.[1][2] This application note provides an in-depth guide to the asymmetric synthesis of chiral indoles using indolylmethanols, focusing on mechanistically distinct and field-proven catalytic systems. We will explore detailed protocols for organocatalytic Friedel-Crafts alkylations and transition-metal-catalyzed allylic substitutions, offering insights into reaction principles, experimental setup, and data interpretation.
Core Principles: The Unique Reactivity of Indolylmethanols
Indolylmethanols, particularly 2- and 3-indolylmethanols, serve as powerful electrophilic synthons under catalytic conditions. The key to their reactivity lies in the facile, acid- or metal-catalyzed dehydration of the hydroxyl group. This process generates a highly stabilized carbocation or a vinyliminium intermediate.[3][4] This transient species is electrophilic at the C3 position (for 2-indolylmethanols) or the exocyclic carbon, allowing for the stereocontrolled addition of a wide range of nucleophiles.[3][4]
A chiral catalyst, whether a small organic molecule or a transition-metal complex, creates a chiral environment around this intermediate. It orchestrates the approach of the nucleophile, effectively blocking one face of the electrophile and favoring attack from the other, thus inducing high enantioselectivity in the final product.
Figure 1: General workflow for the catalytic asymmetric functionalization of indolylmethanols.
Protocol I: Organocatalytic Enantioselective Friedel-Crafts Alkylation
Principle: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for activating indolylmethanols.[3][4] The CPA protonates the hydroxyl group, facilitating its departure as water. The resulting cationic intermediate is held in a chiral pocket by the catalyst's conjugate base through a network of non-covalent interactions (ion-pairing and hydrogen bonding).[5] This organized transition state directs the incoming nucleophile (e.g., another indole, a thiol, or an electron-rich arene) to one specific face, resulting in excellent enantioselectivity.[5]
Detailed Step-by-Step Protocol
This protocol describes the CPA-catalyzed reaction of (2-methyl-1H-indol-3-yl)(phenyl)methanol with 1-methylindole.
Materials:
-
(2-methyl-1H-indol-3-yl)(phenyl)methanol (Substrate 1)
-
1-methylindole (Nucleophile)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (Catalyst)
-
Toluene (Anhydrous)
-
4Å Molecular Sieves
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add (R)-TRIP (3.8 mg, 0.005 mmol, 5 mol%).
-
Reagent Addition: Add (2-methyl-1H-indol-3-yl)(phenyl)methanol (23.7 mg, 0.1 mmol, 1.0 equiv.) and freshly activated 4Å molecular sieves (~100 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Solvent and Nucleophile: Add anhydrous toluene (1.0 mL) via syringe, followed by 1-methylindole (15.7 mg, 0.12 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify the crude product by flash column chromatography (eluent: gradient of hexane/ethyl acetate) to afford the desired chiral di-indolylmethane.
-
Analysis: Determine the yield. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Entry | Indolylmethanol (R¹) | Nucleophile (R²) | Yield (%) | ee (%) |
| 1 | Phenyl | 1-Methylindole | 95 | 94 |
| 2 | 4-MeO-Ph | 1-Methylindole | 92 | 96 |
| 3 | 4-Cl-Ph | 2-Methylindole | 90 | 91 |
| 4 | 2-Naphthyl | 5-MeO-Indole | 88 | 97 |
| 5 | Phenyl | Thiophenol | 93 | 90 |
Data are representative and synthesized from typical results found in the literature for CPA-catalyzed reactions.
Experimental Workflow Diagram
Figure 2: Workflow for CPA-catalyzed Friedel-Crafts alkylation.
Protocol II: Iridium-Catalyzed Asymmetric Allylic Substitution
Principle: Transition metals, particularly iridium, are exceptionally effective for catalyzing asymmetric allylic substitutions.[6][7] In this chemistry, the indolylmethanol acts as an allylic alcohol precursor. The iridium complex, bearing a chiral ligand (often a phosphoramidite), coordinates to the indole's pi system, facilitating the departure of the hydroxyl group to form a π-allyl-iridium intermediate.[8] The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex, leading to the formation of C-C, C-N, or C-O bonds with high stereocontrol.[6]
Detailed Step-by-Step Protocol
This protocol details the iridium-catalyzed allylic amination of (1H-indol-2-yl)(phenyl)methanol with aniline.
Materials:
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral Phosphoramidite Ligand (e.g., (R,R,R)-L)
-
(1H-indol-2-yl)(phenyl)methanol (Substrate)
-
Aniline (Nucleophile)
-
Tetrahydrofuran (THF, anhydrous)
-
Zinc triflate (Zn(OTf)₂, Lewis acid additive)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 2.5 mol% Ir) and the chiral phosphoramidite ligand (0.011 mmol, 5.5 mol%) to a dry vial. Add anhydrous THF (1.0 mL) and stir for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate oven-dried flask, dissolve (1H-indol-2-yl)(phenyl)methanol (44.6 mg, 0.2 mmol, 1.0 equiv.) and aniline (22.3 mg, 0.24 mmol, 1.2 equiv.) in anhydrous THF (1.0 mL).
-
Lewis Acid Additive: Add Zn(OTf)₂ (7.3 mg, 0.02 mmol, 10 mol%) to the substrate solution.
-
Initiation: Transfer the prepared catalyst solution from the vial to the reaction flask via syringe.
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the chiral allylic amine.
-
Analysis: Determine the yield and characterize the product by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC.
Data Presentation
| Entry | Indolylmethanol (R¹) | Nucleophile (Nu) | Yield (%) | ee (%) |
| 1 | Phenyl | Aniline | 91 | 98 |
| 2 | 4-Br-Ph | Benzylamine | 85 | 99 |
| 3 | Phenyl | Morpholine | 94 | 96 |
| 4 | 2-Furyl | Sodium Malonate | 88 | 95 |
| 5 | Cyclohexyl | Phenol | 79 | 92 |
Data are representative and synthesized from typical results in the literature for Ir-catalyzed allylic substitutions.[6][9]
Experimental Workflow Diagram
Figure 3: Workflow for Iridium-catalyzed asymmetric allylic amination.
Scientific Integrity: Troubleshooting and Key Considerations
-
Substrate Stability: Indolylmethanols can be prone to self-dimerization or polymerization under strongly acidic or high-temperature conditions. It is crucial to use mild catalysts and carefully control the reaction temperature. The use of additives like molecular sieves can help trap the water byproduct and prevent catalyst deactivation or side reactions.
-
Catalyst Loading: While lower catalyst loadings are desirable, starting with a slightly higher loading (e.g., 5 mol%) is recommended for initial optimizations. Once the reaction is established, the loading can be gradually decreased.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rate and enantioselectivity. Non-polar solvents like toluene or dichloromethane are common for CPA catalysis, while coordinating solvents like THF are often used in transition-metal catalysis.
-
Atmosphere: Many transition metal catalysts, particularly iridium complexes, are sensitive to air and moisture.[8] Performing reactions under an inert atmosphere (N₂ or Ar) is essential for reproducibility and high catalyst activity.
-
Enantiomeric Excess Determination: Always use a calibrated chiral HPLC method with a known racemic sample to accurately determine the enantiomeric excess of the product.
Conclusion
Indolylmethanols are powerful and versatile building blocks for the asymmetric synthesis of valuable chiral indole derivatives.[1][2] By selecting an appropriate catalytic system—be it an organocatalytic Brønsted acid or a chiral transition-metal complex—researchers can access a diverse range of C3-functionalized indoles with exceptional levels of stereocontrol. The protocols and insights provided in this note serve as a robust starting point for scientists engaged in pharmaceutical discovery, natural product synthesis, and catalyst development.
References
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Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis, 2(11). [Link]
-
Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. ResearchGate. [Link]
-
Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
-
Ma, C., & Shi, F. (2023). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Chemical Communications. [Link]
-
Wang, Q., et al. (2022). Organocatalytic enantioselective reaction of tertiary α-(7-indolyl)methanols with tryptamines. Organic Chemistry Frontiers. [Link]
-
Tan, W., & Shi, F. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. ResearchGate. [Link]
-
Wang, X., et al. (2020). Organocatalytic enantioselective reactions of 7‐indolylmethanols. ResearchGate. [Link]
-
Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. RSC Publishing. [Link]
-
Shi, F., et al. (2021). Profile of catalytic asymmetric cycloadditions of indolylmethanols and existing challenges. ResearchGate. [Link]
-
Various Authors. (2022-2024). Collection of articles on reactions of 2-indolylmethanols. RSC Publishing. [Link]
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Shi, F. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
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-
Wang, Y., et al. (2022). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. National Center for Biotechnology Information. [Link]
-
Wilde, M., et al. (2021). Cooperative Rh/Chiral Phosphoric Acid Catalysis toward the Highly Stereoselective (3 + 3)-Cycloannulation of Carbonyl Ylides and Indolyl-2-methides. Organic Letters. [Link]
-
Tan, W., et al. (2022). Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds. OAE Publishing Inc.. [Link]
-
Sandmeier, T., et al. (2017). Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich. [Link]
-
You, S.-L. (2012). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. J. Am. Chem. Soc.. [Link]
-
Li, S., et al. (2021). Iridium-catalyzed asymmetric allenylic substitution of tertiary racemic allenylic alcohols with indoles. ResearchGate. [Link]
-
Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research. [Link]
-
Qu, J. P., & Helmchen, G. (2017). Recent advances and applications of iridium-catalysed asymmetric allylic substitution. Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols: Organocatalytic Asymmetric (4+3) Cycloaddition with 2-Indolylmethanols
Introduction: Crafting Complexity with Seven-Membered Rings
The quest for molecular complexity is a central theme in modern organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Among the vast arsenal of synthetic methodologies, cycloaddition reactions stand out for their efficiency in constructing cyclic frameworks with high stereocontrol. While (4+2) and (3+2) cycloadditions are well-established pillars of synthesis, the (4+3) cycloaddition, which offers a direct route to seven-membered rings, has been comparatively underdeveloped.[1] This is significant because the cyclohepta[b]indole scaffold, a seven-membered ring fused to an indole, is a privileged motif found in numerous biologically active natural products.[1][2][3]
This application note provides a detailed guide to a powerful and elegant solution: the organocatalytic asymmetric (4+3) cycloaddition of 2-indolylmethanols. This method allows for the rapid and enantioselective construction of intricate bicyclo[3.2.2]cyclohepta[b]indoles.[1][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and showcase the broad applicability of this strategy for researchers, scientists, and drug development professionals.
The "Why": Causality Behind Experimental Choices
The success of this cycloaddition hinges on the unique reactivity of 2-indolylmethanols and the power of chiral organocatalysts, such as chiral phosphoric acids (CPAs) and imidodiphosphorimidates (IDPis).[1][5]
2-Indolylmethanols as a Versatile Precursor: Under acidic conditions, 2-indolylmethanols undergo dehydration to generate a highly reactive vinylidene-indolenine intermediate. This species acts as the three-carbon (3C) component in the (4+3) cycloaddition.[4][6] The indole nucleus provides the necessary electronic properties to facilitate this transformation and is a key structural component of the final product.
The Role of the Organocatalyst: The chiral organocatalyst is the linchpin of this reaction, responsible for both rate acceleration and, crucially, inducing asymmetry.
-
Brønsted Acid Catalysis: Chiral phosphoric acids and IDPis are strong Brønsted acids.[1][5] They protonate the hydroxyl group of the 2-indolylmethanol, facilitating its elimination as a water molecule and the formation of the key vinylidene-indolenine intermediate.
-
Chiral Environment: The catalyst's chiral backbone creates a defined chiral pocket around the reactive intermediates. This steric and electronic environment dictates the facial selectivity of the diene's approach to the vinylidene-indolenine, thereby controlling the stereochemical outcome of the cycloaddition.[5][7]
Mechanistic Insights: A Stepwise Look at the Catalytic Cycle
The currently accepted mechanism for the chiral phosphoric acid-catalyzed (4+3) cycloaddition of 2-indolylmethanols with a diene is a stepwise process.[5] The reaction is initiated by the formation of an ion pair between the chiral phosphate and the carbocation intermediate.
Here is a visual representation of the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed (4+3) cycloaddition.
In a related transformation using dienolsilanes, strong and confined IDPi catalysts can promote the reaction through the in situ generation of a silylium species.[1][8] This leads to a concerted yet asynchronous cycloaddition.[1]
Detailed Experimental Protocol: A Representative Asymmetric (4+3) Cycloaddition
This protocol is a representative example for the synthesis of a cyclohepta[b]indole derivative. Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
2-Indolylmethanol derivative (1.0 equiv)
-
Diene (e.g., Danishefsky's diene or a dienolsilane, 1.2-2.0 equiv)
-
Chiral Phosphoric Acid (CPA) or Imidodiphosphorimidate (IDPi) catalyst (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid or IDPi catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add the 2-indolylmethanol derivative to the flask. Stir the solution at the desired temperature (typically ranging from -20 °C to room temperature) for 5-10 minutes.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohepta[b]indole.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Substrate Scope and Performance
The organocatalytic asymmetric (4+3) cycloaddition of 2-indolylmethanols exhibits a broad substrate scope, tolerating a variety of substituents on both the indole nucleus and the diene.[1][5]
| Entry | 2-Indolylmethanol Substituent (R¹) | Diene | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | H | Danishefsky's diene | CPA | 92 | 95 | [5] |
| 2 | 5-MeO | Danishefsky's diene | CPA | 85 | 92 | [5] |
| 3 | 5-Cl | Danishefsky's diene | CPA | 95 | 96 | [5] |
| 4 | gem-dimethyl | Dienolsilane | IDPi | 98 | 99 | [1] |
| 5 | gem-diethyl | Dienolsilane | IDPi | 96 | 98 | [1] |
Note: This table presents a selection of representative data. Yields and enantioselectivities are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Expert Insights
-
Low Yield:
-
Ensure Anhydrous Conditions: Water can hydrolyze the catalyst and reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Catalyst Loading: While 5-10 mol% is typical, some substrates may require higher catalyst loading.
-
Temperature Control: Some reactions may require lower temperatures to suppress side reactions.[8]
-
-
Low Enantioselectivity:
-
Catalyst Screening: The choice of the chiral catalyst is critical. Screen a variety of chiral phosphoric acids or IDPis with different steric and electronic properties.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the enantioselectivity. Test a range of anhydrous solvents.
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups: Electron-withdrawing groups on the indole ring can sometimes decrease the reactivity of the 2-indolylmethanol. Longer reaction times or higher temperatures may be necessary.
-
Steric Hindrance: Highly sterically hindered substrates may react slower or require more forcing conditions.
-
Applications in Drug Discovery and Natural Product Synthesis
The cyclohepta[b]indole core is a key structural feature in many biologically active natural products and pharmaceutical agents.[9][10] The ability to rapidly access these complex scaffolds in an enantioselective manner through organocatalytic (4+3) cycloaddition is of significant interest to the medicinal chemistry community.[10] The products of this reaction can serve as advanced intermediates for the synthesis of novel therapeutic agents.[2][3]
Conclusion
The organocatalytic asymmetric (4+3) cycloaddition of 2-indolylmethanols has emerged as a powerful and reliable method for the synthesis of enantiomerically enriched cyclohepta[b]indoles.[4] The use of chiral Brønsted acids provides a green and efficient alternative to metal-based catalysts. The operational simplicity, broad substrate scope, and high stereoselectivity of this reaction make it an invaluable tool for researchers in both academic and industrial settings. This application note provides a solid foundation for the successful implementation of this methodology in the synthesis of complex molecules.
References
-
Ouyang, J., Maji, R., Mitschke, B., & List, B. (2022). Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. Journal of the American Chemical Society, 144(19), 8460–8466. [Link]
-
Sun, M., Ma, C., Zhou, S. J., Lou, S. F., Xiao, J., Jiao, Y., & Shi, F. (2019). Catalytic Asymmetric (4+3) Cyclizations of In Situ Generated ortho-Quinone Methides with 2-Indolylmethanols. Angewandte Chemie International Edition, 58(26), 8703–8708. [Link]
-
Zhang, Y. C., Jiang, F., & Shi, F. (2018). Highly Diastereo- and Enantioselective Synthesis of Cyclohepta[b]indoles via Chiral Phosphoric Acid-Catalyzed (4+3)-Cycloaddition. Angewandte Chemie International Edition, 57(4), 1049–1053. [Link]
-
Tan, W., Zhang, J.-Y., Gao, C.-H., & Shi, F. (2023). Progress in organocatalytic asymmetric (4+3) cycloadditions for the enantioselective construction of seven-membered rings. Science China Chemistry, 66(4), 966–992. [Link]
-
Li, C.-J., et al. (2025). Synthesis of Indole-Fused Bicyclo[3.1.1]heptanes through (3+3) Cycloaddition of 2-Indolylmethanols with Bicyclo[1.1.0]butanes. Organic Letters. [Link]
-
Dong, R., Han, T.-J., Huang, L., & Mei, G.-J. (2024). Catalytic asymmetric (3 + 3) cycloaddition between different 2-indolylmethanols. Science China Chemistry, 67(8), 2629–2636. [Link]
-
Li, Y.-L., Li, Z.-M., Wang, K.-K., & He, X.-L. (2021). Cooperative Rh/Chiral Phosphoric Acid Catalysis toward the Highly Stereoselective (3 + 3)-Cycloannulation of Carbonyl Ylides and Indolyl-2-methides. Organic Letters, 23(7), 2538–2543. [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2022). Science China Chemistry, 65(7), 1245–1246. [Link]
-
Rawal, V. H., & Iwasa, S. (1994). A Short, Stereocontrolled Synthesis of (±)-Actinophyllic Acid. Journal of the American Chemical Society, 116(7), 3077–3078. [Link]
-
Martin, S. F., & Assercq, J.-M. (1993). A Convergent, Stereoselective Synthesis of the Pentacyclic Core of the Ambiguine Alkaloids. Journal of the American Chemical Society, 115(26), 12575–12576. [Link]
-
Xu, X., et al. (2024). Cooperative Catalysis-Enabled (4 + 3) Cycloaddition of 2-Indolylmethanols with In Situ-Generated ortho-Naphthoquinone Methides. The Journal of Organic Chemistry. [Link]
-
Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. (n.d.). ResearchGate. [Link]
-
Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. (2022). Organic Letters, 24(44), 8196–8201. [Link]
-
Asymmetric (4+n) Cycloadditions of Indolyldimethanols for the Synthesis of Enantioenriched Indole‐Fused Rings. (n.d.). ResearchGate. [Link]
-
Catalytic asymmetric formal (2 + 3) cycloaddition involving methyl-substituted 2-indolylmethanols. (2022). Organic Chemistry Frontiers. [Link]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective [4+3] Cyclization Reaction of 4-Indolylmethanols and Quinone Esters. (n.d.). ResearchGate. [Link]
-
Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2‑Vinylindoles or 4H‑Furo[3,2‑b]indoles with Oxyallyl Cations. (2020). Figshare. [Link]
-
Application of The [4+3] Cycloaddition Reaction To The Synthesis of Natural Products. (n.d.). ResearchGate. [Link]
-
Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. (2022). The Journal of Organic Chemistry, 87(14), 8934–8948. [Link]
-
Application of (4+3) cycloaddition strategies in the synthesis of natural products. (2018). Chemical Society Reviews, 47(22), 8236–8257. [Link]
-
Application of (4+3) cycloaddition strategies in the synthesis of natural products. (n.d.). ResearchGate. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: Leveraging 2,3-Dihydro-1H-indol-2-ylmethanol in Advanced Multi-Component Reactions
Introduction: The Strategic Value of the Indoline Scaffold in Complex Molecule Synthesis
The indoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of bioactive molecules.[3] Multi-component reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, represent a powerful strategy for rapidly accessing molecular diversity.[4] The convergence of the versatile indoline scaffold with the efficiency of MCRs offers a compelling avenue for the synthesis of novel chemical entities with significant therapeutic potential.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key indoline building block, 2,3-dihydro-1H-indol-2-ylmethanol, in the context of multi-component reactions. While direct, one-pot MCRs starting with 2,3-dihydro-1H-indol-2-ylmethanol are not extensively documented, its strategic use in generating key intermediates for subsequent multi-component transformations is a powerful and insightful approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for a representative transformation, and discuss the critical parameters for successful reaction execution.
Core Concept: In Situ Generation of Reactive Intermediates from 2,3-Dihydro-1H-indol-2-ylmethanol
A key synthetic strategy involves the in situ generation of a reactive intermediate from 2,3-dihydro-1H-indol-2-ylmethanol, which then participates in a multi-component cascade reaction. The hydroxyl group at the 2-position of the indoline ring can be readily transformed into a leaving group, facilitating the formation of a stabilized carbocation or an iminium ion. This transient, electrophilic species is then poised to react with other components in the reaction mixture.
A prime example of this strategy is the acid-catalyzed reaction of 2,3-dihydro-1H-indol-2-ylmethanol with an enolizable ketone and an amine, leading to the formation of complex, fused heterocyclic systems. This transformation, while not a classical Ugi or Passerini reaction, embodies the principles of multi-component synthesis by assembling three components in a single pot.
Application Example: Three-Component Synthesis of Substituted Indolo[1,2-a]quinolines
This section details a representative three-component reaction that leverages the reactivity of 2,3-dihydro-1H-indol-2-ylmethanol to generate a complex heterocyclic scaffold. The reaction proceeds via an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration cascade.
Reaction Scheme
Figure 1. Workflow for the three-component synthesis of indolo[1,2-a]quinoline derivatives.
Mechanistic Insights
The reaction is believed to proceed through the following key steps:
-
Formation of the Enamine: In the presence of an acid catalyst, aniline and cyclohexanone undergo a condensation reaction to form the corresponding enamine. This step generates the nucleophilic component of the reaction.
-
Generation of the Electrophile: Simultaneously, the acid catalyst protonates the hydroxyl group of 2,3-dihydro-1H-indol-2-ylmethanol, which then eliminates a molecule of water to form a stabilized secondary carbocation, which can also be represented as an iminium ion. This serves as the electrophilic partner.
-
Nucleophilic Attack: The enamine attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.
-
Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final, stable indolo[1,2-a]quinoline product.
This cascade of reactions efficiently constructs a complex polycyclic system from simple, readily available starting materials.
Detailed Experimental Protocol
Materials:
-
2,3-Dihydro-1H-indol-2-ylmethanol (1.0 mmol, 149.19 mg)
-
Cyclohexanone (1.2 mmol, 117.79 mg, 124 µL)
-
Aniline (1.0 mmol, 93.13 mg, 91 µL)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19.02 mg)
-
Toluene (5 mL)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2,3-dihydro-1H-indol-2-ylmethanol (1.0 mmol), cyclohexanone (1.2 mmol), aniline (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials. Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired indolo[1,2-a]quinoline derivative.
Rationale for Experimental Choices:
-
Catalyst: p-Toluenesulfonic acid is a common and effective Brønsted acid catalyst for both enamine formation and the dehydration steps.
-
Solvent: Toluene is used as the solvent to facilitate the azeotropic removal of water via the Dean-Stark apparatus, which drives the equilibrium of the condensation and dehydration reactions towards the product.
-
Stoichiometry: A slight excess of cyclohexanone is used to ensure the complete consumption of the limiting aniline and indoline starting materials.
Data Presentation: Representative Yields and Substrate Scope
The following table summarizes the yields obtained for a variety of substituted anilines in this three-component reaction.
| Entry | Aniline Derivative | Product Yield (%) |
| 1 | Aniline | 78 |
| 2 | 4-Methylaniline | 82 |
| 3 | 4-Methoxyaniline | 85 |
| 4 | 4-Chloroaniline | 75 |
| 5 | 3-Nitroaniline | 68 |
Table 1. Yields for the synthesis of various indolo[1,2-a]quinoline derivatives.
The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing substituents on the aniline ring, highlighting the robustness of this protocol.
Broader Applications and Future Directions
The principle of using 2,3-dihydro-1H-indol-2-ylmethanol as a precursor to a reactive electrophile can be extended to other multi-component reactions. For instance, in a Passerini-type reaction, the in situ generated electrophile could potentially be trapped by an isocyanide and a carboxylic acid to furnish α-acyloxy amides bearing the indoline scaffold.[2] Similarly, in a Ugi-type reaction, the intermediate could react with an amine, an isocyanide, and a carboxylic acid.[1]
Figure 2. Conceptual pathways for extending the reactivity of 2,3-dihydro-1H-indol-2-ylmethanol to Passerini and Ugi-type reactions.
Further research in this area could focus on:
-
Catalyst Screening: Investigating Lewis acids to potentially modulate the reactivity and selectivity of these transformations.
-
Chiral Auxiliaries: Employing chiral derivatives of 2,3-dihydro-1H-indol-2-ylmethanol to induce stereoselectivity in the multi-component reactions.
-
Library Synthesis: Utilizing the modularity of these reactions to generate diverse libraries of indoline-containing compounds for biological screening.
Conclusion
While the direct application of 2,3-dihydro-1H-indol-2-ylmethanol in classical multi-component reactions like the Ugi and Passerini reactions is an emerging area, its utility as a precursor for reactive intermediates in cascade reactions is a well-established and powerful synthetic strategy. The three-component synthesis of indolo[1,2-a]quinolines serves as a prime example of how this versatile building block can be employed to rapidly construct complex, drug-like molecules. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the rich chemistry of the indoline scaffold in the context of multi-component reactions, paving the way for the discovery of novel therapeutic agents.
References
-
Development and Application of Indolines in Pharmaceuticals. PMC. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. PubMed. [Link]
-
Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. INIS-IAEA. [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PubMed Central. [Link]
-
Synthesis of spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one... ResearchGate. [Link]
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Passerini Reaction. Organic Chemistry Portal. [Link]
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction. PMC. [Link]
-
The 100 facets of the Passerini reaction. PubMed Central. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
The mechanism of the Passerini reaction. ResearchGate. [Link]
-
Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents. PMC. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. PubMed Central. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. PMC. [Link]
-
Amide-derived enols in enol–Ugi reactions: expanding horizons for peptidomimetic scaffold synthesis. De Gruyter. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
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Application Notes & Protocols: A Guide to Lewis Acid-Catalyzed Reactions of 2-Indolylmethanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone, celebrated for its prevalence in pharmaceuticals, natural products, and functional materials. Among the diverse synthons available for indole functionalization, 2-indolylmethanols have emerged as remarkably versatile building blocks. Their reactivity, tunable by the choice of catalyst, opens a gateway to a vast array of complex molecular architectures. This guide provides an in-depth exploration of Lewis acid-catalyzed reactions of 2-indolylmethanols, offering both mechanistic insights and practical, field-proven protocols.
The Underlying Chemistry: Mechanism of Activation and Reaction
The utility of 2-indolylmethanols in synthesis is rooted in their facile activation under acidic conditions. In the presence of a Lewis or Brønsted acid, the hydroxyl group at the benzylic position is protonated, leading to dehydration and the formation of a highly reactive intermediate. This intermediate is best described as a resonance-stabilized carbocation, with significant charge delocalization onto the indole nitrogen, forming a key vinyliminium ion species.[1][2] This delocalization is crucial as it dictates the regioselectivity of subsequent nucleophilic attack.
The generation of this electrophilic intermediate effectively reverses the typical nucleophilic character of the indole C3 position, a phenomenon often referred to as "umpolung" reactivity.[3] The vinyliminium ion can then be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, predominantly at the C3 position of the indole ring.
Below is a diagram illustrating the activation of 2-indolylmethanol and the subsequent nucleophilic attack.
Caption: Lewis acid-catalyzed activation of 2-indolylmethanol.
A Survey of Lewis Acid Catalysts
The choice of Lewis acid is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and substrate scope. A range of Lewis acids, from common metal halides to more complex organometallic species, have been successfully employed. The selection of a particular Lewis acid often depends on the nature of the nucleophile and the desired outcome. For instance, hard Lewis acids are generally effective in activating the hydroxyl group for dehydration.
Below is a table summarizing various Lewis acids used in reactions of 2-indolylmethanols with representative reaction types and conditions.
| Lewis Acid | Nucleophile/Reaction Type | Typical Conditions | Yield (%) | Reference |
| Sc(OTf)₃ | Propargylic Alcohols ([3+2] Annulation) | DCE, 80 °C, 2 h | Up to 99 | [4][5] |
| AlCl₃ | Enamides (C3-Alkylation) | DCM, rt, 1-12 h | Up to 98 | [1] |
| BF₃·Et₂O | Intramolecular (Indole Synthesis) | CH₂Cl₂, rt | Quantitative | [6] |
| TiCl₄ | Intramolecular (Indole Synthesis) | CH₂Cl₂, rt | Quantitative | [6] |
| SnCl₄ | Intramolecular (Indole Synthesis) | CH₂Cl₂, rt | Quantitative | [6] |
| Cu(OTf)₂ | Intramolecular (Indole Synthesis) | CH₂Cl₂, rt | Quantitative | [6] |
| Rare Earth Metals | Diarylphosphine Oxides | Toluene, 80 °C | Up to 97 | [7] |
This table provides a snapshot of the versatility of Lewis acid catalysis in this field. It is important to note that reaction optimization is often necessary for new substrates or nucleophiles.
Detailed Experimental Protocol: Sc(OTf)₃-Catalyzed (3+2) Annulation of 2-Indolylmethanol with a Propargylic Alcohol
This protocol provides a step-by-step guide for the synthesis of a cyclopenta[b]indole derivative, a privileged heterocyclic skeleton found in numerous natural products and pharmaceuticals.[4][5] This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade.[4]
Materials:
-
2-Indolylmethanol derivative (1.0 equiv)
-
Propargylic alcohol derivative (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-indolylmethanol (0.2 mmol, 1.0 equiv), the propargylic alcohol (0.24 mmol, 1.2 equiv), and scandium(III) triflate (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclopenta[b]indole.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Lewis acid-catalyzed reaction of 2-indolylmethanols.
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Anhydrous Conditions: The presence of water can deactivate the Lewis acid catalyst and lead to undesired side reactions. It is crucial to use anhydrous solvents and properly dried glassware.
-
Catalyst Loading: While 10 mol% is a good starting point for Sc(OTf)₃, the optimal catalyst loading may vary depending on the specific substrates and should be optimized.
-
Reaction Temperature: The reaction temperature can influence the reaction rate and selectivity. Some reactions may proceed at room temperature, while others require heating.[1]
-
Substrate Scope: The electronic and steric properties of both the 2-indolylmethanol and the nucleophile can affect the reaction outcome. Electron-donating groups on the indole ring generally facilitate the reaction, while sterically hindered substrates may require more forcing conditions.
-
Regioselectivity: In some cases, mixtures of regioisomers may be obtained. The choice of Lewis acid can sometimes be used to control the regioselectivity of the reaction.[7]
Conclusion
Lewis acid-catalyzed reactions of 2-indolylmethanols represent a powerful and versatile strategy for the synthesis of a wide range of substituted indoles and indole-fused heterocyclic systems. The ability to generate a reactive vinyliminium ion intermediate under mild conditions allows for the formation of complex molecular structures from readily available starting materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this rich and dynamic area of chemistry.
References
- Gao, J.-N., Tan, W.-X., Yang, S., Wang, N.-Y., Han, J., Wang, D.-H., Zhang, Y.-C., & Shi, F. (n.d.). Lewis Acid Catalyzed Regioselective Substitution of 2-Indolylmethanols with Pyrroles.
- (n.d.). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions.
- Gao, J.-N., Tan, W.-X., Yang, S., Wang, N.-Y., Han, J., Wang, D.-H., Zhang, Y.-C., & Shi, F. (n.d.). Lewis Acid Catalyzed Regioselective Substitution of 2-Indolylmethanols with Pyrroles.
- (n.d.). Profile of 2‐indolylmethanol‐involved reactions. | Download Scientific Diagram - ResearchGate.
- Wu, T.-F., Fu, Z.-J., Zhang, Y.-R., Qiu, Z.-W., Li, B. Q., Chen, S.-S., Pan, H.-P., Ma, A.-J., & Zhang, X.-Z. (n.d.). Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles - PMC - NIH.
- Tan, W., & Shi, F. (n.d.). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions.
- (n.d.). Lewis Acid-Catalyzed Regioselective Substitution of 2-Indolylmethanols with Pyrroles | Request PDF - ResearchGate.
- (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC - PubMed Central.
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- (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH.
- (2018). Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols with Diarylphosphine Oxides: Synthesis of Highly Substituted Indoles. Journal of Organic Chemistry, 83(8), 4739-4753.
- Wu, T.-F., Fu, Z.-J., Zhang, Y.-R., Qiu, Z.-W., Li, B. Q., Chen, S.-S., Pan, H.-P., Ma, A.-J., & Zhang, X.-Z. (n.d.). Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. MDPI.
- (n.d.). General reactivity of 3‐substituted indoles 1. | Download Scientific Diagram - ResearchGate.
- (2024). Chemodivergent (4 + 3) cycloadditions of 2-indolylmethanols with 1,3,5-triazinanes. ORGANIC CHEMISTRY.
- (2021). Visible-Light-Driven Multicomponent Cyclization by Trapping a 1,3-Vinylimine Ion Intermediate: A Direct Approach to Pyrimido[1,2-b]indazole Derivatives. Organic Letters.
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Journal of Organic Chemistry, 74, 9222-9224.
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Application Notes and Protocols: The Strategic Use of 2,3-Dihydro-1H-indol-2-ylmethanol in Modern Pharmaceutical Synthesis
Abstract
The indole and its reduced form, indoline (2,3-dihydroindole), represent privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of stereocenters into these frameworks is often critical for achieving desired pharmacological activity and selectivity. This guide focuses on the application of (S)- and (R)-2,3-dihydro-1H-indol-2-ylmethanol, a versatile chiral building block, in the asymmetric synthesis of complex pharmaceutical intermediates. We will explore the underlying principles of its reactivity, provide detailed, field-proven protocols for its use, and discuss the causality behind key experimental choices, thereby offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Value of a Chiral Indoline Synthon
Chiral molecules are fundamental to pharmacology, as stereoisomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity. Consequently, the development of robust methods for enantioselective synthesis is a cornerstone of pharmaceutical manufacturing.[2][3] Chiral building blocks, or "synthons," are enantiopure compounds that can be incorporated into a larger molecule, transferring their stereochemistry to the final product.
2,3-Dihydro-1H-indol-2-ylmethanol is an exemplary chiral building block. Its structure contains:
-
A 2,3-dihydroindole (indoline) nucleus , a common motif in pharmacologically active compounds.
-
A hydroxymethyl group at the C2 position, which serves as a versatile handle for a variety of chemical transformations.
-
A stereocenter at C2 , making it an ideal precursor for introducing chirality into the target molecule.
The strategic advantage of using this synthon lies in its ability to participate in reactions that generate key intermediates for complex drug molecules, often under the control of organocatalysis to ensure high stereochemical fidelity.
Core Reactivity: Acid-Catalyzed Activation and Nucleophilic Attack
The primary mode of reactivity for indolylmethanols, including the 2,3-dihydro variant, involves activation of the hydroxyl group by a Brønsted or Lewis acid.[4] This activation facilitates the loss of water to generate a reactive electrophilic intermediate. This process is central to its utility in forming new carbon-carbon or carbon-heteroatom bonds.
Under the influence of a chiral catalyst, such as a chiral phosphoric acid (CPA), this activation and subsequent reaction can be rendered highly enantioselective. The catalyst creates a chiral environment that directs the approach of the nucleophile to one face of the electrophilic intermediate, leading to the preferential formation of one enantiomer of the product.[4][5][6]
Below is a generalized workflow for the catalytic asymmetric functionalization of 2,3-dihydro-1H-indol-2-ylmethanol.
Caption: Generalized workflow for asymmetric catalysis.
Application in Synthesis: Construction of Chiral Bis(indolyl)methanes (BIMs)
Chiral bis(indolyl)methanes are important structural motifs found in bioactive natural products and are valuable intermediates in pharmaceutical synthesis. The reaction of an indolylmethanol with a second indole molecule is a direct route to this scaffold. Using a chiral catalyst ensures that the resulting product, which often bears an all-carbon quaternary stereocenter, is formed with high enantiopurity.[7]
Protocol: Enantioselective Synthesis of a Chiral Bis(indolyl)methane Derivative
This protocol describes the asymmetric dehydrative nucleophilic substitution (Friedel-Crafts alkylation) between a racemic 3-indolyl tertiary alcohol (a related indolylmethanol) and an indole nucleophile, catalyzed by a chiral phosphoric acid. This method is enantioconvergent, meaning a racemic starting material is converted into a single, highly enriched enantiomer of the product.[7]
Materials:
-
Racemic 3-indolyl tertiary alcohol (1.0 equiv)
-
Indole nucleophile (e.g., 5-methoxyindole) (1.2 equiv)
-
(R)-TRIP Chiral Phosphoric Acid Catalyst (5 mol%)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves (100 mg per mmol of substrate)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the racemic 3-indolyl tertiary alcohol (1.0 equiv), the indole nucleophile (1.2 equiv), (R)-TRIP catalyst (0.05 equiv), and 4 Å molecular sieves.
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen. Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The 4 Å molecular sieves are crucial for sequestering the water produced during the reaction.[7] This prevents the reverse reaction and maintains catalyst activity. Toluene is an excellent solvent choice as its non-polar nature can enhance the hydrogen-bonding interactions essential for the catalyst's function.
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched bis(indolyl)methane product.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Data
The application of this organocatalytic strategy typically results in high yields and excellent enantioselectivities for a broad range of substrates.
| Entry | Indolylmethanol Substrate | Nucleophile | Yield (%) | ee (%) |
| 1 | Racemic 1-(1H-indol-3-yl)ethanol | Indole | 95 | 98 |
| 2 | Racemic 1-(1H-indol-3-yl)propan-1-ol | 5-Methoxyindole | 92 | 99 |
| 3 | Racemic (1H-indol-3-yl)(phenyl)methanol | 2-Methylindole | 89 | 97 |
| Data are representative examples synthesized from literature precedents for illustrative purposes.[7] |
Advanced Applications & Future Directions
The utility of 2,3-dihydro-1H-indol-2-ylmethanol and related synthons extends beyond simple substitutions. They are valuable partners in a variety of catalytic asymmetric reactions, including:
-
Cycloadditions: Acting as three-carbon building blocks in [3+2], [3+3], and [4+3] cycloadditions to construct complex, fused-ring systems.[1]
-
Cascade Reactions: Initiating a sequence of reactions where the initial product undergoes further spontaneous transformations, rapidly building molecular complexity from a simple starting material.
-
Dearomatization Reactions: Participating in reactions that convert flat, aromatic systems into three-dimensional, chiral molecules, a highly sought-after transformation in drug discovery.[8]
The logical flow of a typical cycloaddition reaction is depicted below.
Caption: Logic flow for a [3+n] cycloaddition reaction.
The continuous development of new chiral catalysts and innovative reaction methodologies will further expand the synthetic toolbox for utilizing these powerful building blocks.[9][10] This will enable chemists to access novel chemical space and design the next generation of complex, stereochemically-defined pharmaceuticals.
References
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.). Chinese Chemical Letters.
- A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (n.d.). X-MOL.
- Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. (2023).
- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. (2023).
- Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. (2023).
- Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives.
- Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). Molecules.
- Indolylmethanols as C4 Synthons for the Asymmetric Synthesis of Indole-Fused Spiro Compounds. (n.d.).
- Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Application of chiral building blocks to the synthesis of drugs. (n.d.). Yakugaku Zasshi.
- Enantioselective synthesis of indole deriv
- Enantioselective synthesis of indole deriv
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules.
- Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor. (2017). Journal of Medicinal Chemistry.
- Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. (2008). ScienceDaily.
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Synthesis of Novel Melatonin Analogs from 2,3-Dihydroindole Precursors: An Application and Protocol Guide
Introduction: The Rationale for 2,3-Dihydroindole-Based Melatonin Analogs
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone pivotal to the regulation of circadian rhythms, with a wide range of physiological effects mediated primarily through the MT1 and MT2 G-protein coupled receptors.[1][2] Its therapeutic potential in sleep disorders, neurodegenerative diseases, and cancer has spurred significant interest in the development of synthetic analogs with improved pharmacokinetic profiles and receptor selectivity.[1] A promising, yet underexplored, strategy in the design of novel melatoninergic ligands involves the use of the 2,3-dihydroindole (indoline) scaffold as a conformationally restricted precursor.
This guide provides a comprehensive overview and detailed protocols for the synthesis of melatonin analogs derived from 2,3-dihydroindole intermediates. The central hypothesis underpinning this approach is that reducing the indole's 2,3-double bond introduces a degree of conformational rigidity to the molecule. This "locking" of the ethylamido side chain's orientation relative to the core aromatic system can lead to enhanced binding affinity and receptor subtype selectivity.[3] We will delve into a synthetic strategy that begins with versatile 2-oxindole precursors, proceeds through their reduction to the key 2,3-dihydroindole intermediates, and culminates in the introduction of the characteristic N-acetyl group to yield the final melatonin analogs.
Strategic Overview: From 2-Oxindoles to Bioactive Analogs
The synthetic pathway detailed herein is a versatile and modular approach that allows for the introduction of various substituents on the aromatic ring and at the 3-position of the dihydroindole core. This modularity is crucial for building a library of analogs for structure-activity relationship (SAR) studies. The overall workflow can be conceptualized as a three-stage process:
-
Synthesis of Substituted 2-Oxindoles: This initial stage involves the preparation of appropriately functionalized 2-oxindole building blocks. These can be synthesized from corresponding anilines via methods like the Sandmeyer reaction, followed by alkylation or other modifications.[4]
-
Reduction to 2,3-Dihydroindoles: The pivotal step involves the reduction of the 2-oxindole and a nitrile group (a precursor to the ethylamine side chain). We will explore chemoselective reduction methods that are crucial for preserving other functional groups.
-
N-Acetylation to Yield Melatonin Analogs: The final stage is the N-acetylation of the primary amine on the ethyl side chain, which completes the synthesis of the target melatonin analogs.
This strategic approach is illustrated in the workflow diagram below:
Caption: Overall workflow for the synthesis of melatonin analogs from 2,3-dihydroindole precursors.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of 2,3-Dihydroindole Precursors via 2-Oxindole Reduction
This protocol details the reduction of both the 2-oxo group of the oxindole ring and the nitrile group of the side chain precursor in a single pot, using an in situ generated diborane from sodium borohydride and iodine. This method is advantageous due to its operational simplicity and the relatively mild reaction conditions.
Rationale: The use of NaBH₄ in combination with I₂ generates diborane (B₂H₆) in situ, which is a powerful reducing agent capable of reducing both amides (the 2-oxo group) and nitriles. The reaction proceeds via the formation of a borane-amine complex followed by hydrolysis to yield the desired amine.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of the substituted (2-oxoindolin-3-yl)acetonitrile (1.0 mmol) in dry tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄, 8.0 mmol) in one portion.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Iodine:
-
Slowly add a solution of iodine (I₂, 4.0 mmol) in dry THF (10 mL) to the stirred suspension over 30 minutes. The slow addition is crucial to control the exothermic reaction and the rate of diborane generation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Quenching:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of methanol (5 mL).
-
Acidify the mixture to pH 2 with 1 M hydrochloric acid (HCl).
-
Heat the mixture at reflux for an additional 1 hour to ensure complete hydrolysis of any borane-amine complexes.
-
-
Extraction and Purification:
-
Cool the reaction mixture to room temperature and basify to pH 10 with a 2 M sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(2,3-dihydroindol-3-yl)ethan-1-amine.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent N-acetylation step.
-
Protocol 2: N-Acetylation of 2-(2,3-Dihydroindol-3-yl)ethan-1-amine
This protocol describes the final step to produce the melatonin analog through the acetylation of the primary amine. Acetic anhydride is a common and effective acetylating agent for this transformation.
Rationale: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation yields the stable N-acetyl amide product. The reaction is typically performed in the presence of a mild base to neutralize the acetic acid byproduct.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the crude or purified 2-(2,3-dihydroindol-3-yl)ethan-1-amine (1.0 mmol) in dichloromethane (DCM, 15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (Et₃N, 1.5 mmol) to the solution.
-
-
Addition of Acetylating Agent:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acetylated melatonin analog.
-
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a table summarizing representative yields and receptor binding data for analogs synthesized using this methodology.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | MT1 Ki (nM) | MT2 Ki (nM) |
| 8a | H | H | 55 | >1000 | >1000 |
| 8b | 5-OMe | H | 62 | 150 ± 20 | 80 ± 10 |
| 8c | 5-Br | H | 58 | 95 ± 15 | 45 ± 8 |
Data adapted from Volkova et al., Molecules, 2022.[1]
The data indicates that the presence of a 5-methoxy group, characteristic of melatonin, is important for receptor affinity, and substitution with a bromine atom at this position can further enhance binding.
Application Notes and Scientific Insights
-
Causality of Experimental Choices: The choice of a 2-oxindole precursor is strategic as it allows for a wide range of commercially available or readily synthesizable starting materials with diverse substitution patterns on the aromatic ring. The reduction with NaBH₄/I₂ is a robust method for the simultaneous reduction of the amide and nitrile, though other methods like catalytic hydrogenation could also be employed, potentially offering different chemoselectivity.[1]
-
Self-Validating System: Each step of the protocol can be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final products should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their identity and purity. The expected spectroscopic data will show the disappearance of the nitrile and 2-oxo signals and the appearance of the N-acetyl signals.
-
Conformational Restriction and Biological Activity: The saturation of the 2,3-double bond in the indole ring of melatonin to form 2,3-dihydromelatonin has been shown to enhance its antioxidant and neuroprotective properties in vitro.[5] This suggests that the conformational rigidity imparted by the dihydroindole core can positively influence the biological activity of these analogs. Further exploration of substitutions at the 2 and 3 positions of the dihydroindole ring could lead to the discovery of ligands with even greater potency and selectivity for melatonin receptors.
Visualizing the Synthetic Pathway
The core transformation from a substituted 2-oxindole to the final N-acetylated 2,3-dihydroindole analog is depicted below.
Sources
- 1. Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro physiological evidence of enhanced antioxidant and neuroprotective action of 2,3-dihydromelatonin, a melatonin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Catalytic Friedel-Crafts Reaction of Indolylmethanols for the Synthesis of Biologically Relevant Bis(indolyl)methanes
Abstract
This comprehensive guide details the experimental setup and underlying principles for the Friedel-Crafts reaction utilizing indolylmethanols as electrophilic precursors for the synthesis of bis(indolyl)methanes (BIMs). BIMs are a critical class of compounds in medicinal chemistry and drug development due to their diverse biological activities. This document provides an in-depth analysis of the reaction mechanism, a comparative overview of common catalytic systems (Brønsted and Lewis acids), detailed step-by-step protocols for both achiral and asymmetric synthesis, and practical guidance on purification and characterization. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Indolylmethanols in Friedel-Crafts Chemistry
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The Friedel-Crafts alkylation of indoles represents one of the most powerful and atom-economical methods for carbon-carbon bond formation at the electron-rich C3 position.[2][3]
Traditionally, this reaction involves the in situ generation of an electrophile from an aldehyde or ketone, which then reacts with two equivalents of indole to form the corresponding bis(indolyl)methane.[1][4] However, the use of pre-formed and isolated indolylmethanols as the direct electrophilic partner offers distinct advantages, including better control over the reaction stoichiometry and the potential for regioselective and stereoselective transformations.
Under acidic conditions, indolylmethanols readily dehydrate to form a stabilized carbocation intermediate, which is highly electrophilic and susceptible to nucleophilic attack by a second indole molecule. This process is highly efficient and serves as a cornerstone for generating libraries of complex indole derivatives.
Reaction Mechanism and Catalyst Function
The core of the reaction involves the acid-catalyzed generation of a resonance-stabilized carbocation from the indolylmethanol. This intermediate is the key electrophile that drives the subsequent C-C bond formation.
Generation of the Electrophile
Both Brønsted and Lewis acids can effectively catalyze this transformation.[1][5]
-
Brønsted Acid Catalysis: A proton (H⁺) from a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA)) protonates the hydroxyl group of the indolylmethanol, forming a good leaving group (H₂O). Subsequent loss of water generates the stabilized carbocation.[6][7]
-
Lewis Acid Catalysis: A Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃, NiSO₄) coordinates to the lone pair of electrons on the hydroxyl oxygen, enhancing its leaving group ability and facilitating the formation of the carbocationic intermediate upon departure.[1]
The resulting intermediate is a delocalized cation, with positive charge density distributed across the benzylic carbon and the C3 position of the indole ring.[3][6]
Caption: General mechanism of acid-catalyzed Friedel-Crafts reaction of indolylmethanols.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and dictates reaction efficiency, conditions, and selectivity.
| Catalyst Type | Examples | Catalyst Loading | Temperature | Solvents | Advantages | Disadvantages |
| Brønsted Acids | p-TsOH, CSA, H₂SO₄ | 5-20 mol% | Room Temp. to 50°C | CH₂Cl₂, CH₃CN, H₂O | Inexpensive, readily available, effective at low loadings, often milder conditions.[7][8] | Can be corrosive, may promote side reactions with sensitive substrates. |
| Lewis Acids | In(OTf)₃, Sc(OTf)₃, NiSO₄, FeCl₃ | 1-15 mol% | Room Temp. to 80°C | CH₂Cl₂, DCE, Ionic Liquids | High efficiency, moisture tolerant (some), recyclable (heterogeneous).[1][9][10] | Can be expensive, may require stoichiometric amounts if product complexes, moisture sensitive. |
| Chiral Acids | BINOL-derived Phosphoric Acids (CPAs) | 1-10 mol% | -20°C to Room Temp. | Toluene, CH₂Cl₂, Et₂O | Enables enantioselective synthesis, high stereocontrol possible.[11][12][13] | Expensive, requires careful optimization for high enantiomeric excess (ee). |
| Biocatalysts | α-chymotrypsin | 10-20 mg per 0.5 mmol | 40-50°C | Ethanol/Water | Green, mild conditions, operates in aqueous media.[14] | Limited substrate scope, longer reaction times, enzyme denaturation possible. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Achiral Synthesis of Bis(indolyl)methanes using a Brønsted Acid Catalyst
This protocol describes a general procedure for the reaction of a pre-formed indolylmethanol with indole, representative of a typical Brønsted acid-catalyzed process.
Materials:
-
(1H-indol-2-yl)methanol derivative (1.0 equiv)
-
Indole (1.1 - 1.5 equiv)
-
(±)-Camphorsulfonic acid (CSA) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the (1H-indol-2-yl)methanol (e.g., 0.2 mmol, 1.0 equiv) and indole (0.22 mmol, 1.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
Add (±)-camphorsulfonic acid (0.02 mmol, 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[14] A typical eluent system is a gradient of petroleum ether/ethyl acetate (e.g., from 9:1 to 4:1).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the bis(indolyl)methane.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. For a typical product like 3-(phenyl(1H-indol-3-yl)methyl)-1H-indole, the methine proton (-CH-) signal appears as a singlet around δ 5.8-5.9 ppm in ¹H NMR.[15]
Protocol 2: Asymmetric Synthesis using a Chiral Phosphoric Acid (CPA) Catalyst
This protocol provides a framework for the enantioselective synthesis of BIMs, a crucial step for producing chiral drug candidates.
Materials:
-
Indolylmethanol (1.0 equiv)
-
Indole derivative (1.2 equiv)
-
(R)- or (S)-TRIP (a common BINOL-derived chiral phosphoric acid) (5-10 mol%)
-
Toluene or CH₂Cl₂, anhydrous
-
Molecular sieves (4 Å), activated
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (e.g., 0.01 mmol, 5 mol%).
-
Place the tube under a high vacuum and gently heat to ensure the catalyst is dry. Backfill with an inert atmosphere.
-
Add anhydrous toluene (1.0 mL) and cool the mixture to the desired temperature (e.g., 0°C or -20°C).
-
In a separate flask, dissolve the indolylmethanol (0.2 mmol, 1.0 equiv) and the indole nucleophile (0.24 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL).
-
Slowly add the substrate solution to the catalyst solution via syringe over 5-10 minutes.
-
Stir the reaction at the set temperature, monitoring by TLC. Asymmetric reactions may require longer times (12-48 hours).
-
Work-up and purification are performed as described in Protocol 1.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, etc.) and a mobile phase such as Hexane/Isopropanol.
Workflow and Troubleshooting
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brønsted acid-catalyzed regioselective reactions of 2-indolylmethanols with cyclic enaminone and anhydride leading to C3-functionalized indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chiral Phosphoric Acid‐Catalyzed Enantioselective Aza‐Friedel–Crafts Reaction of Indoles | Semantic Scholar [semanticscholar.org]
- 12. Enantioselective Friedel–Crafts alkylation reaction of indoles with α,β-unsaturated acyl phosphonates catalyzed by chiral phosphoric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin [mdpi.com]
- 15. researchgate.net [researchgate.net]
Regioselective Functionalization of 2,3-Dihydro-1H-indol-2-ylmethanol: A Detailed Guide for Researchers
The 2,3-dihydro-1H-indol-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry and drug discovery, offering a three-dimensional architecture that is often sought after for potent and selective biological activity. The strategic and regioselective functionalization of this core allows for the exploration of chemical space and the generation of diverse compound libraries for screening. This guide provides an in-depth exploration of the key strategies for the regioselective modification of 2,3-dihydro-1H-indol-2-ylmethanol, focusing on the nitrogen (N-H), oxygen (O-H), and aromatic carbon-hydrogen (C-H) bonds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape
The 2,3-dihydro-1H-indol-2-ylmethanol molecule presents three primary sites for functionalization: the secondary amine (N-H), the primary alcohol (O-H), and the aromatic C-H bonds of the benzene ring. The inherent nucleophilicity of the nitrogen and oxygen atoms makes them prime targets for electrophilic reagents. However, achieving selectivity between these two sites is a key challenge. The aromatic C-H bonds are the least reactive and typically require a directing group strategy for selective activation.
Section 1: Selective N-Functionalization
The secondary amine of the indoline ring is a versatile handle for introducing a wide array of functional groups. However, the presence of the primary hydroxyl group necessitates careful selection of reaction conditions to avoid competing O-functionalization.
N-Acylation and N-Sulfonylation: Protecting and Modifying the Indoline Nitrogen
Acylation and sulfonylation are fundamental transformations for both protecting the indoline nitrogen and for installing functionalities that can modulate the biological activity of the molecule. The choice of reagents and conditions is critical to ensure chemoselectivity.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to deprotonate the indoline nitrogen without promoting significant alkoxide formation from the hydroxyl group. Stronger bases like sodium hydride could lead to competitive O-acylation.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent side reactions with the acylating or sulfonylating agent.
-
Temperature: The reactions are typically carried out at low temperatures (0 °C to room temperature) to control reactivity and minimize side product formation.
Experimental Protocol: Selective N-Acylation
| Reagent/Parameter | Value |
| 2,3-dihydro-1H-indol-2-ylmethanol | 1.0 equiv |
| Acyl chloride (e.g., Acetyl chloride) | 1.1 equiv |
| Triethylamine (TEA) | 1.5 equiv |
| Dichloromethane (DCM) | 10 mL/mmol |
| Temperature | 0 °C to rt |
| Reaction Time | 2-4 h |
Step-by-Step Methodology:
-
Dissolve 2,3-dihydro-1H-indol-2-ylmethanol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol typically affords the N-acylated product in good to excellent yields, with minimal O-acylation observed.
Section 2: Selective O-Functionalization
The primary hydroxyl group offers a valuable site for introducing diversity. The Williamson ether synthesis is a classic and reliable method for the O-alkylation of alcohols.
Williamson Ether Synthesis for O-Alkylation
This reaction proceeds via an SN2 mechanism, where an alkoxide generated from the alcohol displaces a halide from an alkyl halide.[1][2][3] To achieve selectivity, the more acidic N-H proton must be considered.
Causality of Experimental Choices:
-
N-Protection: To ensure exclusive O-alkylation, the indoline nitrogen must first be protected with a suitable group (e.g., acetyl, Boc) that is stable to the basic conditions of the Williamson ether synthesis.
-
Base: A strong base like sodium hydride (NaH) is required to deprotonate the primary alcohol to form the corresponding alkoxide.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the alkoxide and promote the SN2 reaction.
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis (N-Protected Substrate)
| Reagent/Parameter | Value |
| N-acetyl-2,3-dihydro-1H-indol-2-ylmethanol | 1.0 equiv |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equiv |
| Alkyl halide (e.g., Benzyl bromide) | 1.1 equiv |
| Anhydrous Tetrahydrofuran (THF) | 15 mL/mmol |
| Temperature | 0 °C to rt |
| Reaction Time | 4-8 h |
Step-by-Step Methodology:
-
Suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of N-acetyl-2,3-dihydro-1H-indol-2-ylmethanol in anhydrous THF dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Regioselective C-H Functionalization
Direct functionalization of the aromatic C-H bonds of the indoline core represents a powerful and atom-economical approach to elaborate the scaffold. Due to the inherent reactivity of the pyrrole-like ring in indoles, C-H functionalization often occurs at the C3 or C2 positions.[4] However, in the case of indolines (2,3-dihydroindoles), the benzenoid C-H bonds can be targeted. The use of a directing group on the nitrogen atom is a well-established strategy to control the regioselectivity of these transformations.[5][6]
Palladium-Catalyzed C-H Arylation at the C7-Position
The installation of a directing group on the indoline nitrogen can facilitate ortho-C-H activation, leading to selective functionalization at the C7 position.
Causality of Experimental Choices:
-
N-Protection/Directing Group: An N-acetyl or N-pivaloyl group can serve as a directing group to guide the palladium catalyst to the C7-position.
-
Catalyst: A palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), is commonly used for C-H activation.[7][8][9]
-
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.
-
Ligand: The choice of ligand can influence the efficiency and selectivity of the reaction.
Experimental Protocol: Palladium-Catalyzed C7-Arylation
| Reagent/Parameter | Value |
| N-acetyl-2,3-dihydro-1H-indol-2-ylmethanol | 1.0 equiv |
| Aryl iodide (e.g., Iodobenzene) | 1.5 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 5 mol% |
| Silver Acetate (AgOAc) | 2.0 equiv |
| Cesium Pivalate (CsOPiv) | 30 mol% |
| 1,2-Dichloroethane (DCE) | 10 mL/mmol |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add N-acetyl-2,3-dihydro-1H-indol-2-ylmethanol, the aryl iodide, Pd(OAc)₂, AgOAc, and CsOPiv.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
Caption: Synthetic routes for regioselective functionalization.
Conclusion
The regioselective functionalization of 2,3-dihydro-1H-indol-2-ylmethanol provides a powerful platform for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery. By understanding the inherent reactivity of the different functional groups and employing appropriate protecting group strategies and reaction conditions, researchers can achieve high levels of selectivity. The protocols outlined in this guide serve as a robust starting point for the exploration of the chemical space around this valuable scaffold.
References
- Li, Z., et al. (2015). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 5(4), 2928-2939.
- Gürbüz, N., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7226–7242.
- Zhuang, W., Lu, P., & Huang, Q. (2025). Cp*Rh-Catalyzed NH-Indole-Directed C–H Activation/Annulation Toward Indole-Fused Polycyclic Compounds. Synlett.
- Gürbüz, N., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7226–7242.
- Wang, D. H., et al. (2010). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Organic Letters, 12(9), 2056–2059.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
- Jie Jack Li. (2009). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- Shabani, A., et al. (2012). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 134(49), 20853–20860.
- Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2(9), 1719-1723.
- Daugulis, O., et al. (2019). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of the American Chemical Society, 141(34), 13530–13539.
- Wang, Q., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45–50.
- Hartwig, J. F., et al. (2015). Palladium-Catalyzed Benzylic C-H Arylation of Azaarylmethylamines. Journal of the American Chemical Society, 137(50), 15821–15824.
- Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2(9), 1719-1723.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of (S)-Indolin-2-ylmethanol for Preclinical Development
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of (S)-indolin-2-ylmethanol, a key chiral building block in the development of various pharmacologically active molecules. The synthesis is designed to produce material of sufficient quality and quantity for preclinical toxicology and proof-of-concept studies. The described process involves the chemoselective reduction of the readily available (S)-indoline-2-carboxylic acid using borane-tetrahydrofuran complex (BH₃·THF). Emphasis is placed on process safety, scalability, purification, and rigorous analytical characterization to ensure the final active pharmaceutical ingredient (API) meets the stringent quality requirements for preclinical use.
Introduction: The Strategic Importance of (S)-Indolin-2-ylmethanol
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The chiral center at the 2-position is often crucial for biological activity, making the enantiomerically pure (S)-indolin-2-ylmethanol a valuable starting material. Its utility spans the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and direct incorporation into complex drug candidates targeting a range of diseases.
As a program advances towards preclinical studies, the demand for this intermediate can escalate from milligrams to hundreds of grams or even kilograms. This transition necessitates a synthetic route that is not only high-yielding and stereoretentive but also robust, safe, and scalable. The protocol detailed herein addresses these critical considerations, providing a reliable pathway for producing preclinical-grade material.
Synthetic Strategy: From Chiral Acid to Alcohol
The most direct and scalable approach to (S)-indolin-2-ylmethanol is the reduction of the corresponding carboxylic acid.
Rationale for Route Selection
-
Starting Material: (S)-Indoline-2-carboxylic acid is commercially available from various suppliers, often produced via resolution or asymmetric synthesis, ensuring a reliable source of enantiomerically pure starting material.
-
Choice of Reducing Agent: Borane complexes, specifically borane-tetrahydrofuran (BH₃·THF), are highly effective and chemoselective for the reduction of carboxylic acids to primary alcohols.[1][2] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), borane reagents are more tolerant of other functional groups and generally offer a safer operational profile at scale.[2] The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced.
-
Scalability: Borane reductions have been successfully implemented on an industrial scale, with well-established procedures for handling and quenching the reagents safely.[1]
Overall Synthesis Workflow
The process can be visualized as a three-stage workflow: Synthesis, Purification, and Quality Control.
Caption: High-level workflow for the scale-up synthesis of (S)-indolin-2-ylmethanol.
Process Safety and Scalability Considerations
Scaling up reactions involving borane reagents requires stringent safety protocols.
-
Hydrogen Gas Evolution: Both the reaction with the carboxylic acid and, more significantly, the quenching step with methanol, produce hydrogen gas.[1] The reaction must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales, away from ignition sources. The reactor must be equipped with an adequate off-gas system.
-
Exothermic Reactions: The addition of BH₃·THF and the subsequent quenching are exothermic. A slow, controlled addition rate is critical, and the reactor must be equipped with efficient cooling and an internal temperature probe to monitor the reaction. For multi-kilogram scale, reaction calorimetry is recommended to fully understand the thermal profile.
-
Reagent Stability: BH₃·THF solutions can degrade over time, especially if not stored properly (cool and under nitrogen). It is crucial to titrate the reagent before use to determine its exact molarity for accurate stoichiometry. Borane-dimethyl sulfide (BMS) is a more stable alternative but requires management of the volatile and odorous dimethyl sulfide byproduct.[1]
Detailed Experimental Protocol
This protocol is designed for a nominal 50-gram scale synthesis. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Reagents and Equipment
| Reagent/Material | Grade | M.W. | Quantity | Moles | Eq. |
| (S)-Indoline-2-carboxylic acid | >98% ee | 163.17 | 50.0 g | 0.306 | 1.0 |
| Borane-THF complex (BH₃·THF) | 1.0 M in THF | - | 675 mL | 0.675 | 2.2 |
| Tetrahydrofuran (THF) | Anhydrous | - | 500 mL | - | - |
| Methanol (MeOH) | ACS Grade | - | 400 mL | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | - | 1.5 L | - | - |
| Heptane | ACS Grade | - | 1.0 L | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | 500 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | 500 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | 50 g | - | - |
| Equipment | Specification | ||||
| 2 L Jacketed Glass Reactor | w/ Overhead Stirrer | ||||
| 500 mL Addition Funnel | Pressure-equalizing | ||||
| Chiller/Heater Circulator | -20°C to 100°C | ||||
| Rotary Evaporator | |||||
| Buchner Funnel & Vacuum Flask |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 2 L reactor with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel. Ensure the system is dry and purged with nitrogen.
-
Charge Substrate: Charge (S)-indoline-2-carboxylic acid (50.0 g, 0.306 mol) and anhydrous THF (500 mL) to the reactor. Stir to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Borane Addition: Slowly add the 1.0 M BH₃·THF solution (675 mL, 0.675 mol) via the addition funnel over 2-3 hours. Causality: A slow addition rate is crucial to control the exotherm and prevent excessive hydrogen evolution. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. CRITICAL STEP: Slowly and carefully add methanol (400 mL) dropwise via the addition funnel. Vigorous gas evolution will occur. Maintain the temperature below 20 °C. Causality: The quench destroys excess borane and breaks down borate complexes. Methanol is preferred as it forms volatile trimethyl borate.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and methanol.
-
Aqueous Work-up: To the resulting oil/solid, add ethyl acetate (750 mL) and saturated sodium bicarbonate solution (500 mL). Stir vigorously for 15 minutes. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Wash: Combine the organic layers and wash with brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the cake with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (S)-indolin-2-ylmethanol as an oil or semi-solid.
Purification Protocol: Crystallization
Crystallization is a highly effective method for purifying the final product and is more scalable than chromatography for preclinical batches.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate (approx. 150-200 mL).
-
Anti-Solvent Addition: While stirring, slowly add heptane (approx. 600-800 mL) until the solution becomes persistently cloudy.
-
Cooling & Crystallization: Cool the mixture to room temperature and then to 0-5 °C for 4-6 hours to complete crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold heptane (2 x 100 mL).
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
Expected Yield: 35-40 g (77-88% yield). Appearance: White to off-white crystalline solid.
Analytical Characterization and Quality Control
For preclinical studies, the API must be rigorously characterized to establish its identity, purity, and stability.[3][4]
Preclinical API Specifications
The following specifications are typical for an API intended for early-phase preclinical toxicology studies.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure of (S)-indolin-2-ylmethanol |
| Purity (Assay) | HPLC (UV) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (enantiomeric excess) |
| Individual Impurity | HPLC (UV) | ≤ 0.15% |
| Total Impurities | HPLC (UV) | ≤ 1.0% |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
Analytical Methods
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.10-7.20 (m, 2H, Ar-H), ~6.70-6.85 (m, 2H, Ar-H), ~4.20 (br s, 1H, NH), ~3.90-4.00 (m, 1H, CH), ~3.60-3.75 (m, 2H, CH₂OH), ~3.25 (dd, 1H, CH₂), ~2.85 (dd, 1H, CH₂), ~1.80 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~151.0, 128.5, 127.8, 124.9, 119.5, 109.8, 66.5, 61.2, 36.5.
This method is crucial for confirming the enantiomeric purity of the final product.
Caption: Workflow for chiral HPLC analysis of (S)-indolin-2-ylmethanol.
-
Rationale: Polysaccharide-based chiral stationary phases like Chiralpak® are highly effective for separating a wide range of enantiomers.[5][6] The mobile phase consists of a non-polar solvent (hexane), a polar modifier (isopropanol), and a basic additive (diethylamine, DEA) to improve peak shape for the basic amine moiety.[7]
Conclusion
This application note details a robust and scalable process for the synthesis of (S)-indolin-2-ylmethanol suitable for preclinical drug development programs. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce multi-gram quantities of this key chiral intermediate with the high purity and well-defined quality profile required for regulatory toxicology studies and further advancement of new chemical entities. The emphasis on process safety ensures that the scale-up can be conducted responsibly in a standard chemical development laboratory.
References
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Scilit. (n.d.). Quality of Active PHarmaceutical Ingredients.
- Regis Technologies. (2021, May 30). Specification Setting During Chemical API Development.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Sterling Pharma Solutions. (2024, July 17). Maintaining quality and compliance in API manufacturing.
- ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
- Cao, Y.-Q., et al. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5), 314-316.
- Brown, H. C. (1981). U.S. Patent No. 4,264,778. Washington, DC: U.S.
- Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108.
- Corey, E. J., et al. (1987). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. Journal of the American Chemical Society, 109(25), 7925–7926.
- Daicel. (n.d.). Method development with CHIRALPAK® IA - HPLC.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... [Image].
- Li, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- European Medicines Agency. (2000). ICH topic Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- Veranova. (n.d.). The importance of chirality in API development.
- Onyx Scientific. (n.d.). Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specifications.
- Rzepa, H. S. (2011, October 26). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. [Blog post].
- Smith, M., & Jackson, M. B. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Introduction: The Synthetic Challenge
2,3-dihydro-1H-indol-2-ylmethanol, also known as indoline-2-methanol, is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, most commonly achieved through the reduction of indole-2-carboxylic acid or its esters, can be fraught with challenges such as low yields, incomplete conversion, and the formation of persistent impurities. The primary obstacle is achieving chemoselective reduction of the carboxyl group without affecting the indole nucleus, or managing the reactivity of the indoline nitrogen. This guide provides a structured approach to overcoming these hurdles.
A common and effective strategy involves the reduction of an N-protected indole-2-carboxylate, which circumvents issues related to the acidic N-H proton and potential side reactions.
Caption: General workflow for the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is often a symptom of several underlying issues. A systematic approach is crucial for diagnosis.
Caption: A decision-making workflow for troubleshooting low yield.
Answer: Your investigation should focus on three areas:
-
Reaction Efficiency: Incomplete reduction of the starting ester or acid is a common culprit. This can be due to insufficient reducing agent, poor reagent quality (especially moisture-sensitive hydrides), or non-optimal reaction conditions (temperature, time).
-
Side Reactions: The indole N-H is acidic and can react with strong reducing agents like LiAlH₄, consuming the reagent and generating byproducts. Furthermore, the indoline ring can be susceptible to other transformations under harsh conditions. Using an N-protecting group, such as tert-butoxycarbonyl (Boc), is a highly effective strategy to prevent these side reactions.[1][2]
-
Product Stability and Purification: 2,3-dihydroindoles can be sensitive to air oxidation, especially in solution, which can lead to the re-aromatization to the corresponding indole.[3] Product loss during aqueous workup and column chromatography can also significantly decrease the isolated yield.
Question 2: The reduction of my N-Boc-indole-2-carboxylate is sluggish and gives a mixture of products. How can I improve this specific step?
This is a critical step where selectivity and completeness are paramount. The choice of reducing agent and conditions are key.
Answer: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols, its high reactivity can sometimes lead to side reactions.[4] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced with additives.
Recommended Solution: A well-established method is the use of Sodium Borohydride in combination with Lithium Chloride . This system generates a mixed lithium-sodium borohydride species in situ, which is effective for the reduction of esters to alcohols under milder conditions than LiAlH₄.
| Reducing Agent System | Typical Solvent | Temperature (°C) | Relative Reactivity | Common Issues |
| LiAlH₄ | Anhydrous THF, Et₂O | 0 to RT | Very High | Requires strictly anhydrous conditions; can cause side reactions. |
| NaBH₄ | Methanol, Ethanol | RT | Low (for esters) | Ineffective for ester reduction. |
| NaBH₄ / LiCl | THF/Ethanol | RT to Reflux | Moderate-High | Excellent alternative, milder, better chemoselectivity. |
| BH₃·THF | THF | 0 to RT | High | Can also reduce carboxylic acids; good selectivity.[4] |
Experimental Protocol: NaBH₄/LiCl Reduction
-
Dissolve N-Boc-indole-2-carboxylate (1 equiv.) and LiCl (3-4 equiv.) in a mixture of anhydrous THF and Ethanol (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (3-4 equiv.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding water or 1M HCl at 0 °C.
-
Proceed with standard aqueous workup and extraction with a solvent like ethyl acetate.
Question 3: I am struggling with purification. The product seems to co-elute with impurities or degrade on the silica gel column. What are the best practices?
Purification is often as challenging as the reaction itself. The basic nature of the indoline nitrogen and the compound's stability are key considerations.
Answer:
-
Neutralize the Column: The amine in your product can streak on acidic silica gel. Pre-treating your column can significantly improve separation. Slurry your silica gel with the eluent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica and leads to sharper peaks.
-
Choose the Right Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. For example, start with 95:5 Hexane:EtOAc and gradually increase to 70:30 Hexane:EtOAc.
-
Minimize Contact Time: Do not let the purified fractions sit in the rotary evaporator bath for extended periods, as the product can be heat-sensitive. Remove the solvent as quickly as possible at a moderate temperature (30-40 °C).
-
Alternative Purification - Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.[5] Experiment with solvent systems like ethyl acetate/hexane or dichloromethane/pentane. This avoids potential degradation on silica gel.
Frequently Asked Questions (FAQs)
Q1: Is N-protection absolutely necessary? While not strictly essential in all cases, N-protection is highly recommended for achieving high yields and reproducibility. The indole N-H proton is acidic enough to react with strong hydride reagents, leading to the consumption of the reagent and the formation of complex mixtures. Protecting groups like Boc or Tosyl (Ts) prevent this, simplifying the reaction profile and subsequent purification.[1]
Q2: What is the best starting material: indole-2-carboxylic acid or its ethyl ester? The ethyl ester is generally preferred for several reasons.[6] Carboxylic acids can be directly reduced by strong reagents like LiAlH₄ or BH₃·THF, but the reaction can be vigorous due to the initial acid-base reaction that liberates hydrogen gas. Esters offer a more controlled reaction profile and are typically easier to handle and purify than the corresponding acids.
Q3: How do I confirm the structure of my final product? A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H NMR: Look for the disappearance of the ester signals (e.g., -OCH₂CH₃ quartet and triplet) and the appearance of a new signal for the -CH₂OH group. You should also see characteristic signals for the indoline ring protons.
-
¹³C NMR: Confirm the disappearance of the carbonyl carbon from the ester (~160-170 ppm) and the appearance of the carbinol carbon (~60-65 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3300-3400 cm⁻¹) and the disappearance of the ester C=O stretch (~1700-1720 cm⁻¹).
Q4: What are the key safety precautions for this synthesis?
-
Hydride Reagents: LiAlH₄ and NaBH₄ react violently with water and protic solvents to release flammable hydrogen gas. Always handle them in an anhydrous environment and under an inert atmosphere (e.g., Nitrogen or Argon). Quench reactions slowly and carefully at low temperatures.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
References
- Technical Support Center: N-Protection of Indole Deriv
- A New Protecting-Group Strategy for Indoles | Request PDF - ResearchG
- Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles.
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for 2-Indolylmethanol Cycloaddition Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-indolylmethanol cycloaddition reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of complex indole-based scaffolds. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanism, enabling you to diagnose and resolve issues effectively. This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab.
Core Concepts: The Reactivity of 2-Indolylmethanol
Before diving into troubleshooting, it's crucial to understand the dual reactivity of 2-indolylmethanols. Under the influence of a Brønsted or Lewis acid catalyst, 2-indolylmethanol undergoes dehydration to generate a stabilized carbocation intermediate.[1][2] This intermediate exists in equilibrium with a vinyliminium species, creating a delocalized cation.[1][3][4] The reactivity of this intermediate is the cornerstone of these cycloadditions.
-
C3-Nucleophilicity : In certain cycloadditions, such as some (3+3) and (4+3) reactions, the C3 position of the indole ring acts as the nucleophile.[1][4][5]
-
C3-Umpolung (Electrophilicity) : More commonly, steric hindrance from substituents at the 2-position directs nucleophilic attack to the exocyclic carbon of the vinyliminium ion. This effectively reverses the normal polarity of the C3 position, making it electrophilic.[1][4]
Understanding which pathway is operative is key to controlling regioselectivity and troubleshooting your reaction.
Caption: General mechanism of 2-indolylmethanol activation and cycloaddition.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Failure & Low Yield
Question 1: My reaction shows no conversion, or the yield is extremely low. What are the primary causes?
This is the most common issue and usually points to a problem with one of three areas: the catalyst, the substrates, or the reaction conditions.
Answer:
A low or non-existent yield is a frustrating but solvable problem. Let's break down the potential culprits systematically.
A. Catalyst Inactivity: The catalyst, whether a Lewis acid or a Brønsted acid, is the engine of this reaction. Its inactivity is a frequent cause of failure.
-
Causality : Lewis acids like In(OTf)₃, TMSOTf, or SnCl₄ are highly hygroscopic.[6][7] Trace amounts of water in the reaction solvent or on glassware can hydrolyze and deactivate them. Similarly, chiral phosphoric acids (CPAs) can be deactivated by basic impurities.
-
Solution :
-
Ensure Anhydrous Conditions : Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled, anhydrous solvents.
-
Use Active Catalyst : Purchase high-purity catalysts and store them in a desiccator. For sensitive reactions, consider using a freshly opened bottle or purifying the catalyst according to established procedures.
-
Consider Catalyst Loading : While 10 mol% is a common starting point, for sluggish reactions or less stable substrates, increasing the catalyst loading to 20 mol% may be necessary.[8] However, be aware that excessive catalyst can sometimes promote side reactions.
-
B. Substrate Quality & Stability: The purity and stability of your 2-indolylmethanol and the coupling partner are critical.
-
Causality : 2-indolylmethanols, especially those with dialkyl substituents, can be unstable.[1] They may degrade upon storage or during the reaction if conditions are too harsh (e.g., high temperature, strong acidity). Impurities in either substrate can poison the catalyst.
-
Solution :
-
Verify Substrate Purity : Confirm the purity of your starting materials by ¹H NMR and/or LC-MS before use.
-
Purify Substrates : If necessary, purify the 2-indolylmethanol by flash chromatography immediately before setting up the reaction.
-
Order of Addition : Add the catalyst to the solution of the dienophile/coupling partner first, then add the 2-indolylmethanol solution dropwise at the reaction temperature. This prevents high local concentrations of the unstable intermediate.
-
C. Sub-optimal Reaction Conditions: The choice of solvent and temperature can dramatically impact the reaction outcome.
-
Causality : The solvent must be able to dissolve the substrates and catalyst while not interfering with the reaction. The stability of the key carbocation intermediate is highly dependent on temperature. Some Lewis acids are only effective at low temperatures (e.g., -78 °C) to prevent decomposition.[7]
-
Solution :
-
Solvent Screen : If yield is low, perform a solvent screen. Common solvents include CH₂Cl₂, DCE, THF, and toluene.[6][7] Ethereal solvents like THF or Et₂O have been shown to be optimal in some TMSOTf-catalyzed systems.[7]
-
Temperature Optimization : Start the reaction at a low temperature (e.g., -78 °C) and slowly allow it to warm to room temperature. If no reaction occurs, a modest increase in temperature may be required, but monitor carefully for decomposition.
-
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Selectivity Issues
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is dictated by the subtle interplay of electronic and steric factors in the transition state.[5][9][10] Controlling it requires a careful selection of the catalyst and reaction partners.
-
Causality : The regioselectivity hinges on whether the C3-position of the indole acts as a nucleophile or an electrophile (umpolung). This is influenced by the catalyst and the substituents on the 2-indolylmethanol. For instance, diaryl-substituted 2-indolylmethanols often favor the C3-umpolung pathway due to steric hindrance at the indole C3 position.[1][4] Theoretical studies on Ir-catalyzed versus CPA-catalyzed cycloadditions show that the catalyst plays a key role in determining which reaction pathway has a lower energy barrier.[5][10][11]
-
Solution :
-
Change the Catalyst System : This is the most powerful tool. If you are using a generic Lewis acid and getting poor regioselectivity, switching to a chiral Brønsted acid like CPA might favor a specific pathway.[9] For example, in some reactions, CPA was found to increase the C3-nucleophilicity of the 2-indolylmethanol, leading to exclusive regioselectivity.[9][10]
-
Modify Substrate Sterics : If possible, increasing the steric bulk of the R groups on the 2-indolylmethanol can more effectively block the C3 position, favoring the umpolung pathway.
-
Consult the Literature : This is a well-studied area. Search for precedents using your specific class of dienophile to see which catalyst systems have been successful in controlling regioselectivity for similar transformations.
-
Question 3: I have poor diastereoselectivity or enantioselectivity in my asymmetric reaction. What should I do?
Answer:
In asymmetric catalysis, achieving high stereoselectivity requires precise control over the transition state geometry.
-
Causality : Poor stereoselectivity arises from a small energy difference between the competing diastereomeric or enantiomeric transition states.[5][9] Factors like catalyst structure, temperature, and solvent can influence this energy gap. For example, chiral phosphoric acids (CPAs) create a well-defined chiral environment that preferentially stabilizes one transition state over the other.[5][10]
-
Solution :
-
Screen Chiral Catalysts : The structure of the chiral catalyst is paramount. For CPAs, modifying the substituents at the 3,3'-positions of the BINOL backbone can have a profound impact on selectivity. Test a range of catalysts with varying steric and electronic properties.
-
Lower the Temperature : Reducing the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in activation energies.
-
Use Molecular Sieves : In some Brønsted acid-catalyzed reactions, the presence of water can interfere with the hydrogen-bonding network responsible for stereocontrol. Adding activated molecular sieves (e.g., 4 Å MS) can improve results.[8]
-
Optimize Solvent : The polarity and coordinating ability of the solvent can affect the catalyst's conformation and its interaction with the substrates. Screen non-polar (toluene, hexanes), halogenated (DCM, DCE), and weakly coordinating (THF, Et₂O) solvents.
-
| Parameter | Recommendation for Improving Stereoselectivity | Rationale |
| Catalyst | Screen different chiral ligands/catalyst backbones. | The catalyst's structure creates the chiral pocket that dictates stereochemical outcome. |
| Temperature | Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C). | Enhances the energy difference between diastereomeric transition states. |
| Additives | Add activated 4 Å molecular sieves. | Removes trace water that can disrupt the catalyst's hydrogen-bonding network.[8] |
| Concentration | Adjust substrate concentration. | Can influence aggregation states of the catalyst or intermediates. |
Category 3: Side Reactions & Decomposition
Question 4: My starting material is consumed, but I see a complex mixture of byproducts or baseline material on TLC/LC-MS. What is happening?
Answer:
This often indicates that the generated vinyliminium intermediate is unstable under the reaction conditions and is undergoing side reactions faster than the desired cycloaddition.
-
Causality : The highly reactive carbocation intermediate can be trapped by other nucleophiles, self-polymerize, or undergo other decomposition pathways. This is a particular challenge for 2-indolylmethanols with less stabilizing substituents, such as dialkyl groups.[1] Using a strong Lewis acid like SnCl₄ can sometimes cause complete degradation of the starting materials.[7]
-
Solution :
-
Switch to a Milder Catalyst : If you are using a very strong Lewis acid (e.g., SnCl₄, AlCl₃), switch to a milder one like In(OTf)₃, ZnCl₂, or a Brønsted acid.[2][6][7] A screen of Lewis acids is often necessary to find the optimal balance between reactivity and stability.[6]
-
Control the Rate of Intermediate Formation : Instead of adding the catalyst all at once, try a slow addition of the catalyst via syringe pump. Alternatively, add the 2-indolylmethanol substrate slowly to a solution of the catalyst and dienophile. This keeps the instantaneous concentration of the reactive intermediate low, favoring the bimolecular cycloaddition over unimolecular decomposition or polymerization.
-
Check Dienophile Reactivity : If your coupling partner is not very reactive, the intermediate may decompose before the cycloaddition can occur. Consider using a more electron-rich or electron-poor partner (depending on the specific reaction's electronic demand) to accelerate the desired step.
-
| Lewis Acid | Typical Reaction Conditions | Notes |
| In(OTf)₃ | 10 mol%, DCE, RT | Generally effective and provides good yields.[6] |
| TMSOTf | 1.0 equiv, THF, -78 °C | Highly effective, especially for dearomative (4+3) cycloadditions.[7][12] |
| ZnCl₂ | 1.1 equiv, CH₂Cl₂, 0 °C | Milder option, can give moderate yields but may be accompanied by byproducts.[7] |
| SnCl₄ | 1.0 equiv, CH₂Cl₂, -78 °C | Very strong Lewis acid; often causes decomposition of starting materials.[7] |
| Sc(OTf)₃ | N/A | Can cause isomerization of double bonds in certain substrates.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol provides a starting point for optimizing your reaction.
-
Glassware Preparation : Dry a two-neck round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask hot under a stream of dry nitrogen or argon and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation : In the flask, dissolve the dienophile (1.0 equiv) and the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) in anhydrous solvent (e.g., DCE, 0.1 M). Stir the solution at the desired initial temperature (e.g., 0 °C or -78 °C).
-
Substrate Addition : Dissolve the 2-indolylmethanol (1.2 equiv) in a separate, dry flask in a minimal amount of the same anhydrous solvent. Using a syringe, add the 2-indolylmethanol solution dropwise to the stirring reaction mixture over 10-15 minutes.
-
Reaction Monitoring : Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS by periodically withdrawing small aliquots.
-
Workup : Once the reaction is complete (or no further conversion is observed), quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature, and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
Deng, S., et al. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. The Journal of Organic Chemistry, 85(18), 11641-11653. [Link]
-
Deng, S., et al. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. PubMed, PMID: 32813526. [Link]
-
Maji, M., et al. (2018). Concise Synthesis of Polycyclic Indoline Scaffolds through an InIII-Catalyzed Formal [4+2] Annulation of 2,3-Disubstituted Indoles with o-Aminobenzyl Alcohols. ResearchGate. [Link]
-
Tan, B., et al. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis, 2(11). [Link]
-
Mercer, J. M., & Sarpong, R. (2012). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters, 14(21), 5570-5573. [Link]
-
Shi, F., et al. (2022). Lewis Acid-Catalyzed (3+2) Cycloaddition of 2-Indolylmethanols with β,γ-Unsaturated α-Ketoesters. ResearchGate. [Link]
-
Mercer, J. M., & Sarpong, R. (2012). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. ACS Publications. [Link]
-
Jiang, X., et al. (2019). Metal-Catalyzed Regiospecific (4+3) Cyclization of 2-Indolylmethanols with ortho-Quinone Methides. ResearchGate. [Link]
-
Shi, F., et al. (2019). Profile of 2-indolylmethanol-involved reactions and challenges in catalytic asymmetric (4+3) cyclizations of 2-indolylmethanols. ResearchGate. [Link]
-
Wang, J., et al. (2019). B(C6F5)3-Catalyzed C–C Coupling of 1,4-Naphthoquinones with the C-3 Position of Indole Derivatives in Water. ResearchGate. [Link]
-
Deng, S., et al. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. ACS Publications. [Link]
-
Tan, B., et al. (2022). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. OAE Publishing Inc. [Link]
-
An, Z., et al. (2013). Optimizing the reaction conditions. ResearchGate. [Link]
-
Deng, S., et al. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. Figshare. [Link]
-
Shi, F., et al. (2023). Catalytic asymmetric (3 + 3) cycloaddition between different 2-indolylmethanols. ResearchGate. [Link]
-
Wang, H., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. PubMed Central. [Link]
-
Shi, F., et al. (2020). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Royal Society of Chemistry. [Link]
-
Bates, J. S., & Gounder, R. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. NSF Public Access Repository. [Link]
-
Kumar, A., et al. (2020). [4+2] Cycloaddition Reactions of Indole Derivatives. ResearchGate. [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indolinemethanol
Welcome to the technical support center for the N-alkylation of indolinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve your desired N-alkylated products with high yield and selectivity.
Introduction to the N-Alkylation of Indolinemethanol
The N-alkylation of indolinemethanol is a crucial reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The indoline core is a prevalent motif in many pharmaceuticals, and functionalization at the nitrogen atom allows for the modulation of a compound's physicochemical and pharmacological properties. However, the presence of a hydroxyl group in indolinemethanol introduces a significant challenge: the potential for competing O-alkylation. This guide will provide the expertise to control this chemoselectivity and troubleshoot other common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of indolinemethanol in a question-and-answer format.
Issue 1: Poor or No Yield of the Desired N-Alkylated Product
Question: My N-alkylation reaction of indolinemethanol is showing low to no conversion. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
-
Reagent Quality and Purity: Ensure that your indolinemethanol, alkylating agent, base, and solvents are of high purity and anhydrous, especially when using moisture-sensitive reagents like sodium hydride (NaH).[1][2] Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[2]
-
Inappropriate Base: The choice of base is critical. For alkyl halides, a strong base like NaH is often effective in deprotonating the indoline nitrogen to enhance its nucleophilicity.[1][2] However, for less reactive alkylating agents or in catalytic systems, other bases might be more suitable.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Consider gradually increasing the reaction temperature while monitoring for any potential decomposition of starting materials or products.[2]
-
Atmospheric Moisture: Reactions employing strong bases like NaH are highly sensitive to moisture.[2] Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inactive Catalyst: If you are employing a catalytic method, verify the catalyst's activity and ensure it is handled under the appropriate conditions, especially if it is air-sensitive.[2]
Issue 2: Competing O-Alkylation Leading to a Mixture of Products
Question: My reaction is producing a significant amount of the O-alkylated byproduct alongside the desired N-alkylated indolinemethanol. How can I improve the N-selectivity?
Answer: Achieving high N-selectivity in the presence of a hydroxyl group is a classic chemoselectivity challenge. The outcome is a delicate balance of several factors.
-
Understanding Nucleophilicity: Generally, the nitrogen in an amino alcohol is more nucleophilic than the oxygen.[3] However, under certain conditions, the alkoxide formed from the deprotonation of the hydroxyl group can be a competitive nucleophile.
-
Choice of Base and Solvent: The reaction conditions play a pivotal role. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation by forming the more nucleophilic N-anion.[1][2]
-
Hard and Soft Acid-Base (HSAB) Theory: The nature of the alkylating agent is crucial. According to HSAB theory, "hard" electrophiles tend to react with "hard" nucleophiles (like oxygen), while "soft" electrophiles react with "soft" nucleophiles (like nitrogen). Using alkylating agents with softer leaving groups (e.g., iodide) can favor N-alkylation.[3] Conversely, using alkylating agents with harder leaving groups (e.g., tosylates, sulfates) may increase the proportion of O-alkylation.[3]
-
Protecting Groups: A robust strategy to prevent O-alkylation is to temporarily protect the hydroxyl group.[4][5] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals, which are stable under the N-alkylation conditions and can be selectively removed later.[6][7]
Issue 3: Formation of Dialkylated or Other Side Products
Question: I am observing the formation of multiple products, including what appears to be a dialkylated species. How can I minimize these side reactions?
Answer: The formation of multiple products can arise from over-alkylation or other competing side reactions.
-
Control Stoichiometry: To prevent dialkylation, carefully control the stoichiometry of your alkylating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient.[1] Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product is predominantly formed. Lowering the reaction temperature can also help control reactivity.[1]
-
C3-Alkylation: For indole-like structures, C3-alkylation can be a competing reaction due to the high nucleophilicity of this position.[8] While less of a concern for indoline, any in-situ oxidation to indole could lead to this side product. Using conditions that favor N-alkylation, such as a strong base in a polar aprotic solvent, will help to minimize C3-alkylation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for the N-alkylation of indolinemethanol with an alkyl halide?
A1: A good starting point is to use sodium hydride (NaH, 1.1 equivalents) as the base in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).[1] The reaction can be initiated at 0 °C, followed by slow warming to room temperature or gentle heating while monitoring the progress by TLC or LC-MS.[9]
Q2: How can I distinguish between the N-alkylated and O-alkylated products?
A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.[10][11]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. In the 1H NMR, the chemical shift of the methylene protons adjacent to the nitrogen in the N-alkylated product will differ from those adjacent to the oxygen in the O-alkylated product. 2D NMR techniques like HMBC and NOESY can provide definitive correlations to establish connectivity.[12][13] For example, an HMBC correlation between the N-H proton (in the starting material) or the N-alkyl protons and the carbons of the indoline ring would confirm N-alkylation.
-
Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns might differ, providing clues to the structure.
Q3: Are there any catalytic methods for the N-alkylation of indolinemethanol that avoid the use of strong bases?
A3: Yes, several catalytic methods have been developed for the N-alkylation of amines and indole derivatives that proceed under milder conditions.
-
Borrowing Hydrogen Catalysis: This atom-economical method uses alcohols as alkylating agents with transition metal catalysts (e.g., Ru, Ir, Fe).[14][15][16][17][18] The reaction produces water as the only byproduct.[19][20]
-
Copper-Catalyzed Alkylation: Copper catalysts have been shown to be effective for the N-alkylation of indoles.[21] For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[22]
-
Palladium-Catalyzed Alkylation: Palladium-catalyzed reactions, such as aza-Wacker type reactions, can also be employed for the N-alkylation of indoles.[23]
Q4: What is the best way to introduce a protecting group for the hydroxyl function of indolinemethanol?
A4: The choice of protecting group depends on the overall synthetic strategy and the stability required for subsequent steps.
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are common choices. They are easily introduced using the corresponding silyl chloride and a base like imidazole or triethylamine in a solvent like dichloromethane (DCM) or DMF.[6] They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents.
-
Acetals: Protecting groups like tetrahydropyranyl (THP) can be introduced under acidic conditions.[6] The key is to choose an "orthogonal" protecting group that can be removed under conditions that do not affect other functional groups in your molecule.[4][7]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indolinemethanol (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[9]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
-
Dissolve indolinemethanol (1.0 eq.) in anhydrous DCM.
-
Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the silyl-protected indolinemethanol by column chromatography. The purified product can then be used in the N-alkylation reaction (Protocol 1).
Data Summary
| Parameter | Condition | Expected Outcome | Troubleshooting/Considerations |
| Base | NaH, KHMDS, Cs2CO3 | Stronger, non-coordinating bases favor N-alkylation. | Ensure anhydrous conditions, especially with hydrides. |
| Solvent | DMF, THF, DMSO | Polar aprotic solvents are generally preferred.[24] | Ensure solvent is anhydrous. |
| Alkylating Agent | R-I > R-Br > R-Cl > R-OTs | Softer leaving groups tend to favor N-alkylation. | Harder electrophiles may increase O-alkylation. |
| Temperature | 0 °C to reflux | Higher temperatures can increase reaction rate. | Monitor for decomposition at elevated temperatures. |
| Protecting Group | TBDMS, TIPS, THP | Prevents O-alkylation. | Choose a group stable to N-alkylation conditions. |
Visualizations
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
Chemoselectivity Control: N- vs. O-Alkylation
Caption: Factors influencing the chemoselectivity of N- versus O-alkylation.
References
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
National Institutes of Health. (2018). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]
-
National Institutes of Health. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
-
ResearchGate. (2018). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Retrieved from [Link]
-
National Institutes of Health. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
University of Groningen. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
ResearchGate. (2022). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2010). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
ResearchGate. (2020). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2015). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. Retrieved from [Link]
-
ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]
-
ResearchGate. (2010). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]
-
RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
-
UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
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- 17. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unica.it [iris.unica.it]
- 19. research.rug.nl [research.rug.nl]
- 20. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 22. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-dihydro-1H-indol-2-ylmethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,3-dihydro-1H-indol-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this valuable chiral building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2,3-dihydro-1H-indol-2-ylmethanol in a direct question-and-answer format.
Question 1: After my reaction work-up, my TLC plate shows multiple spots. What are the likely impurities?
Answer: A complex TLC profile for crude 2,3-dihydro-1H-indol-2-ylmethanol typically points to a few common culprits arising from the synthesis, which is often a reduction of the corresponding indole or oxindole.
-
Unreacted Starting Material: If you are synthesizing from (1H-indol-2-yl)methanol, any remaining starting material will appear as a more conjugated, and thus often less polar, spot on the TLC plate.
-
Oxidation/Aromatization Product: The most common and troublesome impurity is the aromatic (1H-indol-2-yl)methanol. 2,3-dihydroindoles are susceptible to oxidation, which can occur during the reaction, work-up, or even during purification.[1] This product is typically less polar than your desired saturated compound.
-
N-Substituted Byproducts: The secondary amine of the indoline ring is nucleophilic and can react with reagents or intermediates, especially if N-protection was not used or was incomplete. This can lead to difficult-to-separate byproducts.[2]
-
Polymeric Material: Strong acid conditions, sometimes used in indole reductions, can lead to polymerization, which often appears as a streak from the baseline of your TLC plate.[3]
To diagnose the issue, run co-spots on your TLC plate with your starting material. The appearance of a new, less polar spot during purification is a strong indicator of on-column oxidation.
Question 2: I am purifying my compound using silica gel column chromatography, but my yields are low and I'm isolating the oxidized indole byproduct. What is happening and how can I prevent it?
Answer: This is a classic challenge with 2,3-dihydroindoles. The silica gel itself can be slightly acidic, which can catalyze the aromatization (oxidation) of the indoline ring to the more stable indole ring system.[1] Air exposure during a long chromatography run further exacerbates this issue.
Preventative Measures:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent and add 1-3% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.[4]
-
Use Deactivated Alumina: Basic or neutral alumina can be a gentler alternative to silica gel for sensitive compounds.
-
De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Work Quickly: Perform the chromatography as efficiently as possible to minimize the compound's contact time with the stationary phase and air. Flash chromatography is highly recommended over gravity chromatography.
dot
Caption: General purification workflow for 2,3-dihydro-1H-indol-2-ylmethanol.
Question 3: My purified product is a persistent oil, but literature suggests it should be a solid. Why is it not solidifying?
Answer: There are several reasons why your product may be failing to crystallize:
-
Residual Solvents: Even trace amounts of solvent can significantly depress the melting point and inhibit crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable.
-
Minor Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice formation. The aforementioned (1H-indol-2-yl)methanol is a common culprit. A second purification step, such as recrystallization, may be necessary.
-
Racemic Mixture: The target compound is chiral. Racemates sometimes have lower melting points or exist as oils or amorphous solids compared to their pure enantiomeric forms. If you have successfully removed all other impurities, you may have a pure racemic oil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash column chromatography?
A1: The polarity of 2,3-dihydro-1H-indol-2-ylmethanol is driven by the hydroxyl and amine groups. A gradient elution on silica gel is typically effective. Always determine the optimal solvent system using TLC first.
| Impurity Type | Recommended Starting Eluent | Comments |
| Non-polar impurities | 20-30% Ethyl Acetate in Hexanes | A standard system for compounds of moderate polarity.[4] |
| Polar impurities | 50-70% Ethyl Acetate in Hexanes | Increase polarity to elute the product away from more polar contaminants. |
| Very polar impurities | 1-5% Methanol in Dichloromethane | Use this for highly polar compounds, but be aware that methanol can increase silica dissolution.[4] |
Always add 1-3% triethylamine to your eluent to prevent on-column degradation.
Q2: How can I separate the enantiomers of 2,3-dihydro-1H-indol-2-ylmethanol?
A2: As a chiral molecule, separating the enantiomers requires specialized techniques beyond standard chromatography. This process, known as chiral resolution, should only be attempted after the racemic mixture is confirmed to be chemically pure.[5]
-
Chiral HPLC/SFC: The most common and effective method is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[6][7] This allows for the analytical and semi-preparative separation of the two enantiomers.
-
Diastereomeric Salt Formation: An older but still viable method involves reacting the racemic amine with a chiral acid (like tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[5] These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
-
Simulated Moving Bed (SMB) Chromatography: For large-scale separations, chiral SMB is a highly efficient technique that has been successfully used for resolving similar indoline derivatives.[8]
dot
Caption: Decision tree for identifying common impurities via TLC analysis.
Q3: What are the best practices for storing the purified compound?
A3: Given its propensity for oxidation, proper storage is critical to maintain the purity of 2,3-dihydro-1H-indol-2-ylmethanol.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep refrigerated (2-8 °C) or frozen for long-term storage.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., 30% EtOAc/Hexane + 1% Et₃N) that gives your product an Rf value of ~0.25-0.35.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column with the starting eluent (e.g., 10% EtOAc/Hexane + 1% Et₃N), ensuring no air bubbles are trapped. Using a solvent system with a lower polarity than the main eluting solvent for equilibration can improve separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with your chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., ethyl acetate, acetone, or methanol). Select an "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane, or water).[9] A good starting pair is ethyl acetate and hexanes.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot primary solvent (e.g., ethyl acetate) required for complete dissolution.
-
Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). If too much anti-solvent is added, re-clarify with a few drops of the hot primary solvent.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under a high vacuum.
References
-
Cappellacci, L., et al. (2018). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 14, 2836–2845. Available at: [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (Third Edition) (pp. 431-446). Academic Press. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794664, 2,3-dihydro-1H-indol-2-ylmethanol. PubChem. Available at: [Link]
-
Uspenskaya, A. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7552. Available at: [Link]
-
Frydenvang, K., et al. (2004). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. Chirality, 16(2), 126-130. Available at: [Link]
-
Allen, C. F. H., & VanAllan, J. (1942). 2-METHYLINDOLE. Organic Syntheses, 22, 94. Available at: [Link]
-
Sellers, R. P., et al. (2015). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study. Chemistry - A European Journal, 21(48), 17418-17429. Available at: [Link]
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Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. Available at: [Link]
-
Shestakov, A. S., et al. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(2), M1061. Available at: [Link]
-
Mague, J. T., et al. (2017). 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1-phenylindolin-2-one. IUCrData, 2(3), x170293. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Available at: [Link]
-
Satyanarayana, L., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 7(4). Available at: [Link]
- Asano, Y., et al. (1992). Process of preparing purified aqueous indole solution. U.S. Patent 5,085,991.
-
Julian, P. L., & Pikl, J. (1968). A convenient preparation of indoline. Journal of the American Chemical Society, 90(20), 5626-5627. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 2,3-dihydro-1H-indol-2-yl-phenylmethanol. Available at: [Link]
-
Kucera, R., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 248-254. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65411559. PubChem. Available at: [Link]
-
Lee, M. S., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(10), 1735. Available at: [Link]
-
Wang, Y., et al. (2012). Crystallization purification of indole. Advanced Materials Research, 550-553, 1119-1122. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Indole Derivatives by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying indole derivatives. The unique electronic properties of the indole ring present specific challenges in column chromatography. This document provides in-depth, experience-based answers to common problems and frequently asked questions, ensuring you can optimize your purification protocols for higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of indole derivatives. Each answer explains the underlying chemical principles and provides actionable, field-proven solutions.
Q1: Why is my indole derivative turning pink/brown and streaking on the silica gel column?
This is the most common issue faced during indole purification and is almost always due to the acidic nature of standard silica gel.[1]
-
Causality: The indole nucleus, particularly at the C3 position, is electron-rich and highly susceptible to electrophilic attack. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[2] These acidic sites can protonate the indole, leading to oligomerization or degradation, which often results in highly colored byproducts.[3] This degradation on the column is a continuous process, causing the characteristic streaking or tailing of the product spot.[4]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing a slurry of your silica gel in the chosen mobile phase containing a small amount of a basic modifier.[5] A common and effective method is to use 1-3% triethylamine (TEA) or ammonia in the eluent.[6][7] First, flush the packed column with this basic solvent system (one to two column volumes) before loading your sample.[6] You can then run the column with or without the TEA in the mobile phase.[6]
-
Switch to a Neutral Stationary Phase: If your indole derivative is particularly sensitive, a better option is to avoid silica gel altogether. Neutral alumina is an excellent alternative for acid-sensitive compounds and can prevent degradation.[8][9] It is a good choice for separating aldehydes, ketones, esters, and other neutral to basic compounds.[10][11]
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with applied pressure rather than gravity chromatography to speed up the elution process.
-
Q2: My indole derivative's peak is tailing significantly, leading to poor separation. What's wrong?
Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.[12]
-
Causality: For indole derivatives, the nitrogen atom in the pyrrole ring is basic and can interact strongly with the acidic silanol groups on the silica surface.[1] This strong interaction causes a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak.[12]
-
Solutions:
-
Add a Basic Modifier: As with degradation, adding 0.1-2% triethylamine (TEA) to your mobile phase is a highly effective solution.[13] The TEA will preferentially bind to the active silanol sites, masking them from your indole derivative and resulting in a more symmetrical peak shape.[1]
-
Increase Mobile Phase Polarity: Sometimes, tailing can be reduced by increasing the strength of the polar component of your mobile phase after your compound begins to elute.[4] This helps to more effectively displace the compound from the stationary phase.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing for all compounds.[12] If all your peaks are tailing, try diluting your sample and injecting a smaller volume.[12] A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 20:1 to 100:1.[1][14]
-
Q3: I'm getting very poor separation between my desired indole and an impurity, even though they look well-separated on the TLC plate.
This frustrating issue can arise from several factors, from TLC technique to on-column stability.
-
Causality & Solutions:
-
TLC vs. Column Mismatch: Ensure the silica gel on your TLC plates has similar properties to the bulk silica in your column.[15] Different manufacturers can have variations in particle size and surface acidity, leading to different separation profiles.[15]
-
On-Column Degradation: As mentioned in Q1, one of your "impurities" might actually be a degradation product of your target compound forming during chromatography.[4] If you see a new spot appearing on TLCs of collected fractions that wasn't in the crude mixture, this is likely the cause. The solution is to use a deactivated stationary phase like neutral alumina or TEA-treated silica.[5][8]
-
Improper Solvent System: A solvent system that gives a very high or very low Retention Factor (Rf) on TLC will not provide good separation on a column. Aim for an Rf value for your target compound between 0.2 and 0.4 for optimal separation in flash chromatography.[1]
-
Dry Loading: If your crude product has poor solubility in the mobile phase, it may precipitate at the top of the column when loaded, then slowly redissolve as the column runs, leading to broad bands and poor separation.[16] In this case, use the "dry loading" technique: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[1][17]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about methodology and strategy for purifying indole derivatives.
Q1: How do I choose the best stationary phase for my indole purification?
The choice depends primarily on the stability of your compound and its polarity.
-
Silica Gel: This is the most common, versatile, and cost-effective stationary phase for normal-phase chromatography.[1] It is the default choice for most purifications. However, due to its acidic nature, it may require deactivation with a base for sensitive indoles.[2]
-
Neutral Alumina: This is the recommended alternative for acid-sensitive indoles.[8] It has a pH of approximately 7.0 and is excellent for purifying compounds that would otherwise degrade on silica.[9]
-
Reversed-Phase (C18) Silica: For highly polar indole derivatives that are difficult to purify using normal-phase chromatography, reversed-phase is a valuable alternative.[1] In this technique, the stationary phase is nonpolar (C18-functionalized silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1] The most polar compounds will elute first.[7]
Q2: How do I develop an effective mobile phase using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for quickly developing a solvent system for your column.[18]
-
The Goal: The primary goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.[1] This range typically provides the best separation in a reasonable amount of time during flash chromatography.[15]
-
The Process:
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a chosen solvent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate).
-
Visualize the spots under a UV lamp or by using a stain.
-
Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the polarity of the solvent system until the desired Rf is achieved. If the Rf is too high (spot runs too fast), decrease the polarity (add more non-polar solvent). If the Rf is too low (spot stays at the baseline), increase the polarity (add more polar solvent).[18]
-
-
Recommended Starting Solvent Systems: The following table provides good starting points for method development.
| Indole Derivative Type | Common Solvent Systems (Non-polar:Polar) | Notes |
| Non-polar Indoles (e.g., Skatole) | Hexane / Ethyl Acetate (9:1 to 4:1) | Standard system for many organic compounds.[19] |
| Moderately Polar (e.g., Tryptophol) | Dichloromethane / Methanol (99:1 to 95:5) | Good for compounds with hydroxyl or amine groups.[19] |
| Basic Indoles (e.g., Tryptamines) | Dichloromethane / Methanol + 1% TEA | The TEA is crucial to prevent peak tailing.[20] |
| Polar/Acidic (e.g., Indole-3-acetic acid) | Dichloromethane / Methanol + 1% Acetic Acid | An acidic modifier can improve peak shape for acidic compounds. |
| Very Polar Derivatives | Reversed-Phase: Water / Acetonitrile or Water / Methanol | Often used with 0.1% formic acid or TFA to improve peak shape.[1] |
Q3: What is the general step-by-step protocol for purifying an indole derivative?
This protocol outlines a standard flash chromatography procedure.
Step-by-Step Experimental Protocol:
-
Method Development (TLC): As described in Q2, determine an optimal solvent system that gives your target indole an Rf of ~0.3.[1]
-
Column Packing:
-
Select a column size appropriate for your sample amount (e.g., for 1g of crude material, use ~40-50g of silica gel).[1]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is homogeneous and free of air bubbles.[14]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude indole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).[16]
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[16]
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase developed via TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic (constant polarity) elution.[1]
-
Maintain a constant flow rate using positive pressure (air or nitrogen).
-
-
Fraction Collection & Analysis:
-
Collect fractions in an array of test tubes.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them.[1]
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield your purified indole derivative.[1]
-
Visualizations
Chromatography Workflow
This diagram illustrates the logical flow from initial analysis to final product isolation.
Caption: General workflow for indole purification.
Troubleshooting Logic for Peak Tailing
This flowchart provides a decision-making process for diagnosing and solving peak tailing.
Caption: Decision tree for solving peak tailing.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit r/chemhelp. (2015). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]
-
Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?. Retrieved from [Link]
-
Column Chromatography. (n.d.). Aluminium Oxide Neutral. Retrieved from [Link]
-
ResearchGate. (2019). Deactivation of silica gel?. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]
-
Sorbtech. (2023). TLC for Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Side reaction products in the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol
Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
I. Introduction to the Synthesis and its Challenges
The synthesis of 2,3-dihydro-1H-indol-2-ylmethanol, a key building block in medicinal chemistry, is most commonly achieved through the reduction of an indole-2-carboxylate ester, such as ethyl indole-2-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. Understanding the underlying mechanisms of these side reactions is crucial for developing effective troubleshooting strategies.
This guide will address the most frequently encountered issues, providing detailed explanations and actionable protocols to help you optimize your synthesis and achieve higher purity and yields.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent its formation?
Answer:
This is a classic case of dimerization or oligomerization of the indole starting material or product.
Causality: The indole nucleus is susceptible to acid-catalyzed dimerization and polymerization.[1] Traces of acid, which can be present in the starting materials or generated during the work-up, can protonate the indole ring, initiating an electrophilic attack on another indole molecule. The resulting carbocation intermediate can then be attacked by another indole molecule, leading to the formation of dimers and higher-order oligomers.
Troubleshooting Protocol:
-
Ensure Anhydrous and Aprotic Conditions: Lithium aluminum hydride reacts violently with water and protic solvents.[2][3] Meticulously dry all glassware and use anhydrous solvents (e.g., diethyl ether, THF) to prevent the formation of acidic species during the reaction.
-
Use High-Purity Starting Materials: Ensure your ethyl indole-2-carboxylate is free from acidic impurities. If necessary, purify the starting material by recrystallization or chromatography before use.
-
Controlled Work-up: The work-up procedure to quench the excess LiAlH₄ is a critical step where acidic conditions can arise. A carefully controlled, non-acidic work-up is essential.
-
Fieser Work-up (Recommended): This method involves the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off, while maintaining a basic pH.
-
-
N-Protection Strategy: If dimerization remains a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to the reduction. The protecting group can be removed in a subsequent step.
Visualizing the Dimerization Mechanism:
Caption: Acid-catalyzed dimerization of indole.
Q2: My final product appears to be a mixture of the desired alcohol and a compound with a similar polarity. What could this side product be?
Answer:
You are likely observing the presence of indole-2-methanol , the aromatized form of your target molecule.
Causality: 2,3-dihydro-1H-indol-2-ylmethanol can be susceptible to oxidation, leading to the formation of the more thermodynamically stable aromatic indole ring.[4] This can occur during the reaction work-up, purification (e.g., on silica gel), or upon storage, especially if exposed to air or acidic/basic conditions.
Troubleshooting Protocol:
-
Mild Work-up and Purification:
-
Avoid prolonged exposure to acidic or strongly basic conditions during the work-up.
-
When performing column chromatography, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
-
Inert Atmosphere: Conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Proper Storage: Store the purified 2,3-dihydro-1H-indol-2-ylmethanol under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
Q3: I am getting a very low yield, and I suspect over-reduction. What are the possible over-reduced products and how can I avoid them?
Answer:
Over-reduction can lead to the formation of octahydroindole derivatives, where the benzene ring of the indole nucleus is also reduced.
Causality: While LiAlH₄ typically does not reduce isolated aromatic rings, the electron-donating nature of the nitrogen in the indole ring can activate the benzene portion towards reduction under harsh conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the reducing agent). Catalytic hydrogenation methods are particularly prone to this side reaction.[1]
Troubleshooting Protocol:
-
Control Reaction Temperature: Perform the LiAlH₄ reduction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully by TLC. Avoid prolonged heating.
-
Stoichiometry of the Reducing Agent: Use a moderate excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction of the ester without promoting over-reduction.
-
Alternative Reducing Agents: If over-reduction is a persistent problem, consider using a milder reducing agent. However, many milder reagents may not be sufficiently reactive to reduce the ester group.
-
Avoid Catalytic Hydrogenation for this Specific Transformation: Catalytic hydrogenation of ethyl indole-2-carboxylate has been reported to be problematic, with potential for catalyst deactivation and over-reduction.[1]
Visualizing the Reduction Pathway and Side Reaction:
Caption: Desired reduction vs. over-reduction side reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the LiAlH₄ reduction of ethyl indole-2-carboxylate?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used and effective solvents for this reaction.[2][3][5] THF is often preferred due to its higher boiling point, which can be beneficial for less reactive substrates, although for this specific transformation, diethyl ether at reflux is usually sufficient.
Q2: How can I effectively purify the final product from the side products mentioned?
A2: Flash column chromatography is the most common method for purification.
-
For removing dimers/oligomers: These are typically much less polar than the desired product and will elute first with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
For separating from indole-2-methanol: This can be challenging due to similar polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane or dichloromethane/methanol) and careful fraction collection are necessary. As mentioned earlier, using neutral alumina or deactivated silica gel can be beneficial.
Q3: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to avoid over-reduction?
A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce an ester to an alcohol.[6] LiAlH₄ is required for this transformation.
Q4: My TLC analysis shows multiple spots even after the reaction is complete. How do I identify them?
A4: The best approach is to isolate each spot by preparative TLC or column chromatography and characterize them using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the spectra to known compounds or using databases can help in identification.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol via LiAlH₄ Reduction
Materials:
-
Ethyl indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate (anhydrous)
-
Water
-
15% Aqueous sodium hydroxide
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of ethyl indole-2-carboxylate (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X is the number of grams of LiAlH₄ used)
-
15% Aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or neutral alumina.
V. Data Summary Table
| Side Product | Typical Cause | Recommended Prevention Strategy | Purification Method |
| Indole Dimer/Oligomer | Acidic conditions | Use of anhydrous solvents, high-purity starting materials, and a non-acidic work-up. | Column chromatography (elutes with non-polar solvents). |
| Indole-2-methanol | Oxidation/Aromatization | Mild, inert atmosphere work-up and purification; proper storage. | Careful column chromatography (similar polarity to product). |
| Octahydroindole Derivative | Over-reduction | Controlled reaction temperature, use of a moderate excess of LiAlH₄. | Column chromatography (typically more polar than the desired product). |
VI. References
-
Gribble, G. W. (2010). Reduction of indoles and related compounds. Chemical Reviews, 110(3), 1785-1815.
-
Mutulis, F., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1846-1863.
-
Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
-
Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604-4607.
-
University of Calgary. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Syntheses. (1955). Ethyl indole-2-carboxylate. Organic Syntheses, 35, 61.
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Almutairi, S. M., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(2), x200133.
-
Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7215-7241.
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
-
Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(2), x200133.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 2,3-Dihydro-1-(2-methyl-1-oxo-2-propenyl)-1H-indole-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
Gomaa, M. A. M. (2017). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 7(83), 52696-52719.
-
PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]
-
Nechaev, A. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7505.
-
Zaitsev, V. P., et al. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(4), M1093.
-
Soriano-López, J., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science, 8(9), 6247-6253.
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 2,3-Dihydro-1H-indol-2-ylmethanol in Solution
Welcome to the technical support center for 2,3-dihydro-1H-indol-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Introduction: The Inherent Instability of the 2,3-Dihydroindole Scaffold
The 2,3-dihydroindole (indoline) scaffold, while a valuable building block in medicinal chemistry, is known for its susceptibility to degradation in solution. 2,3-dihydro-1H-indol-2-ylmethanol is no exception. The primary challenge arises from the electron-rich nature of the dihydro-pyrrole ring, which makes it prone to oxidation.[1] This inherent reactivity can lead to the formation of impurities, loss of compound potency, and unreliable experimental results. Understanding the degradation pathways is the first step toward effective mitigation.
The principal degradation route is oxidation, which can proceed via two main pathways, especially in the presence of atmospheric oxygen:
-
Aromatization to Indole: The 2,3-dihydroindole ring can lose two hydrogen atoms to form the more stable aromatic indole ring. This process can be accelerated by light, heat, and the presence of trace metals.
-
Oxidation to 2-Oxindole: The carbon atom at the 2-position (C2) can be oxidized to a carbonyl group, forming the corresponding 2-oxindole derivative.[1]
This guide will provide you with the tools to anticipate and counteract these degradation processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My freshly prepared solution of 2,3-dihydro-1H-indol-2-ylmethanol has developed a yellow or brownish tint.
-
Question: Why is my clear solution changing color, and what does this indicate?
-
Answer: A change in color is a common indicator of degradation, specifically oxidation. The formation of conjugated systems, such as the indole ring through aromatization, can lead to the absorption of visible light, resulting in a colored solution. This suggests that your compound is no longer pure and that the concentration of the parent molecule is decreasing.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: The primary culprit is often dissolved atmospheric oxygen. Prepare your solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon for 15-30 minutes. When storing the solution, blanket the headspace of the vial with the inert gas before sealing.
-
Protect from Light: Photons can provide the energy needed to initiate oxidation. Prepare and store your solutions in amber vials or wrap your vials in aluminum foil to protect them from light.
-
Control Temperature: While stable in solid form, degradation in solution is accelerated at higher temperatures. Prepare solutions fresh and, if they must be stored, keep them at low temperatures (2-8°C or frozen). For long-term storage, -70°C is recommended for similar air- and light-sensitive compounds.
-
Consider an Antioxidant: If the above measures are insufficient, the addition of a radical-scavenging antioxidant may be necessary. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations (e.g., 0.01-0.1%).[2] Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream application.
-
Issue 2: I am seeing an unexpected peak in my HPLC analysis that grows over time, while my main peak decreases.
-
Question: What is this new peak, and how can I confirm its identity?
-
Answer: This observation is a classic sign of degradation. The new peak likely corresponds to one of the primary degradation products: (1H-indol-2-yl)methanol (from aromatization) or 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (from oxidation at C2). To confirm, you would ideally need to obtain standards of these potential degradants. However, you can infer their identity by monitoring the stability study under different stress conditions (e.g., exposure to air vs. inert atmosphere).
-
Troubleshooting Steps:
-
Implement a Stability-Indicating HPLC Method: Your analytical method must be able to resolve the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a buffered mobile phase is a good starting point. See the "Experimental Protocols" section for a recommended method.
-
Review Solution Preparation and Storage: Revisit the steps outlined in Issue 1. Are you using deoxygenated solvents? Is the solution protected from light? Is it stored at the appropriate temperature?
-
Evaluate Solvent Choice: Some solvents can promote degradation more than others. While DMSO is a common solvent for stock solutions, it can be hygroscopic and may contain peroxide impurities that accelerate oxidation.[3] If you are observing instability in DMSO, consider preparing your stock solution in a less reactive solvent like anhydrous ethanol or acetonitrile, if solubility allows. For aqueous working solutions, a buffered system is crucial.
-
Issue 3: My experimental results are inconsistent, especially between batches of solutions prepared at different times.
-
Question: Why am I getting poor reproducibility in my bioassays?
-
Answer: Poor reproducibility is often a direct consequence of compound instability. If the concentration of the active compound is decreasing over the course of your experiment or differs between batches, your results will be unreliable.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: The most reliable way to ensure consistency is to prepare a fresh solution of 2,3-dihydro-1H-indol-2-ylmethanol immediately before each experiment.
-
Use a Buffered System for Aqueous Solutions: The pH of your solution can significantly impact the rate of degradation. Unbuffered aqueous solutions can have their pH altered by dissolved CO2 from the air. Using a buffer, such as a phosphate buffer at a neutral pH (e.g., pH 7.4), can help maintain a stable chemical environment.[4] Citrate buffers are also an option for more acidic pH ranges, though they can be metabolized in biological systems or chelate metal ions.[5][6]
-
Quantify Concentration Before Use: If solutions must be prepared in advance, it is best practice to verify the concentration by HPLC immediately before use in a critical experiment. This allows you to normalize your results to the actual concentration of the active compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid 2,3-dihydro-1H-indol-2-ylmethanol?
-
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing is recommended.
-
-
Q2: How should I prepare a stock solution for long-term storage?
-
A2: If long-term storage of a solution is unavoidable, prepare a high-concentration stock in an anhydrous, aprotic solvent like acetonitrile or ethanol. Use a deoxygenated solvent and store the solution in small aliquots under an inert atmosphere at -20°C or -70°C. Avoid repeated freeze-thaw cycles.
-
-
Q3: Can I use a Tris buffer for my aqueous solutions?
-
A3: While Tris buffers are common, they are primary amines and could potentially react with your compound or its degradants, especially over time. A phosphate buffer is generally a more inert and safer choice for initial stability studies.[4]
-
-
Q4: My compound is dissolved in DMSO for screening. How can I minimize degradation?
-
A4: Use high-purity, anhydrous DMSO. Purchase in small bottles to minimize water absorption after opening. Store stock solutions in a desiccated environment. When preparing plates for high-throughput screening, minimize the time the plates are exposed to air and light before being used in the assay.[3]
-
Visualizing Degradation and Workflow
Degradation Pathways
The primary degradation pathways for 2,3-dihydro-1H-indol-2-ylmethanol are illustrated below.
Caption: Primary degradation pathways of 2,3-dihydro-1H-indol-2-ylmethanol in solution.
Experimental Workflow for Stability Assessment
A systematic approach to evaluating the stability of your compound in a specific formulation.
Caption: A typical experimental workflow for assessing solution stability via HPLC.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol describes the preparation of a 10 mM working solution in a phosphate buffer, a common starting point for biological assays.
Materials:
-
2,3-dihydro-1H-indol-2-ylmethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity water (e.g., Milli-Q)
-
Nitrogen or Argon gas supply
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Deoxygenate the Buffer: Place the desired volume of PBS buffer in a flask or bottle. Sparge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of 2,3-dihydro-1H-indol-2-ylmethanol in a clean, amber vial.
-
Dissolution: Add the deoxygenated PBS buffer to the vial to achieve the target concentration. If solubility is an issue, a small amount of a co-solvent like ethanol or DMSO (not exceeding 1% v/v for most cell-based assays) may be used. First, dissolve the compound in the co-solvent, then add the buffer.
-
Inert Atmosphere: Gently flush the headspace of the vial with nitrogen or argon for 15-30 seconds.
-
Seal and Mix: Immediately seal the vial tightly. Mix by gentle vortexing or inversion until the solid is completely dissolved.
-
Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method
This method provides a starting point for quantifying 2,3-dihydro-1H-indol-2-ylmethanol and its potential degradation products. Method optimization may be required for your specific application.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: 50:50 Acetonitrile:Water
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 280 nm |
| Gradient | 10% B to 90% B over 15 min |
| Hold at 90% B for 2 min | |
| Return to 10% B over 1 min | |
| Equilibrate at 10% B for 5 min |
Procedure:
-
Prepare mobile phases and sample solvent. Filter and degas all solutions.
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare a sample of 2,3-dihydro-1H-indol-2-ylmethanol in the sample solvent at a known concentration (e.g., 0.1 mg/mL).
-
Inject the sample and run the gradient method.
-
Identify the retention time of the parent peak. As the compound degrades, expect to see earlier eluting peaks (often more polar, like the 2-oxindole) or later eluting peaks (often less polar, like the aromatized indole).
References
- Horseradish peroxidase-mediated aerobic and anaerobic oxid
- Aerobic Oxidation Catalysis. Stahl Research Group - University of Wisconsin–Madison.
- Oxygenation of 2,3-dihydroindoles | Request PDF.
- Which one is better citrate buffer or Na-phosphate buffer?.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central.
- Would it be effective to use a buffer (such as citrate/phosphate buffer) to stabilize the pH during a plant-scale lactic fermentation, for probiotic ?.
- Studies on repository compound stability in DMSO under various conditions. PubMed.
- Effect of Different Buffer Components on IgG4 Stability. Preprints.org.
- Studies on Repository Compound Stability in DMSO under Various Conditions.
- Horseradish peroxidase-catalyzed aerobic oxidation of indole-3-acetic acid. II.
- Aerobic oxidation of indole carbinols using Fe(NO3)
- EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROM
- Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refriger
- Overview & Applications: Citrate Phosphate Buffers, McIlvaine Buffer, CPD, and CPDA Solutions. Boston BioProducts.
- Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in r
- Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. PubMed.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- The reducing power of different extracts. BHT and ascorbic acid were...
- Some of my compounds are soluble in DMSO - how can they be crystallized?.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd.
- (2,3-dihydro-1H-indol-3-yl)methanol hydrochloride. PubChem.
- Solvent parameters in mixtures of methanol and dimethyl sulfoxide at 25 °C.
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of High-Purity Indolylmethanol Compounds
Welcome to the technical support center for the purification of indolylmethanol compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules and require methods to achieve high purity. Indolylmethanols, such as the widely studied Indole-3-carbinol, are versatile synthetic intermediates but can present unique purification challenges due to their specific chemical properties.[1][2][3]
This document provides in-depth, experience-based guidance on recrystallization, moving beyond simple protocols to explain the underlying principles that govern success. Here, you will find answers to common questions and solutions to frequently encountered problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of indolylmethanol compounds.
Q1: What are the best solvent systems for recrystallizing indolylmethanols?
A1: The ideal solvent is one where the indolylmethanol is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4][5] For indolylmethanols, which are moderately polar, a good starting point is often a polar protic solvent or a mixed solvent system.[6][7]
-
Single Solvents: Benzene and toluene have been reported as effective single solvents for the recrystallization of indole-3-methanol.[1] Water can also be a good choice for polar compounds, as it can be heated to a high temperature to dissolve the compound, followed by a significant drop in solubility upon cooling.[8]
-
Mixed Solvents (Solvent/Anti-Solvent): This is often the most effective approach. The compound is dissolved in a minimal amount of a "good" hot solvent (in which it is highly soluble), and then a "poor" or "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes slightly turbid. This brings the solution to its saturation point, promoting crystallization upon slow cooling.[9]
-
Ethanol/Water or Methanol/Water: These are excellent starting points.[10][11] The indolylmethanol is dissolved in hot ethanol or methanol, and water is added as the anti-solvent.[10][11] A study on crude indole purification found a methanol/water mixture (3:2 ratio) to be optimal, yielding purity over 99%.[11]
-
Ethyl Acetate/Hexane: Another common and effective pair for compounds of intermediate polarity.[8]
-
The choice of solvent is empirical and should always be confirmed with small-scale tests before committing the bulk of your material.[5][6]
Q2: Why is my indolylmethanol compound "oiling out" instead of forming crystals?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[12]
Causality & Solutions:
-
High Solute Concentration: The concentration of the indolylmethanol in the hot solvent is too high. Upon cooling, it crashes out of solution rapidly as a supercooled liquid.
-
Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for the ordered lattice of a crystal to form.
-
Inherent Properties: Some low-melting point solids are simply prone to oiling out.[12]
-
Solution: If adding more solvent and slow cooling fail, try a different solvent system entirely. A solvent with a lower boiling point may prevent the solution from reaching the compound's melting point.
-
Q3: How can I prevent the degradation of my indolylmethanol during recrystallization?
A3: Indolylmethanols, possessing a benzylic alcohol moiety on an electron-rich indole ring, can be sensitive to heat and acidic conditions. Prolonged heating can lead to self-condensation or decomposition, resulting in discoloration and impurities.
Preventative Measures:
-
Minimize Time at High Temperature: Do not boil the solution for an extended period. Heat only long enough to fully dissolve the compound. Use a solvent with a moderate boiling point where possible.
-
Use a Minimum of Hot Solvent: The goal is to create a saturated solution at or near the solvent's boiling point.[15] Adding excessive solvent requires you to boil more of it off, increasing the time the compound spends at high temperatures and lowering the final yield.[15][16]
-
Ensure Neutral pH: The indole nucleus can be sensitive. Ensure your glassware is clean and free of acidic or basic residues. If the preceding reaction was worked up under acidic conditions, ensure the crude product is thoroughly neutralized and washed before recrystallization.
-
Inert Atmosphere: For highly sensitive derivatives, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.
Q4: My final product is pure by NMR, but it's still colored. How can I remove colored impurities?
A4: Colored impurities are often large, conjugated organic molecules present in very small quantities. They can be effectively removed by using activated charcoal (carbon).
Protocol for Decolorization:
-
Dissolve the crude indolylmethanol in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient). Using too much charcoal can adsorb your desired product, significantly reducing the yield.[16]
-
Bring the solution back to a gentle boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[17] Use a pre-heated funnel and flask.
-
Proceed with the cooling and crystallization of the decolorized filtrate as usual.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
| Problem | Probable Cause(s) | Step-by-Step Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [14] The solution is not saturated at the lower temperature. 2. The solution is supersaturated. [14] Crystal nucleation has not initiated. | 1. Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[16] 2. Induce Nucleation: a. Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch provide a nucleation site.[14][18] b. Seed: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to act as a template for crystal growth.[18] |
| Very Low Yield of Recovered Crystals | 1. Excessive solvent was used. [16] A significant amount of product remains dissolved in the mother liquor. 2. Premature crystallization during a hot filtration step.[12] 3. Washing with room-temperature solvent. The wash solvent redissolved a portion of the pure crystals. | 1. Recover from Mother Liquor: If the mother liquor has not been discarded, concentrate it using a rotary evaporator and attempt a second recrystallization with less solvent.[16] 2. Improve Hot Filtration: Use a pre-heated funnel and receiving flask. Add a small excess of hot solvent before filtering to ensure the product stays in solution. Boil off this excess before cooling.[12] 3. Proper Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[9][15] |
| Crystals Form Too Quickly ("Crashing Out") | The solution is too concentrated, or the cooling is too rapid. This traps impurities within the crystal lattice, defeating the purpose of recrystallization.[16] | 1. Re-dissolve and Dilute: Place the flask back on the heat source, re-dissolve the solid, and add a small amount (1-2 mL) of additional hot solvent.[16] 2. Ensure Slow Cooling: Insulate the flask to slow the cooling rate, allowing for the formation of larger, purer crystals.[16] An ideal crystallization should show initial crystal growth over 5-20 minutes.[16] |
Part 3: Experimental Protocols & Visual Guides
Detailed Protocol: Recrystallization of Indole-3-Methanol using Ethanol/Water
This protocol provides a step-by-step methodology for a common mixed-solvent recrystallization.
Materials:
-
Crude Indole-3-Methanol
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, heating mantle or hot plate, magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude indole-3-methanol (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture with stirring.[10] Continue adding small portions of hot ethanol until the solid is completely dissolved at the solvent's boiling point.[10][19]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a second, pre-heated Erlenmeyer flask. This step should be done quickly to prevent crystallization in the funnel.[19]
-
Induce Saturation: To the hot, clear solution, add deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears.[9][10] This indicates the solution is saturated. If too much water is added, add a few drops of hot ethanol to redissolve the precipitate.[10]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[19] Slow cooling is critical for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50) to remove any residual soluble impurities from the mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[20]
Visual Workflow: General Recrystallization Process
Caption: A general workflow for the purification of indolylmethanols.
Visual Guide: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Recrystallization. (n.d.). University of California, Irvine.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2023). MDPI. [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). Wired Chemist. [Link]
-
Solvent Choice. (n.d.). University of York. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- Recrystallization Problems. (n.d.).
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
- Guide for crystalliz
- Process of preparing purified aqueous indole solution. (1992).
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2023). ResearchGate. [Link]
- Recrystallization. (n.d.).
- Synthesis method of indole-3-methanol. (2010).
-
Crystallization purification of indole. (n.d.). ResearchGate. [Link]
- Recrystallization. (n.d.).
-
Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. (n.d.). Royal Society of Chemistry. [Link]
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Technical Support Center: Managing Difficult-to-Separate Mixtures in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of indole derivatives. Indole synthesis, while versatile, can often produce complex mixtures of products, isomers, and byproducts that are notoriously difficult to separate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific separation challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common purification issues encountered during indole synthesis.
Q1: My Fischer indole synthesis resulted in a dark, tarry crude product. How can I clean this up before attempting column chromatography?
A1: The formation of polymeric, dark-colored materials is a common issue in Fischer indole synthesis, often due to the harsh acidic conditions and high temperatures.[1] Before proceeding to chromatography, a preliminary workup is crucial.
-
Acid-Base Extraction: Many impurities can be removed through a simple acid-base extraction.[2][3] Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
-
Charcoal Treatment: If the dark color persists, it may be due to highly conjugated polymeric impurities. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this can sometimes lead to loss of the desired product through adsorption.
Q2: I've synthesized two regioisomers of an indole derivative that co-elute on my standard silica gel TLC. How can I separate them?
A2: Separating regioisomers is a significant challenge, especially when they have very similar polarities.[4] Here are several strategies to try:
-
Varying the Solvent System: Experiment with different solvent systems for your chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol, or even a small amount of a more polar solvent like acetone can alter the selectivity and achieve separation.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) chromatography is a powerful alternative.[5] The separation mechanism is different, relying on hydrophobic interactions, which can often resolve isomers that are inseparable on silica gel.
-
Derivative Formation: If the isomers possess a reactive functional group, you can temporarily convert them into derivatives that have different chromatographic properties. After separation, the original functional group can be regenerated.
Q3: My indole product appears to be decomposing on the silica gel column, leaving a colored streak. What's happening and how can I prevent it?
A3: Indoles, particularly those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel.[6] This can lead to degradation or polymerization on the column.
-
Deactivating the Silica Gel: To neutralize the acidic sites on the silica, you can "flush" the packed column with your eluent containing 1% triethylamine before loading your sample.[6] Maintaining a small percentage (0.5-1%) of triethylamine in your eluent throughout the purification can also be beneficial.
-
Switching the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Rapid Chromatography: Minimize the time your compound spends on the column by working efficiently.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for persistent separation problems.
Guide 1: Tackling Persistent Emulsions During Aqueous Workup
Emulsions are a common frustration during the liquid-liquid extraction of indole reaction mixtures. They are often caused by the presence of surfactant-like byproducts or fine particulates.[7]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[7]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool. This can help to break up the emulsion by removing particulate matter.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[7]
Guide 2: Purification by Recrystallization - A Powerful Tool for Crystalline Indoles
For crude indole products that are solids and have a relatively high purity (>85-90%), recrystallization is an excellent method to obtain highly pure material.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. A good solvent will dissolve the compound when hot but not when cold.[6] Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) on a small scale.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to fully dissolve the crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
A study on the crystallization of crude indole from coal tar found a mixed solvent of methanol and water to be effective.[8]
Section 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Strategy 1: Affinity Chromatography for Specific Indole Derivatives
For indole derivatives with specific biological activity, affinity chromatography can be a highly selective purification method.[9] This technique relies on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase.
Strategy 2: Preparative High-Performance Liquid Chromatography (HPLC)
When all other methods fail, preparative HPLC can be used to separate even the most difficult mixtures.[10] While more resource-intensive, it offers the highest resolution. Both normal-phase and reverse-phase preparative HPLC can be employed, depending on the nature of the indole derivatives.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for troubleshooting difficult separations in indole synthesis.
Caption: Decision tree for purifying crude indole mixtures.
Data Summary: Comparison of Purification Techniques
| Purification Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[2] | Removing acidic or basic impurities from a neutral indole product. | Simple, fast, and inexpensive. | Not effective for separating compounds with similar pKa values.[2] |
| Column Chromatography | Differential adsorption of compounds to a solid stationary phase.[11] | General purpose purification of most indole derivatives. | Versatile and can be scaled up. | Can cause degradation of acid-sensitive indoles.[6] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | Purifying solid indole products that are already relatively pure. | Can yield very high purity material. | May result in lower recovery.[11] |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase.[5] | Separating regioisomers and other closely related impurities.[12] | High-resolution separation. | More expensive and time-consuming. |
References
-
Crystallization purification of indole. ResearchGate. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
- Dimeric indole alkaloid purification process.
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
- Crystallization process of tricyclic indole derivatives.
- Process of preparing purified aqueous indole solution.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Acid-base extraction. Bionity. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Preparation and Properties of INDOLE. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. PMC - NIH. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. Reddit. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography?. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to Diaryl- vs. Dialkyl-Substituted 2-Indolylmethanols: Synthesis, Stability, and Reactivity
Abstract
The 2-indolylmethanol scaffold is a cornerstone in synthetic organic chemistry and medicinal chemistry, serving as a versatile precursor for a multitude of complex, biologically active indole derivatives.[1][2] A critical, yet often underappreciated, determinant of their synthetic utility is the nature of the substituents at the carbinol carbon. This guide provides an in-depth comparative analysis of diaryl- versus dialkyl-substituted 2-indolylmethanols. We will explore the profound impact these substituents have on the stability, reactivity, and preferred reaction pathways of the resultant molecules. By elucidating the underlying mechanistic dichotomy—the formation of stabilized carbocations from diaryl systems versus transient, highly reactive vinylidene-indolenine intermediates from their dialkyl counterparts—this guide aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for rational synthetic design and catalyst development.
Introduction: The Central Role of the 2-Indolylmethanol Scaffold
The indole nucleus is a privileged structure, appearing in countless natural products, pharmaceuticals, and functional materials.[1] Consequently, methods for the efficient construction and functionalization of indole-containing molecules are of paramount importance.[3][4] Among the various synthetic precursors, 2-indolylmethanols have emerged as exceptionally versatile platform molecules.[5][6] Under acidic conditions, they readily undergo dehydration to generate electrophilic intermediates, which can be trapped by a wide array of nucleophiles or participate in cycloaddition reactions.[1][2] This reactivity allows for the construction of diverse and complex molecular architectures.
However, the practical application of 2-indolylmethanols is governed by a sharp division based on their substitution pattern. The vast majority of successful and high-yielding asymmetric transformations have historically utilized diaryl-substituted 2-indolylmethanols.[5][6] In stark contrast, the application of dialkyl-substituted variants has been fraught with challenges, including instability of the intermediates, higher energy barriers for their formation, and difficulty in controlling reaction selectivity.[5] This guide will dissect the fundamental chemical principles that create this performance gap.
The Mechanistic Dichotomy: A Tale of Two Intermediates
The divergent behavior of diaryl- and dialkyl-2-indolylmethanols upon acid-catalyzed dehydration can be traced to the distinct nature of the intermediates they form.
Diaryl-Substituted 2-Indolylmethanols: The Path of Stability
Diaryl-substituted 2-indolylmethanols react under acidic conditions to form resonance-stabilized carbocation intermediates. The key to their stability lies in the extensive delocalization of the positive charge across the two aryl rings and the indole nucleus.[5][6] This charge dispersal significantly lowers the energy of the intermediate, making it less reactive and often isolable.[7][8]
This stability has two major consequences for synthesis:
-
Controlled Reactivity: The intermediate is stable enough to allow for selective attack by a wide range of nucleophiles, often with excellent control over regioselectivity. The steric bulk of the aryl groups typically directs nucleophilic attack to the C3 position of the indole ring.[5][6]
-
Broad Applicability: The predictable formation and manageable reactivity of these intermediates have made diaryl-2-indolylmethanols the workhorses in the development of numerous organocatalytic asymmetric reactions.[5][6]
Caption: Reaction pathway for dialkyl-2-indolylmethanols.
Head-to-Head Comparison: Diaryl vs. Dialkyl Systems
The fundamental mechanistic differences give rise to distinct practical considerations for researchers.
| Feature | Diaryl-Substituted 2-Indolylmethanols | Dialkyl-Substituted 2-Indolylmethanols |
| Stability of Precursor | Generally stable, often crystalline solids that can be purified by chromatography and stored. | Often less stable, may require careful handling or in situ generation. Prone to decomposition. |
| Intermediate Type | Resonance-stabilized carbocation. [5][6] | Highly reactive, transient vinylidene-indolenine. [5] |
| Intermediate Stability | Relatively long-lived, allowing for controlled, selective reactions. | Extremely short-lived, leading to challenges in controlling selectivity and preventing side reactions. [5] |
| Reaction Control | High degree of regio- and enantioselectivity is achievable with chiral catalysts. [5][6] | Control of selectivity is a major challenge; requires specialized catalytic systems. [5] |
| Synthetic Utility | Widely used in a vast range of substitution and cycloaddition reactions. [1][2][5] | Historically limited use, but emerging strategies are expanding their applicability. [6] |
| Typical Catalyst | Chiral Brønsted acids (e.g., phosphoric acids) or Lewis acids. [5][6][9] | Often requires more potent catalysts or cooperative catalysis to overcome higher energy barriers. [10] |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of each class of compound. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of a Representative Diaryl-2-Indolylmethanol
(Example: (1H-indol-2-yl)diphenylmethanol)
Causality: This protocol utilizes the addition of a Grignard reagent to an indole-2-carboxylate. The ester is a stable starting material, and the Grignard reaction is a robust method for forming carbon-carbon bonds. The diaryl product is expected to be a stable, crystalline solid, validating its ease of handling.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a white solid.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of a stable solid product confirms the expected outcome for a diaryl system.
Protocol 2: Synthesis of a Representative Dialkyl-2-Indolylmethanol
(Example: 1-(1H-indol-2-yl)propan-1-ol)
Causality: This protocol uses the reduction of a ketone, which is a milder alternative to Grignard addition and can help minimize side reactions with the sensitive N-H proton of the indole. The choice of sodium borohydride is critical as it is a mild reducing agent, less likely to promote immediate dehydration of the potentially unstable dialkyl product.
Methodology:
-
Preparation: To a round-bottom flask, add a solution of 1-(1H-indol-2-yl)propan-1-one (1.0 eq) in methanol (0.3 M).
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting ketone is fully consumed.
-
Quenching: Quench the reaction by the slow addition of water.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract with dichloromethane (3 x 40 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate at low temperature to avoid decomposition.
-
Purification & Handling: The crude product should be purified quickly via flash column chromatography (eluent: hexane/ethyl acetate gradient). Note: The purified product may be unstable and should ideally be used immediately in the subsequent synthetic step. Its instability is a key validation of the principles discussed.
-
Validation: Rapid characterization by ¹H NMR is recommended. The observation of decomposition upon standing or during concentration at elevated temperatures serves as direct evidence of the inherent instability of dialkyl-2-indolylmethanols.
Conclusion and Future Outlook
The substitution pattern at the carbinol carbon of 2-indolylmethanols fundamentally dictates their chemical behavior. Diaryl-substituted variants are stable, well-behaved precursors that react via resonance-stabilized carbocations, making them ideal substrates for developing controlled and selective synthetic methodologies. In contrast, dialkyl-substituted 2-indolylmethanols are significantly less stable, reacting through transient vinylidene-indolenine intermediates that pose considerable challenges for synthetic control.
Understanding this core dichotomy is essential for any researcher working in the field. It explains the historical reliance on diaryl systems and highlights the significance of recent advances that have begun to tame the reactivity of their dialkyl counterparts. [6]Future progress in this area will likely depend on the design of novel catalytic systems capable of stabilizing the high-energy intermediates derived from dialkyl systems, thereby unlocking their full potential for the construction of novel, medicinally relevant indole scaffolds.
References
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis. [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis. [Link]
-
Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. ResearchGate. [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. PMC - PubMed Central. [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. [Link]
-
Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols with Diarylphosphine Oxides: Synthesis of Highly Substituted Indoles. PubMed. [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. ResearchGate. [Link]
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A Researcher's Guide to Asymmetric Indole Synthesis: A Comparative Analysis of Catalytic Systems
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The stereoselective construction of chiral indole-containing molecules is therefore a critical endeavor in modern drug discovery and development. This guide provides a comparative overview of the leading catalytic systems for asymmetric indole synthesis, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Chiral Indoles
The indole nucleus is a privileged structural motif found in thousands of natural products and numerous blockbuster drugs.[2][3] The precise three-dimensional arrangement of substituents on the indole core is often paramount to biological function. Consequently, the development of efficient and highly selective catalytic methods for the synthesis of enantioenriched indole derivatives has been a major focus of chemical research.[1][4][5][6] This guide will delve into the primary catalytic strategies employed for this purpose: organocatalysis, metal catalysis, and biocatalysis.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[1] These small, chiral organic molecules can activate substrates in a variety of ways, leading to highly enantioselective transformations.
Chiral Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts that have proven particularly effective in asymmetric indole synthesis.[7] They operate by activating electrophiles through hydrogen bonding, thereby creating a chiral environment for the nucleophilic attack of the indole.
One of the most significant applications of CPAs is in the asymmetric Pictet-Spengler reaction , a powerful method for constructing tetrahydro-β-carboline scaffolds.[8][9] This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The use of a chiral phosphoric acid catalyst allows for the formation of the tetrahydro-β-carboline product with high enantioselectivity.[8][9]
Catalytic Cycle of the Asymmetric Pictet-Spengler Reaction:
Caption: Catalytic cycle of the CPA-catalyzed asymmetric Pictet-Spengler reaction.
Chiral phosphoric acids have also been successfully employed in asymmetric Friedel-Crafts alkylations of indoles with various electrophiles, including imines and α,β-unsaturated ketones.[4][10]
Iminium and Enamine Catalysis
Chiral secondary amines, such as imidazolidinones, are another cornerstone of organocatalysis. They can activate α,β-unsaturated aldehydes and ketones through the formation of chiral iminium or enamine intermediates.
In the context of indole synthesis, iminium ion catalysis has been instrumental in the development of enantioselective Friedel-Crafts alkylations.[2][3][11] A chiral secondary amine catalyst reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde, which then undergoes nucleophilic attack by the indole. This strategy allows for the synthesis of a wide range of chiral β-indolyl aldehydes with high enantioselectivity.[2][3]
Experimental Workflow for Organocatalytic Asymmetric Friedel-Crafts Alkylation:
Caption: A general experimental workflow for an organocatalytic reaction.
Bifunctional Catalysis
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, possess both a Lewis basic/Brønsted basic site and a hydrogen-bond donor site.[12] This dual activation mode allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. These catalysts have been successfully applied to the asymmetric Friedel-Crafts reaction of indoles with imines, providing access to chiral 3-indolyl-methanamines.[12]
Metal Catalysis: Leveraging the Power of Transition Metals
Transition metal complexes bearing chiral ligands are workhorses in asymmetric catalysis. The diverse reactivity of transition metals allows for a wide range of transformations to be performed with high enantioselectivity.
Lewis Acid Catalysis
Chiral Lewis acids, typically complexes of metals such as zinc, copper, or palladium with chiral ligands, can activate electrophiles towards nucleophilic attack by indoles.[4][13][14] For instance, Zn(II)-bisoxazoline complexes have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the corresponding nitroalkylated indoles in high yields and enantioselectivities.[13] Similarly, chiral copper-complexes have been utilized for the enantioselective Friedel-Crafts reaction of indoles with imines.[12]
Proposed Mechanism for Zn(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation:
Caption: Proposed catalytic cycle for the Zn(II)-catalyzed Friedel-Crafts alkylation of indoles.
Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium catalysis has emerged as a powerful tool for the asymmetric allylic alkylation of soft nucleophiles. In the context of indole chemistry, iridium complexes with chiral phosphoramidite ligands can catalyze the reaction of indoles with allylic carbonates to provide chiral allylated indoles with high regio- and enantioselectivity.
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild conditions. The application of biocatalysis in asymmetric indole synthesis is a growing field with significant potential. For example, Pictet-Spenglerases are enzymes that can catalyze the asymmetric Pictet-Spengler reaction with high stereocontrol.[15] The use of engineered enzymes offers a sustainable and highly selective approach to the synthesis of chiral indole derivatives.[16]
Performance Comparison of Catalytic Systems
The choice of catalytic system for a particular asymmetric indole synthesis will depend on a variety of factors, including the desired product, the available starting materials, and the required scale of the reaction. The following table provides a general comparison of the performance of the different catalytic systems.
| Catalytic System | Typical Catalyst | Key Reactions | Typical Enantioselectivity (ee) | Typical Yield | Advantages | Disadvantages |
| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines, Cinchona Alkaloids | Friedel-Crafts Alkylation, Pictet-Spengler Reaction | 80-99% | Good to Excellent | Metal-free, often operationally simple, robust catalysts | Higher catalyst loadings may be required, some reactions have limited substrate scope |
| Metal Catalysis | Zn(II), Cu(I), Pd(II), Ir(I) complexes with chiral ligands | Friedel-Crafts Alkylation, Allylic Alkylation | 90-99% | Good to Excellent | High turnover numbers, broad substrate scope, diverse reactivity | Potential for metal contamination in the product, ligands can be expensive |
| Biocatalysis | Enzymes (e.g., Pictet-Spenglerases) | Pictet-Spengler Reaction | >99% | Variable | Extremely high selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability can be limiting, substrate scope may be narrow |
Experimental Protocols
General Procedure for Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Aldehyde
-
To a solution of the indole (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -20 °C) is added the chiral secondary amine catalyst (e.g., 10 mol%).
-
The α,β-unsaturated aldehyde (1.2 equiv) is then added dropwise.
-
The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched β-indolyl aldehyde.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Metal-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene
-
In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., 5.5 mol%) and the metal salt (e.g., Zn(OTf)₂; 5 mol%) are dissolved in a dry solvent (e.g., THF).
-
The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
The indole (1.0 equiv) is added, followed by the nitroalkene (1.2 equiv).
-
The reaction mixture is stirred at the specified temperature until complete consumption of the starting materials.
-
The reaction is quenched, and the product is isolated and purified as described in the organocatalysis protocol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
The field of catalytic asymmetric indole synthesis has witnessed remarkable progress in recent decades. Organocatalysis, metal catalysis, and biocatalysis each offer a unique set of advantages and have been successfully applied to the synthesis of a wide range of chiral indole derivatives. The continued development of novel catalysts and catalytic strategies will undoubtedly lead to even more efficient, selective, and sustainable methods for the construction of these important molecules, further empowering researchers in the fields of drug discovery and natural product synthesis. The choice of the optimal catalytic system will continue to be guided by the specific synthetic challenge at hand, with an increasing emphasis on green and sustainable methodologies.
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A Comparative Guide to the Mechanistic Pathways of 2-Indolylmethanol-Involved Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth mechanistic investigation into the diverse cycloaddition reactions involving 2-indolylmethanols. These versatile building blocks are central to the synthesis of complex, biologically significant indole-based scaffolds.[1][2] We will move beyond simple procedural descriptions to dissect the underlying principles that govern reactivity, regioselectivity, and stereocontrol, offering a comparative analysis of competing and complementary pathways supported by experimental and computational data.
The Mechanistic Dichotomy: Nucleophile or Electrophile?
The synthetic utility of 2-indolylmethanols stems from their ability to act as either three-carbon (3C) nucleophiles or electrophiles, a duality controlled by the reaction conditions. Under Brønsted or Lewis acid catalysis, 2-indolylmethanols undergo facile dehydration to generate a highly stabilized, delocalized cation.[1][2] This intermediate is best described as a resonance hybrid of a carbocation at the exocyclic position and a vinyliminium ion.
This delocalization is the crux of its reactivity. While the exocyclic carbon (Cα) is electrophilic, the C3 position of the indole ring can also be attacked by nucleophiles, a phenomenon termed C3-umpolung or reactivity inversion.[1][2] However, in many cycloaddition contexts, the indole moiety acts as the nucleophilic component. Theoretical investigations have revealed that steric factors, rather than electronics, often play the decisive role in dictating the regioselectivity of these reactions.[3][4][5] The choice of catalyst is therefore paramount in steering the reaction down a specific mechanistic pathway.
Caption: Generation and dual reactivity of the key delocalized cation from 2-indolylmethanol.
Comparative Analysis of Major Cycloaddition Pathways
The choice of catalyst and reaction partner dictates the pericyclic pathway the 2-indolylmethanol will follow. Here, we compare the most significant cycloaddition modes.
[3+3] Cycloadditions: Building Six-Membered Rings
The [3+3] cycloaddition is a powerful strategy for synthesizing indole-fused six-membered heterocycles, such as tetrahydro-γ-carbolines, which are prevalent in bioactive molecules.[6] This pathway typically involves the 2-indolylmethanol acting as a 3-carbon nucleophilic synthon.
Catalytic Systems & Performance Comparison:
| Reaction Partner | Catalyst System | Key Features | Yield | ee (%) | Ref |
| Azomethine Ylides | Chiral Phosphoric Acid (CPA) | First asymmetric [3+3] cycloaddition using 2-indolylmethanols as 3C synthons. High enantioselectivity. | up to 83% | up to 99% | [6] |
| Nitrones | CPA + Hexafluoroisopropanol (HFIP) | Cooperative catalysis; HFIP enhances reactivity and selectivity through hydrogen bonding. | up to 98% | up to 97% | [7] |
| m-Hydroxybenzyl Alcohols | Brønsted Acid (TfOH) | Acts as a 3C electrophile to react with the nucleophilic C3 of the 2-indolylmethanol. Excellent regioselectivity. | up to 98% | N/A | [8] |
Mechanistic Causality:
The success of Chiral Phosphoric Acids (CPAs) in these reactions is a testament to the power of asymmetric counteranion-directed catalysis. Computational studies reveal that the high enantioselectivity arises from a significant energy difference between the transition states leading to the (R) and (S) products.[3][5] The CPA catalyst simultaneously activates the 2-indolylmethanol and organizes both reactants through a network of hydrogen bonds in a highly ordered, chiral environment. The addition of an acidic co-catalyst like HFIP can further stabilize the transition state, accelerating the reaction and enhancing selectivity.[7]
Caption: Catalytic cycle for the CPA-mediated [3+3] cycloaddition.
[4+3] Cycloadditions: Access to Seven-Membered Rings
The construction of seven-membered rings fused to an indole core, such as cyclohepta[b]indoles, is a significant challenge in organic synthesis. The [4+3] cycloaddition provides an elegant solution. A breakthrough in this area was the development of an organocatalytic asymmetric reaction using dialkyl-substituted 2-indolylmethanols, which are notoriously challenging substrates.[1][2]
Catalytic Systems & Performance Comparison:
| 3C Component | 4C Component | Catalyst System | Key Features | Yield | ee (%) | Ref |
| 2-Indolylmethanol | Dienolsilane | Imidodiphosphorimidate (IDPi) | Overcomes challenges of non-diaryl substituted indolylmethanols; concerted, asynchronous cycloaddition. | up to 99% | up to 98% | [1][2] |
| 2-Vinylindole | Vinyldiazoacetate | Rh₂(S-DOSP)₄ | Dearomative cycloaddition; Rhodium carbene reacts with the vinyl indole. | up to 98% | up to 99% | [9] |
| 3-Alkenylindole | Oxyallyl Cation | Lewis Acid (e.g., FeBr₃) | Dearomative cycloaddition where the indole acts as the 4π component. | up to 95% | N/A | [10] |
Mechanistic Causality:
These reactions highlight two distinct mechanistic approaches.
-
2-Indolylmethanol as the 3-Atom Partner: In the IDPi-catalyzed system, the highly acidic and confined catalyst activates the dienolsilane and delivers a silyl group to the 2-indolylmethanol.[1] This forms a complex that undergoes a concerted but asynchronous cycloaddition, a pathway confirmed by control experiments and theoretical calculations.[1] This strategy is notable for its success with less stabilized dialkyl-substituted indolylmethanols.
-
Indole as the 4π Partner (Dearomative): In the rhodium-catalyzed reaction, a vinyl group on the indole acts as the 4π component. The catalyst generates a rhodium carbene from the diazo compound, which then undergoes a formal [4+3] cycloaddition with the vinylindole, temporarily disrupting the indole's aromaticity.[9] This dearomative strategy provides a powerful entry into complex polycyclic systems.
[3+2] Cycloadditions: Forging Five-Membered Rings
The synthesis of cyclopenta[b]indoles, core structures of many alkaloids, can be efficiently achieved via [3+2] cycloadditions. In this manifold, 2-indolylmethanols again typically serve as C3-nucleophilic, three-carbon synthons.
Catalytic Systems & Performance Comparison:
| 2C Component | Catalyst System | Key Features | Yield | dr | ee (%) | Ref |
| β,γ-Unsaturated α-Ketoesters | Sc(OTf)₃ (Lewis Acid) | First C3-nucleophilic [3+2] cycloaddition of 2-indolylmethanols. | up to 98% | >95:5 | N/A | [11] |
| α,β-Unsaturated Aldehydes | Pd(0) / Brønsted Acid / Chiral Amine | Synergistic catalysis; combines transition metal, acid, and organocatalysis. | up to 99% | >20:1 | up to 99% | [8] |
| Propargylic Alcohols | Sc(OTf)₃ (Lewis Acid) | Proceeds via a Friedel-Crafts-type allenylation followed by a 5-exo-annulation cascade. | up to 99% | N/A | N/A | [11] |
Mechanistic Causality:
The synergistic palladium-catalyzed system is a prime example of harnessing multiple catalytic cycles to achieve a complex transformation with high stereocontrol. The chiral secondary amine activates the unsaturated aldehyde to form a reactive enamine, the Brønsted acid activates the 2-indolylmethanol, and the palladium complex likely facilitates the key C-C bond formation and subsequent cyclization. This multi-catalyst approach allows for precise control over multiple stereocenters simultaneously.
Caption: Logical workflow for a synergistic multi-catalyst [3+2] cycloaddition system.
Experimental Protocol: Representative CPA-Catalyzed [3+3] Cycloaddition
This protocol is based on the seminal work establishing the asymmetric [3+3] cycloaddition of 2-indolylmethanols with azomethine ylides.[6]
Objective: To synthesize a chiral tetrahydro-γ-carboline framework with high enantioselectivity.
Materials:
-
Diaryl-substituted 2-indolylmethanol (1.0 equiv)
-
Aldimine derived from glycine ester (1.2 equiv)
-
Silver Acetate (AgOAc) (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)
-
Anhydrous Toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the 2-indolylmethanol (0.1 mmol, 1.0 equiv), the aldimine (0.12 mmol, 1.2 equiv), and silver acetate (0.12 mmol, 1.2 equiv).
-
Causality: Silver acetate acts as a mild base to facilitate the in-situ generation of the azomethine ylide from the aldimine and also serves as a halide scavenger if the imine salt is used.
-
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture at room temperature for 5 minutes.
-
Causality: Toluene is a common non-polar solvent for these reactions, minimizing competing polar side reactions. Anhydrous conditions are critical as water will hydrolyze intermediates and deactivate the catalyst.
-
-
Catalyst Introduction: Add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-indolylmethanol is consumed.
-
Causality: Gentle heating is sometimes required to overcome the activation energy barrier for the cycloaddition.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydro-γ-carboline product.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: The protocol's integrity is validated by the high yield and, critically, the high enantiomeric excess of the product. A low ee would indicate a breakdown in the catalyst's stereocontrol, possibly due to moisture, impurities, or an inappropriate reaction temperature.
Conclusion and Future Outlook
The cycloaddition reactions of 2-indolylmethanols are a testament to the versatility of a single functional group. By carefully selecting the catalyst—be it a chiral Brønsted acid, a Lewis acid, or a transition metal complex—chemists can steer the reactivity of the in-situ generated delocalized cation to participate in a wide array of pericyclic reactions.
-
Organocatalysis, particularly with chiral phosphoric acids, has proven to be a dominant strategy for achieving high enantioselectivity through a well-organized, hydrogen-bonded transition state.
-
Transition metal catalysis offers complementary pathways, often involving dearomative processes or unique intermediates not accessible through organocatalysis.
-
Mechanistic understanding, heavily supported by computational studies, has been pivotal. It has confirmed that steric hindrance is a key determinant of regioselectivity and that enantiocontrol is a function of minimizing non-covalent interactions in the transition state.[3][5]
The field continues to evolve, with significant efforts directed towards broadening the substrate scope to include traditionally difficult substrates like dialkyl-substituted 2-indolylmethanols.[1] The development of novel synergistic catalytic systems and the discovery of new cycloaddition modes will undoubtedly unlock even more powerful methods for constructing the complex, chiral indole scaffolds that are vital to medicinal chemistry and materials science.
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Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of the Regioselectivity and Enantioselectivity. ResearchGate, 2020. [Link]
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Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. Scilit, 2020. [Link]
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A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis, 2022. [Link]
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Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. PubMed, 2020. [Link]
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Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. National Institutes of Health, 2019. [Link]
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Insights into 2‑Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. Figshare, 2020. [Link]
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Profile of 2‐indolylmethanol‐involved reactions. ResearchGate, N.D. [Link]
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Cycloaddition chemistry of 2-vinyl-substituted indoles and related heteroaromatic systems. PubMed, 2005. [Link]
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Rhodium-Catalyzed Asymmetric Dearomative [4 + 3]-Cycloaddition of Vinylindoles with Vinyldiazoacetates: Access to Cyclohepta[b]indoles. Organic Letters, 2018. [Link]
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A Comparative Guide to the Biological Activities of Indole and Indoline Derivatives
In the landscape of medicinal chemistry, the indole scaffold is a celebrated "privileged structure," forming the backbone of countless natural products and FDA-approved drugs.[1] Its aromatic, planar nature confers a remarkable versatility, allowing it to participate in a wide range of biological interactions.[2] However, the simple saturation of its C2-C3 double bond yields the indoline scaffold, a transformation that dramatically alters its three-dimensional shape and electronic properties. This guide provides an in-depth comparison of the biological activities of these two closely related heterocyclic systems, offering experimental insights into how this single structural change modulates their therapeutic potential across anticancer, antimicrobial, and antioxidant domains.
The Core Structural Distinction: A Tale of Two Geometries
The fundamental difference between indole and indoline dictates their biological behavior. The indole ring is a planar, 10-π electron aromatic system, which favors interactions like DNA intercalation and binding to flat hydrophobic pockets in enzymes. In contrast, the indoline scaffold, with its sp³-hybridized C2 and C3 atoms, possesses a non-planar, puckered conformation. This three-dimensional geometry allows for more specific, directional interactions within complex protein binding sites, potentially leading to higher selectivity and novel mechanisms of action.
Caption: Core structural difference between indole and indoline scaffolds.
Comparative Biological Activity
Anticancer Activity
Indole derivatives are titans in oncology, with famous examples like the Vinca alkaloids (vinblastine, vincristine) functioning as potent tubulin polymerization inhibitors.[1] Their planar structure is well-suited for targeting various biological macromolecules. Modern synthetic indole derivatives have been developed to inhibit a wide array of targets, including protein kinases (e.g., Sunitinib), and histone deacetylases (HDACs), and to induce apoptosis through diverse signaling pathways.[3][4]
Indoline derivatives, while less explored, are emerging as powerful anticancer agents in their own right. The indolin-2-one (oxindole) core, for instance, is present in the multi-kinase inhibitor Sunitinib, used to treat renal cell carcinoma and other cancers.[5] The non-planar structure of indolines can offer improved selectivity for specific kinase ATP-binding pockets. While direct comparative studies are limited, the available data suggests a shift in mechanism and target preference.
Comparative Cytotoxicity Data (Hypothetical Example)
Direct, side-by-side comparisons of an indole and its corresponding indoline analog against the same cell line are not abundant in the literature. The following table provides a hypothetical illustration based on typical activities to demonstrate the potential differences in potency. A lower IC₅₀ value indicates greater cytotoxic potency.
| Scaffold | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Implied Potency |
| Indole | 2-phenyl-1H-indole | MCF-7 (Breast) | 15.5 | Moderate |
| Indoline | 2-phenylindoline | MCF-7 (Breast) | 8.2 | Higher |
| Indole | 5-fluoro-1H-indole | A549 (Lung) | > 50 | Low |
| Indoline | 5-fluoroindoline | A549 (Lung) | 22.1 | Moderate |
Note: The data in this table is illustrative and intended to show how such a comparison would be presented. Actual values vary widely based on the specific substitutions on each scaffold.
Antimicrobial Activity
The indole scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[6] They can act by inhibiting essential enzymes, disrupting cell membrane integrity, or interfering with biofilm formation.[7][8]
Interestingly, the indoline scaffold has garnered significant attention not just as a direct antibacterial but as a resistance-modifying agent (RMA) .[2][7] In an era of growing antibiotic resistance, indolines have shown the ability to resensitize resistant bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), to existing antibiotics. This suggests that the indoline structure may interact with bacterial targets, such as efflux pumps, that are responsible for resistance, a role less commonly reported for their indole counterparts.
Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
| Scaffold | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole | Indole-Triazole Conjugate (3d) | MRSA | 6.25 | [6] |
| Indole | Indole-Thiadiazole (2h) | S. aureus | 6.25 | [6] |
| Indole | 5-iodoindole | XDR A. baumannii | 64 | [8] |
| Indole | 3-methylindole | XDR A. baumannii | 64 | [8] |
Note: Data for corresponding indoline analogs in the same studies were not available, highlighting a gap in current research.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the search for potent antioxidants a key research area. The antioxidant activity of indole derivatives is often attributed to the ability of the N-H proton to act as a hydrogen atom donor, neutralizing free radicals.[6] The aromatic ring can also participate in electron transfer processes.
Several studies suggest that indoline derivatives can exhibit superior antioxidant activity compared to their indole analogs. The sp³-hybridized nitrogen in the indoline ring may have a lower bond dissociation energy for its N-H bond, making it a more efficient hydrogen donor. This structural nuance can lead to significantly better performance in radical scavenging assays like the DPPH assay.
Comparative Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging ability of a compound. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH radicals.
| Scaffold | Derivative Class | DPPH Scavenging IC₅₀ | Key Insight |
| Indole | C-3 Substituted Indoles | Activity varies, but can be significant | The N-H proton and aromatic ring contribute to activity.[6] |
| Indoline | Aromatic Indolinonic Nitroxides | Often show enhanced radical scavenging ability | The reduced form can be a better scavenger than some standards.[9] |
Structure-Activity Relationship (SAR): The "Why"
The observed differences in biological activity can be traced back to the core structural divergence:
-
Planarity vs. 3D Shape: The flat indole ring is ideal for π-π stacking and intercalation. The puckered indoline ring allows for precise, multi-point interactions with the complex 3D topography of enzyme active sites, which can enhance selectivity and potency.
-
Electron Density: The aromaticity of indole results in a delocalized electron system. Saturation to form indoline localizes electron density on the nitrogen atom, potentially making it a better hydrogen bond donor and altering its reactivity and metabolic stability.
-
Flexibility: Substituents on the indoline ring can adopt specific spatial orientations (axial/equatorial), which is not possible with the rigid indole scaffold. This conformational flexibility allows for finer tuning of binding interactions with biological targets.
Experimental Protocols
Accurate comparison requires standardized, validated assays. The methodologies described below are foundational for evaluating the anticancer, antimicrobial, and antioxidant activities discussed in this guide.
MTT Assay for Cytotoxicity (Anticancer)
The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
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A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral Indolin-2-ylmethanol
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a mere academic detail. It is a critical determinant of a drug candidate's efficacy, safety, and pharmacological profile. For chiral molecules like indolin-2-ylmethanol, a valuable building block in medicinal chemistry, an unambiguous assignment of its absolute configuration is a foundational requirement for advancing any research program. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method. Our focus will be on not just the "how" but the "why," offering field-proven insights to guide your selection of the most appropriate methodology.
The Central Challenge: Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[1] Biological systems, from enzymes to receptors, are themselves chiral, leading to often profound differences in how they interact with the enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some notorious cases, toxic. Therefore, confirming the absolute configuration of a chiral molecule like indolin-2-ylmethanol is an indispensable step in any pharmaceutical pipeline.
A Comparative Overview of Key Methodologies
The choice of technique for determining absolute configuration is a strategic one, balancing the nature of the sample, available instrumentation, and the desired level of certainty. Below is a summary of the key attributes of the four most powerful methods in our arsenal.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, allowing for direct 3D structure determination.[2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[4] | Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.[5] |
| Sample State | Solid (high-quality single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Amount | Micrograms to milligrams | 1-10 mg | 0.1-1 mg | 1-5 mg |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | Hours | 1-2 days |
| Key Advantage | Unambiguous, "gold standard" determination of 3D structure. | Applicable to a wide range of molecules in solution, no crystallization needed. | High sensitivity for molecules with chromophores, like indolin-2-ylmethanol. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[6] | Requires quantum chemical calculations for interpretation. | Requires a chromophore near the stereocenter. | Indirect method, requires chemical derivatization.[6] |
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a precise electron density map and, from that, the exact spatial arrangement of every atom.
The Causality Behind the Choice
When an unambiguous, legally defensible, and scientifically irrefutable determination of absolute configuration is required, X-ray crystallography is the method of choice. The primary prerequisite, however, is the availability of a high-quality single crystal of the analyte or a suitable derivative.[6] For indolin-2-ylmethanol, which is a solid at room temperature, direct crystallization may be feasible. If not, derivatization to form a crystalline ester or urethane can be a viable alternative.
Experimental Workflow
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified chiral indolin-2-ylmethanol in a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[7]
Vibrational Circular Dichroism (VCD): Structure in Solution
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] Since enantiomers absorb circularly polarized light differently, they produce mirror-image VCD spectra. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously determined.[8]
The Causality Behind the Choice
VCD is the method of choice when a definitive absolute configuration is needed for a molecule that is difficult to crystallize, such as an oil or an amorphous solid.[6] It provides the structure in the solution phase, which can be more biologically relevant than the solid-state structure. For indolin-2-ylmethanol, VCD can probe the stereochemistry at the carbinol center without the need for derivatization.
Experimental Workflow
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the chiral indolin-2-ylmethanol (typically 5-15 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of about 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of indolin-2-ylmethanol using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each optimized conformer.
-
Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
The predicted VCD spectrum for the (S)-enantiomer is the mirror image of the calculated (R)-spectrum.
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
-
The absolute configuration is assigned based on the best visual and statistical agreement between the experimental and one of the calculated spectra.[3]
-
Electronic Circular Dichroism (ECD): Probing the Chromophore
Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-visible range.[4] This technique is particularly well-suited for molecules that contain a chromophore—a part of the molecule that absorbs light. The indoline ring system in indolin-2-ylmethanol serves as an excellent chromophore for ECD analysis.
The Causality Behind the Choice
ECD is a highly sensitive technique that requires less sample than VCD and is often faster.[9] For indolin-2-ylmethanol, the chiral center is in close proximity to the indoline chromophore, which should result in a distinct ECD spectrum. Similar to VCD, ECD analysis is performed in solution and relies on comparison with quantum chemical calculations for unambiguous assignment.[10]
Experimental Workflow
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the chiral indolin-2-ylmethanol (typically 0.1-1 mg) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling:
-
Perform a conformational analysis as described for VCD.
-
For the low-energy conformers, calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TDDFT), for instance, at the B3LYP/6-311++G(2d,p) level of theory.
-
Generate a Boltzmann-averaged predicted ECD spectrum.
-
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the predicted spectra for the (R) and (S) enantiomers. The absolute configuration is assigned based on the correspondence of the Cotton effects (the characteristic peaks and troughs in the ECD spectrum).
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[5] It is an indirect method that involves the chemical derivatization of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra.
The Causality Behind the Choice
The primary advantage of Mosher's method is its reliance on NMR spectroscopy, an analytical technique readily available in most research laboratories. It is a robust and relatively quick method that does not require specialized instrumentation like a VCD or ECD spectrometer. The key is the successful synthesis and purification of the two diastereomeric Mosher's esters of indolin-2-ylmethanol.
Experimental Workflow
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount (approx. 1-2 mg) of the chiral indolin-2-ylmethanol in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To one tube, add a slight molar excess of (R)-Mosher's acid chloride and a small amount of a base like pyridine or DMAP.
-
To the second tube, add a slight molar excess of (S)-Mosher's acid chloride and the base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Carefully assign the proton signals for the groups on either side of the newly formed ester linkage. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two spectra using the formula: Δδ = δS - δR.
-
According to the established model for Mosher's esters, the protons on one side of the carbinol stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values across the molecule, the absolute configuration of the original alcohol can be deduced.
-
Conclusion: An Integrated Approach
The determination of the absolute configuration of a chiral molecule like indolin-2-ylmethanol is a multifaceted challenge that can be confidently addressed by a selection of powerful analytical techniques. While X-ray crystallography provides the ultimate, unambiguous answer, its requirement for a single crystal can be a significant hurdle. In such cases, the chiroptical methods of VCD and ECD offer definitive assignments for molecules in solution, with VCD being more broadly applicable and ECD offering high sensitivity for chromophore-containing systems. Mosher's method remains a valuable and accessible NMR-based technique that provides a reliable, albeit indirect, determination of absolute configuration.
As a Senior Application Scientist, my recommendation is to employ an integrated approach. If crystals are available, X-ray crystallography is the preferred starting point. If not, VCD or ECD, supported by robust quantum chemical calculations, should be pursued. Mosher's method can serve as an excellent orthogonal technique to corroborate the findings from chiroptical methods. By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to confidently and accurately assign the absolute configuration of their chiral molecules, ensuring the integrity and success of their scientific endeavors.
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ResearchGate. (n.d.). Experimental Electronic Circular Dichroism (ECD) spectra of both enantiomers of (N-Me-IND)2-T4 films. [Link]
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Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. [Link]
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Chemistry World. (n.d.). Resolving absolute stereochemistry in early drug discovery with VCD. [Link]
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The Journal of Organic Chemistry. (1996). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. [Link]
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Chirality. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
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Beilstein Journals. (n.d.). Search Results. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 2,3-dihydro-1H-indol-2-ylmethanol
This guide provides a comprehensive framework for the structural verification of 2,3-dihydro-1H-indol-2-ylmethanol using a suite of Nuclear Magnetic Resonance (NMR) techniques. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic application of one- and two-dimensional NMR experiments, offering insights into the causal relationships between molecular structure and spectral features. Our objective is to empower the reader to not only confirm the identity of the target molecule but also to confidently distinguish it from potential synthetic impurities and isomers.
The Central Role of NMR in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a detailed atomic-level view of a molecule's constitution. For a molecule like 2,3-dihydro-1H-indol-2-ylmethanol, with its distinct aromatic and aliphatic regions and multiple stereogenic centers, a multi-pronged NMR approach is essential for conclusive structural assignment. This guide will systematically walk through the interpretation of predicted ¹H and ¹³C NMR data and illustrate how 2D correlation experiments such as COSY, HSQC, and HMBC are instrumental in assembling the molecular puzzle.
Predicted NMR Data for 2,3-dihydro-1H-indol-2-ylmethanol
Due to the limited availability of published experimental spectra for 2,3-dihydro-1H-indol-2-ylmethanol, the following data is based on high-quality computational predictions. This data serves as a robust reference point for the analysis of experimentally acquired spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts for 2,3-dihydro-1H-indol-2-ylmethanol are summarized in Table 1. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent. It is important to note that experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-dihydro-1H-indol-2-ylmethanol in CDCl₃
| Position | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constants (J, Hz) |
| 1 | NH | - | ~4.0-5.0 | br s | - |
| 2 | CH | 64.5 | ~4.2-4.3 | m | - |
| 3 | CH₂ | 34.0 | ~2.9 (dd), ~3.2 (dd) | dd, dd | J(3a, 3b) ≈ 16, J(3, 2) ≈ 8, 4 |
| 3a | C | 129.0 | - | - | - |
| 4 | CH | 127.5 | ~7.1 | d | J(4, 5) ≈ 7.5 |
| 5 | CH | 119.0 | ~6.7 | t | J(5, 4) ≈ 7.5, J(5, 6) ≈ 7.5 |
| 6 | CH | 125.0 | ~7.0 | t | J(6, 5) ≈ 7.5, J(6, 7) ≈ 7.5 |
| 7 | CH | 109.5 | ~6.6 | d | J(7, 6) ≈ 7.5 |
| 7a | C | 150.0 | - | - | - |
| 8 (CH₂OH) | CH₂ | 65.0 | ~3.7 (dd), ~3.9 (dd) | dd, dd | J(8a, 8b) ≈ 11, J(8, 2) ≈ 5, 4 |
| 9 (CH₂OH ) | OH | - | ~1.5-2.5 | br s | - |
Cross-Referencing with 2D NMR: A Validating System
While 1D NMR provides foundational information, 2D NMR experiments are crucial for establishing connectivity and confirming the structural framework. Each experiment serves as a piece of a self-validating system, where correlations must be consistent across all acquired spectra.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule. For 2,3-dihydro-1H-indol-2-ylmethanol, we expect to see key correlations that define the aliphatic and aromatic regions.
Expected COSY Correlations:
-
Aliphatic Region: The proton at position 2 (H-2) will show correlations to the diastereotopic protons at position 3 (H-3a and H-3b) and the diastereotopic protons of the hydroxymethyl group (H-8a and H-8b). The H-3 protons will also show a geminal correlation to each other.
-
Aromatic Region: A chain of correlations will be observed starting from H-4 to H-5, then to H-6, and finally to H-7, confirming the ortho-disubstituted benzene ring.
Caption: Expected ¹H-¹H COSY correlations for 2,3-dihydro-1H-indol-2-ylmethanol.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon resonances and verifying the proton assignments made from the ¹H and COSY spectra.
Expected HSQC Correlations:
-
Each protonated carbon will show a single correlation to its attached proton(s). For example, the carbon at position 2 (C-2) will correlate with H-2. The methylene carbons at C-3 and C-8 will each show correlations to their respective pairs of diastereotopic protons.
Caption: Key ¹H-¹³C HSQC correlations for 2,3-dihydro-1H-indol-2-ylmethanol.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is arguably the most informative experiment for piecing together the complete carbon skeleton, as it connects different spin systems and links protons to quaternary carbons.
Expected Key HMBC Correlations:
-
Connecting Aliphatic and Aromatic Regions: The protons at position 3 (H-3) should show a correlation to the quaternary carbon C-3a. The proton at position 2 (H-2) should also show a correlation to C-3a. The proton at position 4 (H-4) will show a key correlation to the quaternary carbon C-7a.
-
Confirming Substituent Placement: The protons of the hydroxymethyl group (H-8) will show a correlation to C-2, confirming the attachment of the methanol moiety at this position.
Caption: Diagnostic ¹H-¹³C HMBC correlations for 2,3-dihydro-1H-indol-2-ylmethanol.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 2,3-dihydro-1H-indol-2-ylmethanol, the following experimental protocol is recommended. The causality behind each step is explained to ensure a thorough understanding of the process.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound. The higher concentration is beneficial for less sensitive experiments like ¹³C and 2D NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
Step 2: Instrument Setup and 1D NMR Acquisition
-
Shimming: Insert the sample into the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp spectral lines and high resolution.
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
A relaxation delay of 2 seconds is generally sufficient.
-
Step 3: 2D NMR Acquisition
-
COSY: Use a standard gradient-selected COSY pulse sequence (cosygpmf). Typically, 2-4 scans per increment are sufficient.
-
HSQC: Employ a gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH/CH₃ and CH₂ groups. Set the ¹J(C,H) coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence (hmbcgplpndqf). Set the long-range coupling constant (d6) to optimize for 2-3 bond correlations (typically around 8 Hz).
Step 4: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both 1D and 2D spectra.
-
Interpretation: Analyze the 1D and 2D spectra in conjunction, following the logic outlined in the previous sections, to build a complete and self-consistent structural assignment.
Conclusion
The structural verification of a synthesized compound like 2,3-dihydro-1H-indol-2-ylmethanol is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By cross-referencing the information from ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a researcher can build a high-confidence structural assignment. The predicted data and analytical framework provided in this guide serve as a valuable resource for interpreting experimental results. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, which is the foundation of accurate structural elucidation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
A Comparative Guide to C3-Nucleophilicity in Indolylmethanol Precursors: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making the functionalization of this privileged scaffold a critical endeavor in synthetic and medicinal chemistry. Indolylmethanol precursors, in particular, serve as versatile building blocks, offering a gateway to a diverse array of complex indole-containing molecules. Their reactivity, especially the nucleophilicity of the C3 position, is a key determinant in the outcome of many synthetic transformations. This guide provides an in-depth analysis of the C3-nucleophilicity of different indolylmethanol precursors, offering a comparative perspective grounded in experimental data and mechanistic insights to aid in the strategic design of synthetic routes.
The Dichotomous Reactivity of Indolylmethanols: A Tale of Two Positions
Indolylmethanols, primarily 2-indolylmethanols and 3-indolylmethanols, exhibit a fascinating dual reactivity. The indole C3 position is inherently electron-rich and thus nucleophilic, readily participating in reactions with electrophiles. However, under the influence of Brønsted or Lewis acid catalysts, the hydroxyl group of the methanol moiety can be eliminated to generate a stabilized carbocation or a vinyliminium intermediate.[1][2] This in situ generation of an electrophilic center at the exocyclic carbon can lead to a reversal of polarity, a phenomenon known as "umpolung," where the C3 position of the indole ring can act as an electrophile.[1] Understanding the subtle balance between the inherent C3-nucleophilicity and this induced electrophilicity is paramount for controlling reaction outcomes.
This guide will focus on the intrinsic C3-nucleophilicity of indolylmethanol precursors, a critical parameter when these molecules are intended to act as the nucleophilic partner in a reaction.
Factors Influencing C3-Nucleophilicity: A Multifaceted Interplay
The C3-nucleophilicity of an indolylmethanol precursor is not a fixed property but is rather influenced by a delicate interplay of electronic and steric factors.
1. Position of the Methanol Moiety (2- vs. 3-Indolylmethanol):
The position of the hydroxymethyl group on the indole ring significantly impacts the electronic environment of the C3 position. In the ground state, the C3 position of a simple indole is the most nucleophilic due to the delocalization of the nitrogen lone pair into the pyrrole ring.
-
3-Indolylmethanols: The hydroxymethyl group at the C3 position can influence the nucleophilicity of the indole core through inductive effects. However, in reactions where the C3-position itself is the nucleophile, the presence of a substituent at this position can introduce steric hindrance. More importantly, under acidic conditions, 3-indolylmethanols readily form electrophilic intermediates, which then react with other nucleophiles.[3]
-
2-Indolylmethanols: With the methanol moiety at the C2 position, the C3 position remains unsubstituted and, in principle, more accessible for nucleophilic attack. The electronic influence of the C2-substituent will modulate the overall electron density of the indole ring and, consequently, the C3-nucleophilicity.
2. Substituents on the Indole Ring:
The electronic nature of substituents on the indole nucleus plays a predictable role in modulating C3-nucleophilicity, a concept well-described by Hammett correlations in related systems.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups at the 5- or 7-positions increase the electron density of the indole ring through resonance and inductive effects, thereby enhancing the C3-nucleophilicity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) at these positions decrease the electron density, leading to a reduction in C3-nucleophilicity.
3. Substituents on the Methanol Carbon:
The nature of the groups attached to the carbinol carbon (the carbon bearing the hydroxyl group) can also influence reactivity, primarily through steric effects. Bulky substituents can hinder the approach of an electrophile to the C3 position, thereby reducing the apparent nucleophilicity.
Quantitative Comparison of C3-Nucleophilicity: Insights from Kinetic Data
A direct, side-by-side kinetic comparison of the C3-nucleophilicity of different indolylmethanol precursors under identical conditions is not extensively documented in the literature. However, we can draw valuable inferences from studies on the reactivity of substituted indoles.
A study on the coupling of aryldiazonium salts with various methylated indoles provides quantitative data on their relative reactivities. The reaction rates, which are a direct measure of the indole's nucleophilicity towards the diazonium salt electrophile, follow the order: 3-methylindole < indole < N-methylindole < 2-methylindole . This suggests that a methyl group at the C2 position enhances the nucleophilicity of the indole ring more effectively than a methyl group at the N1 position, while a methyl group at the C3 position reduces the reactivity, likely due to steric hindrance at the reaction center.
Table 1: Relative Reaction Rates and Hammett ρ Values for the Coupling of Aryldiazonium Salts with Methylated Indoles
| Indole Derivative | Relative Rate Constant (k_rel) | Hammett ρ Value |
| 3-Methylindole | < 1 | +3.60 |
| Indole | 1 | +2.60 |
| N-Methylindole | > 1 | +2.54 |
| 2-Methylindole | > 1 | +2.40 |
Data adapted from a study on electrophilic substitution in indoles.
The positive Hammett ρ values indicate that the reaction is favored by electron-donating substituents on the aryldiazonium salt (making it a better electrophile) and, by extension, that a more electron-rich (more nucleophilic) indole will react faster. The larger ρ value for 3-methylindole suggests a greater sensitivity to electronic effects, which may be convoluted with steric factors.
While this data does not directly involve indolylmethanols, it provides a strong basis for predicting the relative C3-nucleophilicity of indolylmethanol precursors. We can extrapolate that a 2-indolylmethanol would likely be a more potent C3-nucleophile than a 3-indolylmethanol, assuming the hydroxymethyl group exerts a similar electronic and steric influence as a methyl group.
Experimental Protocols for Assessing C3-Nucleophilicity
To provide a framework for the direct comparison of C3-nucleophilicity, we outline a general experimental protocol for a competitive kinetic experiment.
Protocol: Competitive Reaction for Determining Relative C3-Nucleophilicity
This protocol is designed to determine the relative reactivity of two different indolylmethanol precursors (e.g., Precursor A and Precursor B) towards a common electrophile.
Materials:
-
Indolylmethanol Precursor A
-
Indolylmethanol Precursor B
-
Electrophile (e.g., a stabilized carbocation precursor like a benzhydryl chloride, or an activated alkene like N-phenylmaleimide)
-
Internal standard (for GC or HPLC analysis, e.g., decane)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Lewis or Brønsted acid catalyst (if required for electrophile generation)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Workflow Diagram:
Caption: Workflow for a competitive kinetic experiment.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of Indolylmethanol Precursor A, Indolylmethanol Precursor B, and a known amount of an internal standard in the chosen anhydrous solvent.
-
Temperature Equilibration: Place the reaction flask in a thermostatically controlled bath at the desired reaction temperature (e.g., 25 °C) and allow the solution to equilibrate for 15-20 minutes.
-
Reaction Initiation: Prepare a solution of the electrophile in the same anhydrous solvent. Add the electrophile solution to the reaction mixture dropwise with vigorous stirring.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe and immediately quench it in a vial containing a saturated solution of sodium bicarbonate.
-
Sample Preparation for Analysis: To each quenched aliquot, add a suitable organic solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate). Shake well and allow the phases to separate.
-
Analysis: Analyze the organic layer of each aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the concentration of the remaining unreacted Precursor A and Precursor B at each time point by comparing their peak areas to that of the internal standard. Plot the natural logarithm of the concentration of each precursor versus time. The slope of this plot will give the pseudo-first-order rate constant for the consumption of each precursor. The ratio of these rate constants will provide the relative C3-nucleophilicity of the two precursors.
Mechanistic Considerations and Causality
The choice of experimental conditions is critical for ensuring that the measured reactivity accurately reflects the C3-nucleophilicity of the indolylmethanol precursor.
-
Choice of Electrophile: The electrophile should be chosen such that the reaction at the C3 position of the indole is the predominant pathway. Highly reactive, non-selective electrophiles should be avoided as they may lead to side reactions.
-
Catalyst: If a catalyst is required to generate the electrophile, its concentration should be kept low to minimize potential side reactions involving the indolylmethanol precursor itself, such as self-dimerization or polymerization, especially in the case of 3-indolylmethanols.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic, non-coordinating solvents are generally preferred to minimize interactions with the reactants and intermediates.
Reaction Mechanism Diagram:
Sources
The Indole Synthesis Playbook: Benchmarking Modern Methods Against the Venerable Fischer Indolization
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of thousands of bioactive compounds, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan.[1][2][3] For over a century, the Fischer indole synthesis, discovered in 1883, has been the most prolific and widely taught method for constructing this privileged heterocycle.[4] It involves the acid-catalyzed cyclization of arylhydrazones, which are typically derived from an arylhydrazine and a suitable ketone or aldehyde.[4]
However, the very conditions that make the Fischer reaction robust—strong acids and high temperatures—also represent its primary drawbacks. These harsh conditions limit its compatibility with sensitive functional groups and can lead to unpredictable mixtures of regioisomers when using unsymmetrical ketones.[4][5]
This guide serves as a critical comparison for the modern chemist. We will place the classical Fischer indolization under the microscope and benchmark it against a curated selection of modern synthetic methods. By examining the mechanisms, advantages, and limitations of each, this guide will empower researchers to make more informed decisions, selecting the optimal synthetic route for their specific target molecule. We will delve into transition-metal-catalyzed reactions, radical cyclizations, and domino strategies that offer milder conditions, superior functional group tolerance, and precise regiochemical control.
The Benchmark: Fischer Indole Synthesis
The Fischer synthesis is the quintessential method for indole formation. Its enduring prevalence is a testament to its broad applicability and the ready availability of starting materials.
Mechanism and Inherent Limitations
The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. The key mechanistic step is a thermally-induced[6][6]-sigmatropic rearrangement of the enehydrazine tautomer, followed by the loss of ammonia to aromatize the ring.
Figure 1: Simplified workflow of the Fischer Indole Synthesis.
The primary limitations stem from the harsh conditions:
-
Acid Sensitivity: Substrates with acid-labile functional groups are often incompatible.
-
Regioselectivity: Unsymmetrical ketones can lead to two different enehydrazine intermediates, resulting in a mixture of isomeric indole products.[4]
-
Harsh Conditions: The reaction often requires high temperatures, further limiting its substrate scope.
Modern Contenders: A Comparative Overview
Contemporary organic synthesis has produced a wealth of alternative methods that overcome many of the Fischer synthesis's limitations. These methods often employ transition-metal catalysts or proceed through entirely different mechanistic pathways.
Palladium-Catalyzed Cyclizations: The Larock and Hegedus Syntheses
Transition metals, particularly palladium, have revolutionized indole synthesis.[2][3] These methods generally proceed under milder conditions and offer excellent control over substitution patterns.
The Larock Indole Synthesis This powerful method involves the palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[7][8]
-
Mechanism: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation.[7]
-
Advantages: It provides direct access to 2,3-disubstituted indoles with high regioselectivity, which is dictated by the steric and electronic properties of the alkyne substituents.[8] The conditions are generally milder than the Fischer synthesis.
-
Limitations: The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis. The reaction can be sensitive to the nature of the halide and alkyne substituents.[9]
Figure 2: Catalytic cycle of the Larock Indole Synthesis.
The Hegedus Indole Synthesis This method achieves the synthesis of indoles through the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[10][11]
-
Mechanism: The reaction involves the coordination of the aniline's olefin to the Pd(II) center, followed by an intramolecular nucleophilic attack of the amino group onto the activated alkene (aminopalladation). Subsequent β-hydride elimination regenerates the double bond inside the newly formed ring, yielding the indole.[11][12]
-
Advantages: It provides a route to indoles from readily available starting materials and is particularly useful for synthesizing 2-substituted indoles.[10]
-
Limitations: The original protocol required stoichiometric amounts of palladium. While catalytic versions have been developed, they require an oxidant to regenerate the Pd(II) catalyst.[11]
Radical Cyclization: The Fukuyama Indole Synthesis
The Fukuyama synthesis offers a mechanistically distinct approach, utilizing a radical cyclization pathway. This one-pot reaction typically forms 2,3-disubstituted indoles from 2-alkenylthioanilides or ortho-isocyanostyrenes.[13][14]
-
Mechanism: The reaction is initiated by a radical initiator (like AIBN) and mediated by tributyltin hydride. A tin radical adds to the isocyano group, generating an α-stannoimidoyl radical. This intermediate undergoes a 5-exo-trig radical cyclization onto the adjacent alkene, followed by elimination of the tin radical to yield the indole product.[13][15]
-
Advantages: This method is highly versatile and can generate a wide array of substituted indoles, including those with substituents at the 2- and 3-positions that are difficult to access via other methods.[15] The reaction proceeds under neutral, non-acidic conditions.
-
Limitations: The use of stoichiometric amounts of toxic tributyltin hydride is a significant drawback. However, more recent developments have focused on catalytic iron-hydride systems to initiate the radical cascade, offering a greener alternative.[16]
Figure 3: Key steps in the Fukuyama Indole Synthesis.
Classical Alternatives Under Modern Conditions: Madelung and Leimgruber-Batcho
While not new, several classical named reactions have been revitalized with modern reagents, making them powerful alternatives to the Fischer synthesis.
The Madelung Synthesis This reaction produces indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[17]
-
Mechanism: A strong base deprotonates the methyl group ortho to the amide. The resulting carbanion then attacks the amide carbonyl in an intramolecular fashion to form the indole ring.
-
Advantages: It's one of the few methods that proceeds via base-catalyzed cyclization.[17]
-
Limitations: The classical conditions are extremely harsh (e.g., sodium ethoxide at 200-400 °C), limiting the reaction to simple, robust substrates.[4][17] However, modern variations using organolithium bases or mixed-base systems like LiN(SiMe₃)₂/CsF allow the reaction to proceed at much lower temperatures, significantly broadening its scope and functional group compatibility.[18][19]
The Leimgruber-Batcho Indole Synthesis This highly reliable two-step sequence produces indoles from o-nitrotoluenes.[20]
-
Mechanism: The first step is the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal (e.g., DMF-DMA). The second step is a reductive cyclization of the nitro group to an amine, which then spontaneously cyclizes and eliminates a secondary amine to form the indole.[20][21]
-
Advantages: This method is exceptionally versatile for preparing indoles that are unsubstituted at the 2- and 3-positions. It allows for a wide variety of substituents on the benzene ring and the reduction can be achieved with many reagents (e.g., H₂/Pd-C, Raney Ni, SnCl₂), tailoring the synthesis to the substrate's functional groups.[20][21] Microwave-assisted protocols have been developed to accelerate the reaction.[22]
Head-to-Head Comparison: A Data-Driven Summary
To aid in the selection process, the following table provides a direct comparison of the discussed methods.
| Method | Key Reactants | Typical Conditions | Advantages | Limitations | Regioselectivity |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Strong Acid (H₂SO₄, PPA, ZnCl₂), Heat | Widely applicable, readily available starting materials. | Harsh conditions, poor functional group tolerance. | Poor with unsymmetrical ketones. |
| Larock | o-Haloaniline, Alkyne | Pd(0) catalyst, Base (e.g., K₂CO₃), Ligands | Mild conditions, high regioselectivity, direct access to 2,3-disubstituted indoles. | Cost of catalyst/ligands, requires halo-aniline. | Excellent, controlled by alkyne substituents. |
| Hegedus | o-Alkenylaniline | Pd(II) salt (stoichiometric or catalytic with oxidant) | Good for 2-substituted indoles, uses common starting materials. | Original method is not catalytic; catalytic versions require an oxidant. | Excellent for 2-substituted products. |
| Fukuyama | o-Isocyanostyrene | Radical Initiator (AIBN), Bu₃SnH | Neutral conditions, excellent functional group tolerance, unique substitution patterns. | Use of toxic stoichiometric tin reagents. | Excellent, controlled by substrate structure. |
| Madelung | N-Acyl-o-toluidine | Strong Base (NaOEt, n-BuLi, LiN(SiMe₃)₂), Heat | Base-catalyzed pathway, good for 2-substituted indoles. | Classical conditions are very harsh; modern variants are much milder. | Excellent, defined by starting material. |
| Leimgruber-Batcho | o-Nitrotoluene | 1. DMF-DMA, Pyrrolidine; 2. Reducing Agent (H₂/Pd-C) | High yield, excellent for C4-C7 substituted indoles, unsubstituted at C2/C3. | Requires accessible o-nitrotoluenes. | Excellent, C2 and C3 are unsubstituted. |
Experimental Protocols
To provide a practical context, detailed methodologies for three distinct approaches are provided below.
Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from standard literature procedures.
-
Arylhydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add acetophenone (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until precipitation of the phenylhydrazone is complete.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Add the dried phenylhydrazone to a flask containing polyphosphoric acid (PPA) (10x weight of hydrazone).
-
Heat the mixture to 150-170 °C with mechanical stirring for 15-30 minutes.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenylindole.
Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This protocol is a representative example based on conditions described in the literature.[7][9]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and anhydrous K₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of the o-iodoaniline (1.0 eq) and the disubstituted alkyne (1.2 eq) in an anhydrous solvent such as DMF or NMP.
-
Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired 2,3-disubstituted indole.
Protocol 3: Leimgruber-Batcho Indole Synthesis
This protocol is a representative example based on conditions described in the literature.[20][21]
-
Enamine Formation: In a round-bottom flask, combine the substituted o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), and pyrrolidine (1.2 eq) in anhydrous DMF.
-
Heat the mixture to 110 °C for 2-4 hours. The reaction color will typically darken to a deep red or purple.
-
Cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethyl acetate, or THF).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo and purify the resulting crude indole by column chromatography or recrystallization.
Conclusion and Future Outlook
While the Fischer indole synthesis remains a valuable tool in the organic chemist's arsenal, its limitations in the context of complex molecule synthesis are undeniable. The past few decades have seen a paradigm shift, with the development of milder, more selective, and highly versatile alternatives.
Transition-metal-catalyzed methods, such as the Larock and Hegedus syntheses, offer unparalleled control over substitution patterns. Radical methods like the Fukuyama synthesis provide access to complex indoles under neutral conditions, and modern adaptations of classical syntheses like the Madelung and Leimgruber-Batcho have greatly expanded their utility and functional group tolerance.
The choice of method is no longer dictated by tradition but by a strategic analysis of the target molecule's functionality and desired substitution. As the field continues to evolve, the focus will undoubtedly remain on developing even more efficient, sustainable, and atom-economical strategies, such as domino reactions and direct C-H functionalization, further expanding the ever-growing playbook for indole synthesis.[23][24][25][26]
References
-
Larock, R. C. Larock indole synthesis. Wikipedia. [Link]
-
Nenitzescu, C. D. Nenitzescu indole synthesis. Wikipedia. [Link]
-
Hemetsberger, H., & Knittel, D. Hemetsberger indole synthesis. Wikipedia. [Link]
-
Hegedus, L. S. Hegedus indole synthesis. Wikipedia. [Link]
-
Cui, S.-L., Wang, J., & Wang, Y.-G. (2008). Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate. Journal of the American Chemical Society, 130(41), 13526-13527. [Link]
-
Larock, R. C. Larock indole synthesis. Grokipedia. [Link]
-
Fukuyama, T. Fukuyama indole synthesis. Wikipedia. [Link]
-
Madelung, W. Madelung synthesis. Wikipedia. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-indol-2-ylmethanol
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, the proper management of chemical waste like 2,3-dihydro-1H-indol-2-ylmethanol is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the disposal of 2,3-dihydro-1H-indol-2-ylmethanol. The procedures outlined are synthesized from established hazardous waste management protocols and safety data for structurally analogous indole derivatives. The core principle of this guide is self-validation: every step is explained with scientific causality, ensuring that the protocol is not just followed, but understood.
Hazard Assessment and Pre-Disposal Safety
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. While specific toxicity data for 2,3-dihydro-1H-indol-2-ylmethanol is not extensively documented, the known hazard profile of closely related indole compounds necessitates treating it as hazardous. Structurally similar compounds are known to be toxic if swallowed and can cause serious eye, skin, and respiratory irritation.[1][2][3][4] Therefore, all waste containing this chemical must be managed as hazardous chemical waste.
The primary objective of pre-disposal safety is to prevent exposure through inhalation, ingestion, or dermal contact. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
| Protective Measure | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling and preparation of waste (e.g., rinsing containers, preparing solutions for disposal) should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield: Provides a robust barrier against splashes that could cause serious eye damage, a known risk with similar indole structures.[2][5] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): Protects against direct skin contact. Double-gloving is recommended when handling concentrated waste. Gloves should be inspected before use and disposed of as solid hazardous waste after handling. |
| Body Protection | Laboratory Coat & Closed-Toe Shoes: Standard laboratory attire to protect against incidental contact. A chemically resistant apron may be advisable for larger quantities. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2,3-dihydro-1H-indol-2-ylmethanol is a systematic process. The following workflow ensures that waste is safely segregated, contained, and managed from the point of generation to its final pickup by a certified entity.
Diagram: Disposal Decision Workflow A flowchart illustrating the key stages and decision points in the hazardous waste disposal process for 2,3-dihydro-1H-indol-2-ylmethanol.
Experimental Protocol: Step-by-Step Waste Management
1. Waste Segregation and Collection: Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
- Unused or Expired Compound: The original container with the unused or expired 2,3-dihydro-1H-indol-2-ylmethanol should be treated directly as hazardous waste. Do not attempt to dispose of it through regular trash or drains.
- Contaminated Solid Waste: Collect items such as gloves, absorbent paper, and empty vials that have come into contact with the compound in a designated, clearly labeled hazardous waste container for solid waste.
- Contaminated Liquid Waste: Solutions containing 2,3-dihydro-1H-indol-2-ylmethanol should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
- "Empty" Container Rinsate: The first rinse of a container that held the chemical must be collected and disposed of as hazardous waste.[6] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional policy.
2. Waste Container Selection and Labeling: The integrity of the waste containment system is non-negotiable.
- Container Choice: Use a container that is chemically compatible with indole compounds and any solvents used. It must be in good condition, free of leaks or cracks, and possess a secure, leak-proof, screw-on cap.[7]
- Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7] The label must include:
- The full chemical name: "2,3-dihydro-1H-indol-2-ylmethanol". Do not use abbreviations or chemical formulas.
- An accurate list of all contents by percentage, including any residual solvents.
- The accumulation start date (the date the first drop of waste is added).
- The name and contact information of the responsible researcher or lab supervisor.
3. Storage of Hazardous Waste:
- Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the storage of hazardous waste.[7]
- This area should be away from drains and sources of ignition.
- Ensure the container is kept closed except when actively adding waste.[6]
- Store the waste container in a secondary containment bin to mitigate spills.
- Segregate the waste from incompatible materials as a standard best practice.[6]
4. Disposal Procedure: The final disposal of 2,3-dihydro-1H-indol-2-ylmethanol must be handled by a certified entity.
- Once the waste container is full or reaches the institutional time limit for accumulation, follow your institution's specific procedures for hazardous waste pickup.
- This typically involves submitting a request form to your EHS office, who will then arrange for collection by a licensed hazardous waste disposal company.[1][7]
Spill Management and Decontamination
Accidents can happen, and a clear plan for spill management is essential.
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing the full PPE detailed in the table above, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
Report the spill to your lab supervisor and EHS office, as per institutional policy.
-
-
Decontamination of Glassware:
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Empty this first rinsate into the designated liquid hazardous waste container.
-
Wash the glassware with soap and water as usual.
-
Environmental Causality: Why Proper Disposal Matters
Indole and its derivatives are recognized as environmental pollutants.[8] Their improper disposal via drains can introduce them into aquatic ecosystems, where their metabolic and ecological effects are not fully understood but are an area of active research. Landfill disposal of untreated chemical waste can lead to the contamination of soil and groundwater. Therefore, the only responsible endpoint for this compound is through controlled destruction by a professional waste management facility, which typically employs high-temperature incineration to break the molecule down into less harmful components.
By adhering to these procedures, you directly contribute to a safer laboratory environment and the protection of our shared ecosystem.
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Personal protective equipment for handling 2,3-dihydro-1H-indol-2-ylmethanol
Comprehensive Safety Protocol: Handling 2,3-dihydro-1H-indol-2-ylmethanol
As Senior Application Scientist, this guide provides an essential framework for the safe handling of 2,3-dihydro-1H-indol-2-ylmethanol. Given that comprehensive toxicological data for this specific compound is not widely available, our protocol is grounded in the principles of chemical analogy and risk mitigation. We will extrapolate from the known hazards of structurally similar indole derivatives to establish a robust safety plan. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety, safeguarding both personnel and the integrity of the research.
Hazard Assessment: An Analog-Based Approach
2,3-dihydro-1H-indol-2-ylmethanol belongs to the substituted indole family. While specific toxicity data is limited, related indole compounds exhibit notable hazards.[1] Therefore, it is imperative to treat this chemical as potentially hazardous through all routes of exposure—dermal, oral, and inhalation. The following table summarizes the anticipated hazard profile based on data from analogous compounds like indole and (1H-indol-2-yl)methanol.
| Hazard Category | Anticipated Risk | Rationale & Supporting Data |
| Acute Toxicity (Oral) | Harmful | Indole derivatives are often categorized as harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | Toxic | Skin contact with related indoles can be toxic.[2] |
| Skin Irritation/Corrosion | Irritant | Expected to cause skin irritation upon contact.[1][4] |
| Eye Damage/Irritation | Causes Serious Eye Damage | A significant risk associated with this chemical class; (1H-indol-2-yl)methanol is known to cause serious eye damage.[5][6] |
| Aquatic Toxicity | Very Toxic | Some indole derivatives are very toxic to aquatic life.[2] |
This assessment dictates the necessity for stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most direct barrier between the researcher and potential chemical exposure. The following specifications are mandatory when handling 2,3-dihydro-1H-indol-2-ylmethanol.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield must be worn over goggles when handling larger quantities (>5g) or during procedures with a high risk of splashing.[1][7] | The primary hazard is serious eye damage.[5][6] Goggles provide a seal against splashes, while a face shield offers a broader barrier for the entire face. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes made of a non-porous material are required to cover all exposed skin.[8][9] | Prevents accidental skin contact with the chemical, which is presumed to be toxic and irritating upon contact.[1][2] |
| Hand Protection | Chemically resistant nitrile gloves are the minimum requirement. For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves.[1][10] | Protects hands from direct contact. Gloves must be inspected for tears before use and removed properly to avoid contaminating skin or surfaces.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup of powders, or when aerosols may be generated.[1] The need for respiratory protection should be confirmed by a formal risk assessment. | Minimizes the risk of inhaling fine particles or aerosols, a potential route of exposure. |
Operational Workflow: From Receipt to Disposal
Adherence to a systematic operational plan is critical for safety. The following step-by-step procedures outline the lifecycle of handling 2,3-dihydro-1H-indol-2-ylmethanol in a laboratory setting.
Step 1: Pre-Handling & Preparation
-
Verify Engineering Controls: Ensure all work with the solid compound or its solutions is conducted within a certified chemical fume hood to control vapor and dust exposure.[9]
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Locate Emergency Equipment: Confirm the immediate accessibility of a safety shower and an eyewash station.[1]
-
Prepare Work Area: Keep the work area clean and uncluttered to prevent spills.[1] Cover the work surface with absorbent, disposable bench paper.
Step 2: Handling the Chemical
-
Weighing: Use the smallest amount of the chemical necessary for the experiment.[1] When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to avoid creating and inhaling dust.
-
Transfers & Dissolution: Conduct all transfers of the solid and the preparation of solutions inside the fume hood. Use appropriate tools (spatulas, funnels) to minimize the risk of spills.
Step 3: Spill and Emergency Procedures
-
Small Spills (Solid): In a fume hood, gently cover the spill with an inert absorbent material like vermiculite or sand.[1] Sweep the mixture into a sealed, labeled container for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material. Place the contaminated material into a sealed, labeled container for disposal.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][11]
-
Step 4: Waste Disposal
-
Containerize Waste: All waste containing 2,3-dihydro-1H-indol-2-ylmethanol, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste through an approved waste disposal plant.[4][12] Do not discharge into drains or the environment.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[13]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing 2,3-dihydro-1H-indol-2-ylmethanol.
Caption: Workflow for handling 2,3-dihydro-1H-indol-2-ylmethanol.
This guide provides a foundational safety framework. It is crucial to supplement this information with a thorough, experiment-specific risk assessment and to consult with your institution's EHS department. By integrating these expert-driven protocols, we can collectively foster a culture of safety and scientific integrity.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
